molecular formula C14H19NO4 B558238 BOC-L-Phenylalanine-13C CAS No. 13734-34-4

BOC-L-Phenylalanine-13C

货号: B558238
CAS 编号: 13734-34-4
分子量: 265.30 g/mol
InChI 键: ZYJPUMXJBDHSIF-NSHDSACASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Phenylalanine derivative used in enantioselective hydrolysis of amino acid esters. Acts as an inhibitor of gastric acid secretion.>

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
Source PubChem
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InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJPUMXJBDHSIF-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90884634
Record name L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-
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Molecular Weight

265.30 g/mol
Source PubChem
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CAS No.

13734-34-4
Record name BOC-L-Phenylalanine
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Record name L-Phenylalanine, N-((1,1-dimethylethoxy)carbonyl)-
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Record name L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-
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Record name L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-
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Record name N-(tert-butoxycarbonyl)-L-phenylalanine
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Foundational & Exploratory

What are the chemical properties of BOC-L-Phenylalanine-13C?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to BOC-L-Phenylalanine-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(tert-Butoxycarbonyl-¹³C)-L-phenylalanine (BOC-L-Phenylalanine-¹³C), an isotopically labeled amino acid derivative critical for advancements in peptide synthesis, drug development, and metabolic research. This document offers detailed data, experimental protocols, and workflow visualizations to support its application in sophisticated research environments.

Core Chemical Properties and Identifiers

BOC-L-Phenylalanine-¹³C is a derivative of the amino acid L-phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group containing a stable ¹³C isotope at the carbonyl carbon. This isotopic label provides a valuable tool for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) based studies, allowing for precise tracking and quantification.

Data Presentation: Chemical Identifiers
IdentifierValue
IUPAC Name (2S)-2-[(tert-butoxycarbonyl-¹³C)amino]-3-phenylpropanoic acid
Synonyms N-(tert-Butoxy(carbonyl-¹³C)-L-phenylalanine, Boc-¹³C-Phe-OH
Molecular Formula C₁₃¹³CH₁₉NO₄[1]
Molecular Weight 266.30 g/mol [1][2]
CAS Number 84771-22-2[1][2]
InChI Key ZYJPUMXJBDHSIF-AWQALXNMSA-N
SMILES String CC(C)(C)O--INVALID-LINK--N--INVALID-LINK--C(O)=O
Data Presentation: Physicochemical Properties
PropertyValue
Appearance White fine crystalline powder[3][4]
Melting Point 85-87 °C
Optical Activity [α]20/D +25°, c = 1 in ethanol
Isotopic Purity 99 atom % ¹³C
Solubility Soluble in methanol, dichloromethane, dimethylformamide, and N-methyl-2-pyrrolidone[4][5]
Storage Store refrigerated (+2°C to +8°C), desiccated, and protected from light[2][6]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of BOC-L-Phenylalanine-¹³C are crucial for its effective use.

Synthesis of BOC-L-Phenylalanine-¹³C

This protocol describes a general method for the N-Boc protection of L-phenylalanine. To synthesize the ¹³C-labeled version, one would use ¹³C-labeled Di-tert-butyl dicarbonate.

Materials:

  • L-Phenylalanine

  • Di-tert-butyl dicarbonate ((Boc)₂O), ¹³C-labeled at one carbonyl carbon

  • Sodium hydroxide (NaOH)

  • tert-Butanol

  • Water

  • Pentane or Hexane

  • Potassium hydrogen sulfate (KHSO₄)

  • Ethyl ether or Ethyl acetate

Procedure:

  • Dissolution: Dissolve sodium hydroxide in water in a reaction flask. Initiate stirring and add L-phenylalanine at ambient temperature.[7]

  • Solvent Addition: Add tert-butanol to the well-stirred, clear solution.[7]

  • Boc Protection: Add ¹³C-labeled Di-tert-butyl dicarbonate dropwise to the solution over 1 hour. A white precipitate may form. Allow the reaction to proceed overnight with continuous stirring at room temperature.[7]

  • Extraction (Work-up):

    • Extract the reaction mixture with pentane to remove unreacted (Boc)₂O.[7]

    • Acidify the remaining aqueous layer to a pH of 1-1.5 by carefully adding a saturated solution of potassium hydrogen sulfate. This will be accompanied by the evolution of CO₂.[7]

    • Extract the acidified aqueous layer multiple times with ethyl ether or ethyl acetate.[7]

  • Purification:

    • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.[7]

    • Remove the solvent under reduced pressure.[7]

    • The resulting oil or solid can be crystallized from a solvent/anti-solvent system such as ethyl acetate/hexane to yield the pure product.[7]

  • Drying: Collect the white crystalline product by filtration, wash with cold pentane, and dry under vacuum.[7]

Verification of ¹³C Incorporation by Mass Spectrometry

Mass spectrometry is the gold standard for confirming the successful incorporation of the ¹³C isotope.[8]

Materials:

  • Synthesized BOC-L-Phenylalanine-¹³C

  • Appropriate solvents for sample preparation (e.g., methanol, acetonitrile, water)

  • Mass spectrometer (e.g., LC-MS system)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized compound in a suitable solvent.

  • Mass Spectrometry Analysis:

    • Infuse the sample directly or inject it into an LC-MS system.

    • Acquire a full scan mass spectrum (MS1) in a suitable ionization mode (e.g., Electrospray Ionization - ESI).

  • Data Analysis:

    • Analyze the resulting spectrum to identify the molecular ion peak.

    • The mass-to-charge ratio (m/z) of the molecular ion should correspond to the theoretical mass of BOC-L-Phenylalanine-¹³C (266.30 g/mol ). This will show a +1 Da mass shift compared to the unlabeled compound (265.31 g/mol ).[8]

    • The presence and high relative intensity of the M+1 peak confirm the successful and efficient incorporation of the single ¹³C isotope.[8]

Mandatory Visualizations

Diagrams illustrating key workflows provide a clear visual representation of the experimental processes.

Synthesis_Workflow General Synthesis Workflow for BOC-L-Phenylalanine-¹³C cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product L_Phe L-Phenylalanine Reaction N-Boc Protection (Stir Overnight) L_Phe->Reaction Boc2O ¹³C-(Boc)₂O Boc2O->Reaction Base Base (NaOH) in tert-Butanol/H₂O Base->Reaction Acidification Acidification (KHSO₄) Reaction->Acidification Crude Mixture Extraction Solvent Extraction (Ethyl Acetate) Acidification->Extraction Crystallization Crystallization Extraction->Crystallization Final_Product BOC-L-Phenylalanine-¹³C Crystallization->Final_Product

Caption: General synthesis workflow for BOC-L-Phenylalanine-¹³C.

MS_Workflow Mass Spectrometry Workflow for ¹³C Incorporation Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition & Processing cluster_verification Verification Sample Dissolve Synthesized BOC-L-Phe-¹³C in Solvent LCMS Inject into LC-MS System Sample->LCMS Acquire Acquire MS1 Spectrum LCMS->Acquire Ionization Process Process Raw Data Acquire->Process Verification Confirm Molecular Ion Peak (m/z = 267.13 for [M+H]⁺) Verify +1 Da Mass Shift Process->Verification Spectrum

Caption: Mass Spectrometry Workflow for ¹³C Incorporation Analysis.[8]

Applications in Research and Drug Development

The unique properties of BOC-L-Phenylalanine-¹³C make it an invaluable tool in several scientific domains.

  • Peptide Synthesis: It serves as a fundamental building block in Boc-based solid-phase peptide synthesis (SPPS). The ¹³C label allows for the site-specific incorporation of an NMR-active nucleus, which is essential for analyzing the structure and dynamics of the resulting peptides.[3][9]

  • Drug Development: In the creation of peptide-based therapeutics, this labeled amino acid is used to investigate drug metabolism, pharmacokinetics (ADME), and target engagement.[3][9] Its hydrophobic nature and aromatic side chain can enhance the stability and bioactivity of peptide drugs.[3]

  • Metabolic Research: The stable ¹³C label can be traced in biological systems to elucidate metabolic pathways involving phenylalanine.[9]

  • Quantitative Proteomics: It is used to synthesize isotope-labeled peptides which serve as internal standards for highly accurate protein quantitation via mass spectrometry.[1][2]

  • Biomolecular NMR: The compound is widely used in biomolecular NMR applications to provide site-specific information for structural and functional studies of proteins and peptides.[2][6]

References

Isotopic Purity of BOC-L-Phenylalanine-¹³C in NMR Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the isotopic purity requirements for N-(tert-Butoxycarbonyl)-L-Phenylalanine-¹³C (BOC-L-Phenylalanine-¹³C) utilized in Nuclear Magnetic Resonance (NMR) studies. High isotopic enrichment is paramount for the successful application of this compound in modern structural biology and drug discovery, where it serves as a crucial building block for synthesizing labeled peptides and for incorporation into proteins for detailed structural and dynamic analysis.

The Imperative of ¹³C Isotopic Enrichment in NMR

NMR spectroscopy is a powerful tool for elucidating molecular structure, dynamics, and interactions at an atomic level.[1] However, the low natural abundance of the NMR-active ¹³C isotope (approximately 1.1%) results in inherently weak signals, making it challenging to study complex biomolecules.[2][3] Isotopic labeling, the process of replacing naturally occurring isotopes with enriched ones like ¹³C, fundamentally enhances NMR experiments.[] This enrichment dramatically increases signal sensitivity, simplifies complex spectra, and enables a suite of advanced multi-dimensional NMR experiments essential for studying proteins larger than 10 kDa.[1][5]

BOC-L-Phenylalanine-¹³C is frequently used in solid-phase peptide synthesis and as a precursor for protein expression in various systems. The purity of this starting material directly dictates the quality and reliability of the final NMR data.

Defining and Quantifying Isotopic Purity

Isotopic purity, often referred to as isotopic enrichment, is the percentage of molecules in which a specific atom (or atoms) has been replaced by a desired isotope. For BOC-L-Phenylalanine-¹³C, this means that in a given population of molecules, a specific carbon position is ¹³C instead of the naturally abundant ¹²C.

The primary consequences of inadequate isotopic purity in an NMR sample include:

  • Reduced Signal-to-Noise: The presence of unlabeled (¹²C) species contributes no signal to the ¹³C spectrum, effectively lowering the concentration of the NMR-active sample and reducing the signal-to-noise ratio.[2]

  • Complicated Spectra: In selective labeling experiments, the presence of natural abundance ¹³C at other positions can introduce minor, but potentially confusing, peaks.

  • Inaccurate Quantification: For quantitative NMR (qNMR) applications, where signal integrals are used to determine concentrations or reaction kinetics, the presence of unlabeled material will lead to an underestimation of the total compound amount.[6]

Commercially available BOC-L-Phenylalanine-¹³C typically specifies high levels of isotopic and chemical purity, which are critical for sensitive NMR applications.

Quantitative Data Summary

The specifications for commercially available BOC-L-Phenylalanine-¹³C highlight the stringent purity requirements for NMR and mass spectrometry applications. The data below is compiled from representative suppliers.

Table 1: Typical Purity Specifications for BOC-L-Phenylalanine-¹³C Variants

ParameterSpecificationLabeling Position(s)Supplier Example
Isotopic Purity 99%1-¹³CCambridge Isotope Laboratories[7]
Isotopic Purity 99%ring-¹³C₆Cambridge Isotope Laboratories[8][9]
Isotopic Purity 97-99%¹³C₉ (Uniform)Cambridge Isotope Laboratories[10]
Chemical Purity ≥ 98%All variantsCambridge Isotope Laboratories[7][8][10]
Chiral Purity ≥ 99.5%Unlabeled AnalogChem-Impex[11]

Table 2: Key Parameters for Quantitative ¹³C NMR

ParameterRecommendationRationale
Spectrometer Field High-resolution (e.g., 400 MHz or higher)Improves signal dispersion and sensitivity.[12]
Relaxation Delay (D1) ≥ 5 times the longest T₁Ensures complete relaxation of nuclei for accurate signal integration.[12][13]
Proton Decoupling Inverse-gated decouplingSuppresses the Nuclear Overhauser Effect (NOE) to prevent signal distortion.[12][13]
Pulse Angle 90°Maximizes signal for each scan in quantitative experiments.[14]
Internal Standard Required for absolute quantificationProvides a reference signal for comparing integrals.[13][14]

Experimental Protocols

Accurate determination of isotopic purity is essential for validating labeled compounds before their use in complex and costly experiments. NMR and Mass Spectrometry (MS) are the primary techniques for this assessment.[12]

This protocol describes the direct measurement of ¹³C enrichment using quantitative NMR.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the BOC-L-Phenylalanine-¹³C sample.
  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
  • For absolute quantification, a known amount of an internal standard can be added. The standard should have a single, sharp signal that does not overlap with the analyte signals.[13]

2. NMR Instrument Setup:

  • Use a high-resolution NMR spectrometer (≥ 400 MHz).
  • Tune and match the ¹³C probe and lock onto the deuterium signal of the solvent.

3. Data Acquisition:

  • Acquire a quantitative ¹³C NMR spectrum using the following critical parameters:
  • Inverse-Gated Proton Decoupling: This is crucial to suppress the NOE, which can otherwise lead to inaccurate signal integrals.[12][13]
  • Relaxation Delay (D1): Set a long relaxation delay, typically at least five times the longitudinal relaxation time (T₁) of the slowest-relaxing carbon nucleus in the molecule (often quaternary carbons).[6][12] A conservative delay of 30-60 seconds is common if T₁ is unknown.
  • Pulse Angle: Use a 90° pulse to ensure maximum signal generation per scan.[14]
  • Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>100:1) for accurate integration.

4. Data Processing and Purity Calculation:

  • Process the spectrum using appropriate software (e.g., TopSpin, MestReNova). Apply a suitable line broadening factor (e.g., 1-5 Hz) and perform careful phasing and baseline correction.[6]
  • Integrate the signal of the enriched ¹³C atom and a well-resolved signal from a carbon atom at natural abundance (e.g., a carbon in the BOC protecting group).
  • The isotopic purity can be calculated by comparing the integral of the enriched carbon signal to the integrals of the natural abundance signals, correcting for the 1.1% natural abundance contribution.[12]

Mass spectrometry provides a highly sensitive method to determine the isotopic distribution of a molecule by separating ions based on their mass-to-charge ratio.[12][15]

1. Sample Preparation:

  • Prepare a dilute solution of the BOC-L-Phenylalanine-¹³C sample in a solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).

2. Instrument Setup:

  • Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) to resolve the isotopologues.[15]
  • Infuse the sample directly or use a chromatographic method like LC-MS for separation from any chemical impurities.

3. Data Acquisition:

  • Acquire the mass spectrum over the relevant m/z range for the molecular ion.

4. Data Analysis:

  • Examine the isotopic pattern of the molecular ion peak.
  • Determine the relative intensities of the monoisotopic peak (M+0, containing all ¹²C at non-labeled positions) and the peaks corresponding to the ¹³C-labeled molecule (e.g., M+1 for a single label, M+6 for a ring-¹³C₆ label).
  • The isotopic purity is determined from the ratio of the ion intensities in the isotopic cluster after correcting for the natural abundance of other isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) in the molecule.[15]

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and logical dependencies related to the use of BOC-L-Phenylalanine-¹³C in NMR.

Isotopic_Purity_NMR_Workflow Workflow for Isotopic Purity Assessment by Quantitative NMR start Start prep Sample Preparation (Dissolve 5-10 mg in deuterated solvent) start->prep setup Spectrometer Setup (Tune & Lock) prep->setup params Set Quantitative Parameters setup->params acquire Acquire 13C Spectrum params->acquire param1 D1 Delay ≥ 5*T1 params->param1 param2 Inverse-Gated Decoupling params->param2 param3 90° Pulse Angle params->param3 process Process Data (Phasing, Baseline Correction) acquire->process integrate Integrate Signals (Enriched vs. Natural Abundance) process->integrate calculate Calculate Isotopic Purity integrate->calculate end End calculate->end

Workflow for isotopic purity assessment using NMR spectroscopy.

Protein_Labeling_Workflow General Workflow for Protein Labeling and NMR Analysis start Start incorporation Incorporate BOC-L-Phe-13C into Protein Expression System (e.g., cell-free, E. coli) start->incorporation expression Protein Expression & Purification incorporation->expression verification Purity & Identity Check (SDS-PAGE, MS) expression->verification nmr_prep NMR Sample Preparation (Buffer exchange, concentration) verification->nmr_prep nmr_acq NMR Data Acquisition (2D/3D Heteronuclear Experiments) nmr_prep->nmr_acq analysis Spectral Assignment & Structure/Dynamics Analysis nmr_acq->analysis end End analysis->end

Workflow for ¹³C-labeled protein production and analysis.

Purity_Impact_Diagram Impact of Isotopic Purity on NMR Data Quality purity High Isotopic Purity (>98%) outcome1 High Signal-to-Noise Ratio purity->outcome1 outcome2 Simplified & Unambiguous Spectra purity->outcome2 outcome3 Accurate & Reliable Quantification purity->outcome3 result High-Quality Structural & Dynamic Data outcome1->result outcome2->result outcome3->result

Relationship between isotopic purity and NMR data quality.

Conclusion

References

An In-depth Technical Guide to the Primary Research Applications of BOC-L-Phenylalanine-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core research applications of N-tert-butoxycarbonyl-L-phenylalanine-¹³C (BOC-L-Phenylalanine-¹³C). This isotopically labeled amino acid derivative is a pivotal tool in metabolic research, protein synthesis analysis, and diagnostic development. This document details the experimental protocols, quantitative data, and underlying biochemical pathways associated with its use.

Metabolic Flux Analysis (MFA)

BOC-L-Phenylalanine-¹³C, after deprotection to L-Phenylalanine-¹³C, serves as a crucial tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA). This technique is instrumental in quantifying the rates (fluxes) of intracellular metabolic pathways. By tracing the incorporation of the ¹³C label from phenylalanine into various metabolites, researchers can construct a detailed map of cellular metabolism.[1][2][3][4]

Core Principles of ¹³C-MFA with L-Phenylalanine-¹³C

The fundamental workflow of a ¹³C-MFA experiment involves introducing a ¹³C-labeled substrate, such as L-Phenylalanine-¹³C, to a biological system (e.g., cell culture) and monitoring the distribution of the ¹³C label throughout the metabolic network.[1][2] The labeling patterns in downstream metabolites, particularly proteinogenic amino acids, provide quantitative constraints to a metabolic model, allowing for the calculation of intracellular fluxes.[5] Phenylalanine is an essential amino acid for many organisms, meaning its metabolic fate is primarily directed towards protein synthesis and hydroxylation to tyrosine, making it an excellent tracer for these pathways.[5]

Experimental Protocol: ¹³C-MFA in Cell Culture

This protocol outlines the key steps for a typical ¹³C-MFA experiment using L-Phenylalanine-¹³C in mammalian cell culture.

  • Cell Culture and Media Preparation :

    • Culture cells of interest to a mid-logarithmic growth phase in standard culture medium.

    • Prepare an experimental medium where unlabeled L-phenylalanine is replaced with an equimolar concentration of L-Phenylalanine-¹³C. The BOC-protecting group must be removed prior to its use in cell culture media to allow for cellular uptake and metabolism.

  • Isotopic Labeling Experiment :

    • Switch the cell culture from the standard medium to the ¹³C-labeled medium.

    • Continue the culture for a duration sufficient to reach isotopic steady state, where the labeling patterns of intracellular metabolites become constant. This duration is dependent on the cell type and its metabolic rates.[6]

  • Sample Collection and Metabolite Extraction :

    • Harvest the cells and quench metabolic activity rapidly, typically using a cold solvent like 80% methanol.[7]

    • Extract intracellular metabolites and hydrolyze cellular protein to release constituent amino acids.

  • Analytical Measurement :

    • Analyze the isotopic labeling patterns of the proteinogenic amino acids using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][8]

  • Flux Estimation and Analysis :

    • Utilize specialized software (e.g., Metran, INCA) to fit the measured labeling data to a metabolic network model.[9]

    • Perform a goodness-of-fit test and calculate confidence intervals for the estimated fluxes.[10]

Quantitative Data: Metabolic Flux Ratios in E. coli

The following table summarizes metabolic flux data from a ¹³C-MFA study in E. coli, showcasing the type of quantitative output generated. While this specific study may not have used phenylalanine as the primary tracer, it exemplifies the data derived from MFA.

Metabolic FluxRelative Flux Value (Normalized to Glucose Uptake)95% Confidence Interval
Glucose-6-phosphate isomerase (PGI)0.650.62 - 0.68
Oxidative Pentose Phosphate Pathway (oxPPP)0.250.23 - 0.27
Transketolase (TKT)0.180.16 - 0.20
Transaldolase (TAL)0.150.13 - 0.17
Entner-Doudoroff Pathway (ED)0.100.08 - 0.12

This table is representative of ¹³C-MFA data and is adapted from findings in similar studies.[5]

Visualization: ¹³C-MFA Experimental Workflow

MFA_Workflow cluster_prep Experimental Preparation cluster_exp Labeling Experiment cluster_analysis Data Analysis cell_culture Cell Culture labeling Isotopic Labeling cell_culture->labeling media_prep Prepare ¹³C-Labeled Medium media_prep->labeling quenching Quench Metabolism labeling->quenching extraction Metabolite Extraction quenching->extraction ms_analysis GC-MS / LC-MS Analysis extraction->ms_analysis flux_estimation Flux Estimation ms_analysis->flux_estimation statistical_analysis Statistical Analysis flux_estimation->statistical_analysis Phenylalanine_Metabolism Phe L-Phenylalanine-¹³C Protein Protein Synthesis Phe->Protein Incorporation Tyr Tyrosine-¹³C Phe->Tyr Hydroxylation (Phenylalanine Hydroxylase) Metabolites Further Catabolism Tyr->Metabolites CO2 ¹³CO₂ Metabolites->CO2 Breath_Test_Logic cluster_patient Patient cluster_measurement Measurement & Analysis ingestion Oral Ingestion of L-[1-¹³C]Phenylalanine liver_metabolism Liver Metabolism ingestion->liver_metabolism exhalation Exhalation of ¹³CO₂ liver_metabolism->exhalation breath_collection Breath Sample Collection exhalation->breath_collection ms_analysis ¹³CO₂/¹²CO₂ Ratio Analysis breath_collection->ms_analysis diagnosis Assessment of Liver Function ms_analysis->diagnosis

References

An In-depth Technical Guide: Leveraging BOC-L-Phenylalanine-¹³C for High-Resolution Protein Structure Determination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of N-(tert-Butoxycarbonyl)-L-phenylalanine-¹³C (BOC-L-Phe-¹³C) in determining the three-dimensional structure of proteins. Isotopic labeling, particularly with ¹³C, is a cornerstone of modern Nuclear Magnetic Resonance (NMR) spectroscopy, enabling the study of protein structure, dynamics, and interactions at atomic resolution.[1][] This document details the properties of the labeled precursor, experimental workflows for its incorporation into recombinant proteins, and the NMR methodologies used to translate isotopic labels into structural restraints.

Introduction to ¹³C Labeling in Protein NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of biological macromolecules in solution and solid states.[3][4] While ¹H NMR is fundamental, spectral overlap in larger proteins necessitates the use of additional NMR-active nuclei. The stable isotope Carbon-13 (¹³C), with a natural abundance of only 1.1%, is ideal for this purpose.[5] By enriching proteins with ¹³C, typically through recombinant expression in media containing a ¹³C-labeled carbon source, researchers can utilize multidimensional heteronuclear NMR experiments to resolve individual atomic signals and measure precise structural information.[3][5]

Phenylalanine, with its aromatic side chain, provides unique and well-dispersed signals in NMR spectra, making it a valuable probe for protein structure, especially in hydrophobic cores or at protein-protein interaction interfaces.[6][7] Site-specific labeling with ¹³C-Phenylalanine simplifies complex spectra and allows for the measurement of specific distances and dihedral angles, which are critical for an accurate structure calculation.[6][8]

BOC-L-Phenylalanine-¹³C: The Precursor

BOC-L-Phenylalanine-¹³C is a derivative of L-phenylalanine where the amino group is protected by a tert-butoxycarbonyl (BOC) group and one or more carbon atoms are the ¹³C isotope. The BOC group is a standard protecting group in peptide synthesis.[9][10] For recombinant protein production in hosts like E. coli, the protecting group must be removed, and the free ¹³C-L-Phenylalanine is added to the growth media.[11] Alternatively, for in vitro synthesis using cell-free extracts, the system may be capable of in-situ deprotection.[12]

Physicochemical and Spectroscopic Properties

The primary role of isotopic labeling is to provide an NMR-active nucleus for spectroscopic analysis. Commercially available BOC-L-Phenylalanine-¹³C comes in various labeling patterns (e.g., ring-¹³C₆, carbonyl-¹³C) with high isotopic purity.

Table 1: Representative Properties of BOC-L-Phenylalanine-¹³C Variants

PropertyValue (Example: Carbonyl-¹³C)Value (Example: Ring-¹³C₆)Reference(s)
Molecular Formula C₈¹³CH₁₅NO₄¹³C₆C₈H₁₉NO₄[13]
Molecular Weight ~266.30 g/mol ~271.35 g/mol [13][14]
Isotopic Purity ≥ 99 atom % ¹³C≥ 99 atom % ¹³C[13][15]
Form Solid / White PowderSolid / White Powder[10][13]
Melting Point 85-87 °CNot specified[13]
Optical Activity [α]20/D +25° (c=1 in ethanol)Not specified[13]

Experimental Workflow for Protein Structure Determination

The overall process involves several key stages: incorporating the ¹³C-labeled Phenylalanine into the target protein, purifying the labeled protein, acquiring NMR data, and calculating the final 3D structure.

Overall_Workflow A BOC-L-Phe-¹³C (or free ¹³C-Phe) B Protein Expression & Isotopic Labeling A->B C Protein Purification (e.g., Affinity & SEC) B->C D NMR Spectroscopy (e.g., 2D/3D ¹³C-HSQC, PDSD) C->D E Data Processing & Resonance Assignment D->E F Structure Calculation & Validation E->F G High-Resolution 3D Protein Structure F->G

Caption: High-level workflow for protein structure determination using ¹³C-Phenylalanine.

Detailed Experimental Protocols

Protocol 1: Recombinant Protein Expression and Labeling

This protocol outlines the expression of a target protein in E. coli with selective labeling using ¹³C-L-Phenylalanine. This is a common method for producing isotopically enriched proteins for NMR studies.[16][17]

Objective: To express the target protein and efficiently incorporate ¹³C-L-Phenylalanine at all phenylalanine positions.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the target protein.

  • Minimal medium (e.g., M9) components.

  • ¹⁵NH₄Cl (for dual ¹⁵N labeling, recommended for backbone assignment).

  • Unlabeled glucose (or ¹²C-glucose).

  • ¹³C-L-Phenylalanine (free amino acid form).

  • Set of 19 unlabeled L-amino acids (excluding phenylalanine).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Methodology:

  • Starter Culture: Inoculate 50 mL of rich medium (e.g., LB) with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.

  • Main Culture Growth: The next day, inoculate 1 L of M9 minimal medium containing ¹⁵NH₄Cl (1 g/L) and ¹²C-glucose (4 g/L) with the overnight culture. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches ~0.7.

  • Induction and Labeling:

    • Add the mixture of 19 unlabeled amino acids (100 mg/L each) to suppress the endogenous synthesis of amino acids, which could dilute the ¹³C label.[7]

    • Add ¹³C-L-Phenylalanine to a final concentration of ~60-100 mg/L.[7]

    • Allow the cells to consume any remaining unlabeled precursors for 30-60 minutes.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

  • Expression: Reduce the temperature to 18-25°C and continue shaking for 16-24 hours to enhance protein folding and solubility.

  • Harvesting: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). Discard the supernatant and store the cell pellet at -80°C until purification.

Labeling_Workflow cluster_0 Cell Growth Phase cluster_1 Labeling & Induction Phase A Inoculate E. coli in Minimal Media (M9) B Grow to mid-log phase (OD₆₀₀ ≈ 0.7) A->B C Add 19 unlabeled amino acids + ¹³C-L-Phenylalanine B->C D Induce with IPTG C->D E Express protein at lower temperature (18-25°C) D->E F Harvest Cells by Centrifugation E->F

Caption: Experimental workflow for selective ¹³C-Phenylalanine labeling in E. coli.

Protocol 2: Protein Purification

Purification of the labeled protein is critical to remove contaminants that could interfere with NMR measurements. A multi-step approach is standard.[16][18]

Objective: To purify the ¹³C-labeled protein to >97% homogeneity for NMR analysis.

Methodology (Example for a His-tagged protein):

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells using sonication or a French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA affinity column. Wash the column extensively with wash buffer (lysis buffer with 20-40 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).

  • Tag Cleavage (Optional): If a cleavage site is present, dialyze the eluted protein against a suitable buffer and add the specific protease (e.g., TEV, thrombin) to remove the affinity tag.

  • Size-Exclusion Chromatography (SEC): As a final polishing step, apply the protein to a SEC column equilibrated with the final NMR buffer (e.g., 20 mM Phosphate pH 6.5, 100 mM NaCl, 1 mM DTT, 10% D₂O). This step removes aggregates and buffer exchanges the sample.

  • Concentration and Quality Control: Concentrate the purified protein to the desired concentration for NMR (typically 0.5-1.0 mM).[19] Verify purity by SDS-PAGE and confirm proper folding using a ¹H-¹⁵N HSQC spectrum.

Protocol 3: NMR Data Acquisition for Structure Determination

This protocol describes a solid-state NMR experiment, Proton-Driven ¹³C Spin Diffusion (PDSD), which is robust for determining atomic-resolution structures from uniformly or selectively ¹³C-labeled proteins.[3][20]

Objective: To acquire 2D ¹³C-¹³C correlation spectra to derive distance restraints.

Materials:

  • Purified, lyophilized, and microcrystalline ¹³C-labeled protein sample (5-10 mg).

  • Solid-state NMR spectrometer with a triple-resonance probe.

  • MAS (Magic Angle Spinning) rotor (e.g., 2.5 mm).

Methodology:

  • Sample Packing: Carefully pack the microcrystalline protein sample into the MAS rotor.

  • Spectrometer Setup:

    • Insert the rotor into the probe and set the Magic Angle Spinning rate (e.g., 12 kHz).

    • Tune the probe for ¹H, ¹³C, and ¹⁵N frequencies.

    • Set the sample temperature (e.g., 269 K) to minimize dynamics and improve spectral resolution.[20]

  • Cross-Polarization: Optimize the cross-polarization step to transfer magnetization from ¹H to ¹³C. This enhances the ¹³C signal.

  • PDSD Experiment:

    • Acquire a series of 2D ¹³C-¹³C correlation spectra with varying mixing times (e.g., 100 ms, 250 ms, 400 ms).[20]

    • During the mixing time, ¹³C magnetization diffuses between nearby carbon nuclei. The intensity of a cross-peak between two carbons is related to their internuclear distance.

  • Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe) to obtain the final 2D spectra.

NMR_Logic A ¹³C-Labeled Protein in NMR Spectrometer B 2D ¹³C-¹³C PDSD Experiment A->B C NMR Spectrum (Cross-peaks) B->C D Peak Intensity ∝ 1/r⁶ C->D E Derive Distance Restraints (r) D->E F Structure Calculation (e.g., CYANA, Xplor-NIH) E->F G Ensemble of 3D Structures F->G

Caption: Logic of translating NMR spectral data into 3D structural information.

Quantitative Data and Analysis

The success of a structure determination project relies on obtaining high-quality quantitative data from the NMR experiments.

Table 2: Key Quantitative Data in a ¹³C-Based NMR Structure Project

ParameterTypical Value / RangeSignificanceReference(s)
¹³C Labeling Efficiency >80% for Leu/Ile, ~60% for Phe/TyrEnsures sufficient signal for ¹³C-detected experiments. Lower efficiency requires longer acquisition times.[7]
Protein Concentration for NMR 0.5 - 1.0 mMHigher concentration provides better signal-to-noise, but may cause aggregation.[19]
Final Protein Purity > 97%Minimizes interfering signals from contaminants.[16]
PDSD Mixing Times 50 - 500 msShort times probe short-range distances (<3 Å); long times probe longer-range distances (>5 Å).[20]
¹³C Linewidths (Solid-State) 0.5 - 1.5 ppmNarrower lines indicate a well-ordered, homogenous sample, leading to higher resolution.[21]
Number of Distance Restraints 10-20 per residueA high number of restraints per residue is required for a high-resolution structure determination.[3][20]

Applications in Drug Development

Determining the high-resolution structure of a protein is fundamental to modern drug discovery.

  • Structure-Based Drug Design: A detailed 3D structure of a target protein allows for the rational design of small molecules that can bind to active or allosteric sites with high affinity and specificity.

  • Fragment Screening: NMR is a powerful tool for screening libraries of small molecule fragments to identify binders.[19] ¹³C-labeling of specific residues, like phenylalanine, in a binding pocket can report directly on fragment binding through chemical shift perturbations (CSPs).

  • Understanding Drug Resistance: By solving the structures of both wild-type and mutant proteins, researchers can understand the structural basis of drug resistance and design next-generation inhibitors.

Conclusion

BOC-L-Phenylalanine-¹³C is a vital precursor for the site-specific isotopic labeling of proteins for NMR-based structure determination. By following robust protocols for protein expression, purification, and NMR data acquisition, researchers can leverage the unique spectral properties of the phenylalanine side chain to generate high-quality structural restraints. The resulting atomic-resolution structures are invaluable assets in fundamental biological research and are critical for advancing structure-based drug discovery programs.

References

A Technical Guide to BOC-L-Phenylalanine-¹³C: Commercial Sourcing and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of BOC-L-Phenylalanine-¹³C, a critical tool for researchers in the life sciences. This document details commercially available options, provides a comparative analysis of suppliers, and outlines key experimental protocols for its use in metabolic studies and proteomics.

Introduction to BOC-L-Phenylalanine-¹³C

N-tert-Butoxycarbonyl-L-phenylalanine (BOC-L-Phenylalanine) is a protected form of the essential amino acid L-phenylalanine. The incorporation of a stable isotope, Carbon-13 (¹³C), into the molecule creates a powerful tracer for various biological and chemical research applications. The BOC protecting group enhances its solubility and stability, making it an ideal building block for peptide synthesis and a tracer in metabolic pathway analysis.[1][2] The ¹³C label allows for the tracking and quantification of phenylalanine metabolism and its incorporation into proteins, providing invaluable insights into cellular processes in both healthy and diseased states.

Commercial Suppliers and Price Comparison

The procurement of BOC-L-Phenylalanine-¹³C requires careful consideration of supplier, isotopic purity, labeling position, and cost. Several reputable suppliers offer this labeled amino acid in various forms. The following tables summarize the offerings from leading commercial vendors.

Disclaimer: Prices are subject to change and may vary based on institutional agreements and quantity. It is recommended to contact the suppliers directly for the most current pricing and availability.

BOC-L-Phenylalanine-¹³C with a Single ¹³C Label

This form of the compound features a single Carbon-13 atom, typically at the carboxyl carbon (C1) or the alpha-carbon (C2).

SupplierProduct NameCatalog NumberLabel PositionIsotopic PurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich Boc-¹³C-Phe-OH492957carbonyl-¹³C99 atom % ¹³CContact for detailsContact for price
Sigma-Aldrich Boc-Phe-OH-2-¹³CNot specified2-¹³C≥99 atom % ¹³CContact for detailsContact for price
Cambridge Isotope Laboratories, Inc. L-Phenylalanine-N-t-Boc (1-¹³C, 99%)CLM-2170-0.51-¹³C99%0.5 gContact for price
MedchemExpress BOC-L-Phenylalanine-¹³CHY-W010515Not specifiedNot specifiedContact for detailsContact for price
BOC-L-Phenylalanine-¹³C with Multiple ¹³C Labels

For studies requiring higher mass shifts or tracing of the entire carbon skeleton, uniformly or selectively multi-labeled BOC-L-Phenylalanine-¹³C is available.

SupplierProduct NameCatalog NumberLabel PositionIsotopic PurityAvailable QuantitiesPrice (USD)
Cambridge Isotope Laboratories, Inc. L-Phenylalanine-N-t-Boc (ring-¹³C₆, 99%)CLM-2061-0.1ring-¹³C₆99%0.1 g$881.00[3]
Cambridge Isotope Laboratories, Inc. L-Phenylalanine-N-t-Boc (¹³C₉, 97-99%)CLM-7859-0.05U-¹³C₉97-99%0.05 gContact for price
Creative Peptides L-PHENYLALANINE-N-T-BOC (RING-¹³C₆)L-Iso-0516ring-¹³C₆98%Contact for detailsContact for price

Key Applications and Experimental Protocols

BOC-L-Phenylalanine-¹³C is a versatile tool with primary applications in metabolic flux analysis and proteomics. The BOC protecting group is typically removed under acidic conditions before the labeled phenylalanine is introduced to the biological system or used in peptide synthesis.

Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique to quantify the rates of metabolic reactions within a cell. By introducing a ¹³C-labeled substrate like L-phenylalanine, researchers can trace the path of the carbon atoms through various metabolic pathways.

  • Cell Culture: Culture cells in a defined medium to a desired confluence.

  • Medium Exchange: Replace the standard medium with a medium containing a known concentration of ¹³C-labeled L-phenylalanine (after deprotection of the BOC group). The unlabeled phenylalanine should be omitted.

  • Isotopic Steady State: Incubate the cells for a sufficient period to achieve isotopic steady state, where the labeling of intracellular metabolites is constant. This duration needs to be optimized for the specific cell line and experimental conditions.

  • Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites using a suitable solvent system (e.g., cold methanol/water).

  • Sample Analysis: Analyze the isotopic enrichment of key metabolites, particularly amino acids from protein hydrolysates, using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Use specialized software to model the metabolic network and calculate the flux rates based on the measured mass isotopomer distributions.

Proteomics and Protein Turnover Studies

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used method in quantitative proteomics. While arginine and lysine are the most common SILAC amino acids, labeled phenylalanine can be used for specific applications.

  • Cell Culture: Grow cells in a SILAC-compatible medium.

  • Labeling: Supplement the medium for the "heavy" cell population with deprotected ¹³C-labeled L-phenylalanine, while the "light" population receives the unlabeled equivalent.

  • Cell Lysis and Protein Extraction: After several cell doublings to ensure complete incorporation of the labeled amino acid, harvest and lyse the cells.

  • Protein Digestion: Combine equal amounts of protein from the "light" and "heavy" populations and digest with a protease (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution mass spectrometry.

  • Data Analysis: Quantify the relative abundance of proteins by comparing the signal intensities of the isotopic peptide pairs.

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a simplified metabolic pathway involving phenylalanine.

experimental_workflow cluster_procurement Procurement & Preparation cluster_experiment Experimental Phase cluster_analysis Data Analysis Supplier_Selection Supplier Selection & Price Comparison Purchase Purchase BOC-L-Phe-13C Supplier_Selection->Purchase Deprotection BOC Group Removal Purchase->Deprotection Cell_Culture Cell Culture Deprotection->Cell_Culture Labeling Introduction of L-Phe-13C Cell_Culture->Labeling Incubation Incubation to Steady State Labeling->Incubation Quenching Metabolic Quenching Incubation->Quenching Extraction Metabolite/Protein Extraction Quenching->Extraction MS_Analysis LC-MS/MS Analysis Extraction->MS_Analysis Data_Processing Data Processing & Quantification MS_Analysis->Data_Processing Interpretation Biological Interpretation Data_Processing->Interpretation

Caption: A generalized workflow for experiments using BOC-L-Phenylalanine-¹³C.

metabolic_pathway Phe_13C L-Phenylalanine-¹³C Tyr_13C Tyrosine-¹³C Phe_13C->Tyr_13C Phenylalanine Hydroxylase Protein_13C ¹³C-Labeled Proteins Phe_13C->Protein_13C Protein Synthesis Phenylpyruvate Phenylpyruvate Phe_13C->Phenylpyruvate TCA_Cycle TCA Cycle Intermediates Tyr_13C->TCA_Cycle

Caption: Simplified metabolic fate of L-Phenylalanine-¹³C in a biological system.

Conclusion

BOC-L-Phenylalanine-¹³C is an indispensable reagent for researchers seeking to unravel the complexities of metabolism and protein dynamics. A thorough understanding of the available commercial options and the appropriate experimental design is crucial for obtaining high-quality, reproducible data. This guide provides a foundational resource for scientists and drug development professionals to effectively source and utilize this powerful research tool.

References

Understanding the Mass Shift of BOC-L-Phenylalanine-¹³C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass shift observed in BOC-L-Phenylalanine when labeled with a stable isotope, Carbon-13 (¹³C). This document details the principles behind isotopic labeling, methods for its detection, and its applications in various research fields, including metabolic flux analysis and quantitative proteomics.

Introduction to Isotopic Labeling and Mass Shift

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules or to create internal standards for quantitative analysis.[1] By replacing one or more atoms in a molecule with their heavier, stable isotopes, a "mass shift" is induced. This shift is a direct consequence of the difference in mass between the isotopes. In the case of BOC-L-Phenylalanine, replacing a naturally abundant Carbon-12 (¹²C) atom with a Carbon-13 (¹³C) atom results in a predictable increase in the molecule's overall mass. This mass difference is readily detectable by mass spectrometry, a sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.

Quantitative Data: The Mass Shift of BOC-L-Phenylalanine-¹³C

The precise mass shift of BOC-L-Phenylalanine-¹³C depends on the number and position of the ¹³C atoms incorporated into the molecule. The molecular formula for unlabeled BOC-L-Phenylalanine is C₁₄H₁₉NO₄.

Table 1: Molecular Weights and Mass Shift of BOC-L-Phenylalanine-¹³C₁

CompoundMolecular FormulaAverage Molecular Weight ( g/mol )Monoisotopic Mass (Da)Mass Shift (Da)
BOC-L-PhenylalanineC₁₄H₁₉NO₄265.31265.1314-
BOC-L-Phenylalanine-¹³C₁C₁₃¹³CH₁₉NO₄266.30266.1348+1.0034

Note: The mass shift is calculated based on the difference between the monoisotopic mass of the ¹³C-labeled and unlabeled compounds.

Table 2: Theoretical m/z Values of Key Fragments in Mass Spectrometry

FragmentUnlabeled (¹²C) m/z¹³C₁-Labeled m/z
[M+H]⁺266.1387267.1421
[M-Boc+H]⁺166.0863167.0897
Phenylalanine fragment120.0813121.0847

These values are theoretical and may vary slightly based on instrumentation and experimental conditions.

Experimental Protocols

The analysis of BOC-L-Phenylalanine and its ¹³C-labeled counterpart is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation
  • Standard Preparation: Prepare stock solutions of both unlabeled and ¹³C-labeled BOC-L-Phenylalanine in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Calibration Standards: Create a series of calibration standards by serially diluting the stock solutions to cover the desired concentration range.

  • Sample Matrix: For analysis of biological samples, a protein precipitation step is typically required. Add three volumes of ice-cold acetonitrile to the sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be directly injected or further diluted.

LC-MS/MS Method
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.

    • experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis A Standard/Sample B Protein Precipitation (if applicable) A->B C Supernatant Collection B->C D LC Separation (C18 Column) C->D E ESI Ionization D->E F Mass Analysis (SRM/MRM) E->F G Peak Integration F->G H Quantification (Standard Curve) G->H I Mass Shift Confirmation G->I

Applications and Signaling Pathways

Metabolic Flux Analysis

¹³C-labeled amino acids are instrumental in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions. By introducing BOC-L-Phenylalanine-¹³C into a biological system, researchers can trace the incorporation of the ¹³C label into various downstream metabolites. This provides a dynamic view of cellular metabolism and can elucidate how metabolic pathways are altered in disease states or in response to drug treatment.[2]

metabolic_flux_analysis cluster_input Input cluster_system Biological System (e.g., Cells) cluster_output Output & Analysis A BOC-L-Phenylalanine-¹³C B Cellular Uptake A->B Introduction C Metabolic Pathways B->C Incorporation D ¹³C-Labeled Metabolites C->D Production E Mass Spectrometry D->E Detection F Flux Quantification E->F Analysis

Quantitative Proteomics and Peptide Synthesis

In quantitative proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a widely used technique. While BOC-L-Phenylalanine-¹³C itself is not directly used in SILAC (as the BOC protecting group would be removed), the synthesis of ¹³C-labeled phenylalanine is a crucial first step. BOC-L-Phenylalanine-¹³C serves as a key building block in solid-phase peptide synthesis (SPPS) to generate isotopically labeled peptides. These peptides can then be used as internal standards for the absolute quantification of proteins by mass spectrometry.

peptide_synthesis_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_analysis Analysis & Application A Resin Activation B Coupling of BOC-L-Phenylalanine-¹³C A->B C Deprotection & Elongation B->C D Cleavage from Resin C->D E Purification (HPLC) D->E F Mass Spectrometry (Verification) E->F G Internal Standard for Quantitative Proteomics F->G

Studying Signaling Pathways: The mTOR Example

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is sensitive to amino acid availability.[3] By using ¹³C-labeled phenylalanine, researchers can trace its influence on mTORC1 activation and downstream signaling events. This allows for a detailed investigation of how phenylalanine metabolism is integrated with this critical signaling network.

mtor_signaling AminoAcids Amino Acids (including ¹³C-Phe) RagGTPases Rag GTPases AminoAcids->RagGTPases mTORC1 mTORC1 RagGTPases->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis Activation _4EBP1->ProteinSynthesis Inhibition

Conclusion

The mass shift of BOC-L-Phenylalanine-¹³C is a fundamental principle that enables its use in a wide array of advanced research applications. From elucidating complex metabolic pathways to enabling precise protein quantification, this isotopically labeled compound is an invaluable tool for researchers in the life sciences. The detailed protocols and workflows provided in this guide serve as a starting point for the successful implementation of BOC-L-Phenylalanine-¹³C in the laboratory.

References

Navigating the Solubility Landscape of BOC-L-Phenylalanine-¹³C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solubility characteristics of isotopically labeled compounds is paramount for seamless integration into experimental workflows. This technical guide provides an in-depth analysis of the solubility of N-tert-butoxycarbonyl-L-phenylalanine-¹³C (BOC-L-Phenylalanine-¹³C), a crucial building block in peptide synthesis and metabolic research.

While specific quantitative solubility data for the ¹³C isotopically labeled version of BOC-L-Phenylalanine is not extensively documented in publicly available literature, the physicochemical properties are expected to be nearly identical to its unlabeled counterpart, BOC-L-Phenylalanine. The introduction of a stable isotope such as ¹³C does not significantly alter the solubility behavior of the molecule.[1] Therefore, the solubility data for BOC-L-Phenylalanine can be reliably used as a proxy.

BOC-L-Phenylalanine is a derivative of the amino acid Phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[2][3] This protection enhances its stability and solubility in organic solvents, making it a versatile reagent in peptide chemistry.[2][3]

Quantitative Solubility Data

The following table summarizes the known quantitative and qualitative solubility of BOC-L-Phenylalanine in common laboratory solvents. This data is crucial for preparing stock solutions, reaction mixtures, and for purification processes.

SolventTypeSolubilityNotes
Dimethyl Sulfoxide (DMSO)Polar Aprotic100 mg/mL (376.92 mM)Ultrasonic assistance may be required.[4]
Dimethylformamide (DMF)Polar AproticSoluble[5][6]
N-Methyl-2-pyrrolidone (NMP)Polar AproticSoluble[5][6]
Dichloromethane (DCM)ChlorinatedSoluble[5][6]
Methanol (MeOH)Polar ProticSoluble[5][6]
Ethanol (EtOH)Polar ProticSolubleData on optical rotation suggests solubility.[2]
WaterPolar ProticSparingly SolubleAs a hydrophobic derivative of an amino acid.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of BOC-L-Phenylalanine-¹³C in a specific solvent system, the following experimental protocol, based on the equilibrium solubility method, is recommended.

Materials:

  • BOC-L-Phenylalanine-¹³C

  • Selected solvent of interest

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of BOC-L-Phenylalanine-¹³C to a series of vials. The amount should be more than what is expected to dissolve.

    • Accurately add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Analysis:

    • Prepare a series of standard solutions of BOC-L-Phenylalanine-¹³C with known concentrations in the same solvent.

    • Analyze both the filtered saturated solutions and the standard solutions using a validated analytical method such as HPLC.

    • Construct a calibration curve from the analytical response of the standard solutions.

    • Determine the concentration of BOC-L-Phenylalanine-¹³C in the filtered saturated solutions by interpolating from the calibration curve. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Solubility_Workflow start Start prepare_sample Prepare Supersaturated Solution (Excess Solute in Known Volume of Solvent) start->prepare_sample equilibration Equilibration (Constant Temperature Agitation) prepare_sample->equilibration separation Separation of Solid and Liquid Phases (Centrifugation/Settling) equilibration->separation filtration Filtration of Supernatant separation->filtration analysis Quantitative Analysis of Solute (e.g., HPLC) filtration->analysis end End analysis->end

Solubility Determination Workflow

This comprehensive guide provides the foundational knowledge and practical steps for researchers working with BOC-L-Phenylalanine-¹³C. By understanding its solubility characteristics and employing a robust experimental protocol, scientists can ensure the accuracy and reproducibility of their experiments, ultimately accelerating progress in drug discovery and development.

References

Stability and Storage of BOC-L-Phenylalanine-¹³C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for BOC-L-Phenylalanine-¹³C. The information herein is intended to ensure the long-term integrity and purity of this critical reagent in research and development settings. This document outlines general handling procedures, known degradation pathways, and a framework for conducting stability assessments.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the chemical and isotopic purity of BOC-L-Phenylalanine-¹³C. The following table summarizes the recommended conditions based on supplier data sheets and general knowledge of BOC-protected amino acids.

ParameterRecommended ConditionRationale & Remarks
Temperature +2°C to +8°C (Refrigerated)[1][2][3][4]To minimize the rate of potential degradation reactions. While some suppliers may ship at room temperature, long-term storage should be under refrigeration.[5]
Light Protect from light (Store in an amber vial or dark)[1][2][4]To prevent potential photolytic degradation.
Moisture Store in a dry place / Desiccated[3][4]To prevent hydrolysis of the BOC protecting group or the compound itself. A desiccator is recommended.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)While not always specified as mandatory, storage under an inert atmosphere can help prevent oxidative degradation, especially for long-term storage.
General Handling Guidelines:
  • Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Use in a well-ventilated area.

  • Avoid contact with skin and eyes by using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Avoid the formation of dust and aerosols.

  • Keep away from incompatible materials such as strong acids and strong oxidizing agents.

Below is a workflow for the proper handling and storage of BOC-L-Phenylalanine-¹³C.

G cluster_receipt Receiving cluster_storage Storage cluster_usage Usage Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Store Store at +2°C to +8°C Protect from Light Keep Desiccated Inspect->Store If OK Equilibrate Equilibrate to Room Temp Store->Equilibrate Weigh Weigh in Ventilated Area Equilibrate->Weigh Use Use in Experiment Weigh->Use Reseal Reseal Tightly Use->Reseal Reseal->Store Return to Storage

Caption: Workflow for Handling and Storage.

Stability Profile

BOC-protected amino acids are generally characterized by their stability, which makes them suitable for multi-step peptide synthesis and other applications.[] They are known to be stable for extended periods when stored correctly.[]

Key Stability Characteristics:

  • Stable under Neutral and Basic Conditions: The tert-butyloxycarbonyl (BOC) protecting group is robust and not susceptible to cleavage under neutral or basic (alkaline) conditions.[][7]

  • Stable to Catalytic Hydrogenolysis: Unlike other protecting groups like Cbz (carboxybenzyl), the BOC group is stable under conditions of catalytic hydrogenolysis.[]

  • Susceptible to Acid: The primary vulnerability of the BOC group is its lability in the presence of acid.[][7] This property is intentionally exploited for its removal (deprotection) during chemical synthesis. Common reagents for BOC deprotection include trifluoroacetic acid (TFA).

Degradation Pathway

The most well-documented degradation pathway for BOC-L-Phenylalanine-¹³C is the acid-catalyzed cleavage of the BOC group. This reaction proceeds via a carbocation intermediate, resulting in the unprotected L-Phenylalanine-¹³C, carbon dioxide, and isobutylene.

G BOC_Phe BOC-L-Phenylalanine-¹³C Protonation Protonation of Carbonyl Oxygen BOC_Phe->Protonation Carbocation Formation of tert-Butyl Cation Protonation->Carbocation Deprotection Loss of CO₂ Carbocation->Deprotection Products L-Phenylalanine-¹³C + Isobutylene + CO₂ Deprotection->Products Acid H⁺ (Acid) Acid->Protonation

Caption: Acid-Catalyzed Deprotection Pathway.

While specific long-term quantitative stability data for BOC-L-Phenylalanine-¹³C is not widely available in the public domain, the general stability of BOC-amino acids suggests that when stored under the recommended conditions, the compound should remain stable for years.[] For lot-specific stability information, it is always recommended to consult the Certificate of Analysis provided by the supplier.

Experimental Protocol: Forced Degradation Study

To assess the intrinsic stability of BOC-L-Phenylalanine-¹³C and to develop a stability-indicating analytical method, a forced degradation study can be performed.[8][9][10] This involves subjecting the compound to a range of stress conditions that are more severe than standard storage conditions.

Objective

To identify potential degradation products and pathways for BOC-L-Phenylalanine-¹³C and to establish a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Materials
  • BOC-L-Phenylalanine-¹³C

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Experimental Workflow Diagram

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile/Water) Prep_Samples Aliquot Stock for Each Stress Condition Prep_Stock->Prep_Samples Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep_Samples->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep_Samples->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep_Samples->Oxidation Thermal Thermal Stress (e.g., 80°C) Prep_Samples->Thermal Photo Photostability (ICH Q1B Guidelines) Prep_Samples->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by HPLC Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Evaluate Evaluate Purity and Identify Degradants Analyze->Evaluate

Caption: Forced Degradation Study Workflow.
Detailed Methodologies

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve BOC-L-Phenylalanine-¹³C in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2M HCl to achieve a final concentration of 0.1M HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute for analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2M NaOH to achieve a final concentration of 0.1M NaOH. Incubate at 60°C. Withdraw and neutralize samples with an equivalent amount of HCl at the specified time points.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light. Analyze at various time points.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C. Also, place a vial of the stock solution in the oven. Analyze samples at various time points.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same temperature conditions.

  • Analysis:

    • HPLC Method: A reverse-phase HPLC method with UV detection is typically suitable.

      • Column: C18, e.g., 4.6 x 150 mm, 5 µm.

      • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or TFA.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).

    • Evaluation: For each stress condition, compare the chromatogram of the stressed sample to that of an unstressed control. Calculate the percentage degradation and the relative retention times of any new peaks (degradation products). The ability of the method to separate the main peak from all degradation product peaks demonstrates its stability-indicating nature.

Summary of Quantitative Data

Storage ConditionTime PointPurity (%) by HPLCAppearanceComments
+2°C to +8°C, Dark, DesiccatedInitial
6 Months
12 Months
24 Months
Room Temperature, Ambient LightInitial
1 Month
3 Months
40°C, 75% RHInitial
1 Month

By adhering to the recommended storage and handling conditions and, when necessary, performing stability assessments, researchers can ensure the integrity of BOC-L-Phenylalanine-¹³C for its intended use in sensitive applications.

References

A Technical Guide to BOC-L-Phenylalanine-¹³C: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BOC-L-Phenylalanine-¹³C, a critical isotopically labeled amino acid for advanced research and development. This document details its chemical properties, outlines its primary applications, and furnishes comprehensive experimental protocols for its use in peptide synthesis and metabolic analysis.

Core Compound Data

The properties of BOC-L-Phenylalanine-¹³C can vary depending on the position and extent of the carbon-13 labeling. The following table summarizes the key quantitative data for common variants.

Compound NameCAS NumberMolecular Weight ( g/mol )Isotopic Purity
N-(tert-Butoxycarbonyl)-L-phenylalanine-[1-¹³C]84771-22-2266.3099 atom % ¹³C
N-(tert-Butoxycarbonyl)-L-phenylalanine-[carbonyl-¹³C]Not specified266.3099 atom % ¹³C
N-(tert-Butoxycarbonyl)-L-phenylalanine-[ring-¹³C₆]439685-01-5271.3599 atom % ¹³C
N-(tert-Butoxycarbonyl)-L-phenylalanine-[¹³C₉]Not specified274.2497-99 atom % ¹³C

Applications in Research and Drug Development

BOC-L-Phenylalanine-¹³C is a versatile tool with significant applications in various scientific disciplines:

  • Peptide Synthesis: It serves as a fundamental building block in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The incorporation of a ¹³C-labeled phenylalanine residue enables the production of isotopically labeled peptides. These labeled peptides are invaluable for quantitative proteomics, structural studies using Nuclear Magnetic Resonance (NMR) spectroscopy, and as internal standards in mass spectrometry-based assays.

  • Metabolic Labeling and Flux Analysis: As a stable isotope-labeled amino acid, BOC-L-Phenylalanine-¹³C is utilized in metabolic labeling experiments to trace the fate of phenylalanine in cellular pathways.[][2] This allows researchers to investigate protein synthesis, degradation, and metabolic flux in various physiological and pathological states, providing insights into disease mechanisms and the effects of therapeutic interventions.[3]

  • Drug Discovery and Development: In drug discovery, peptides containing ¹³C-labeled amino acids are used to study drug-target interactions via NMR spectroscopy.[3] The isotopic label provides a specific signal that can be monitored to detect binding events and characterize the binding site. Furthermore, labeled peptides can be used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drugs.

Experimental Protocols

Incorporation of BOC-L-Phenylalanine-¹³C using Boc-Solid Phase Peptide Synthesis (Boc-SPPS)

This protocol outlines the key steps for incorporating BOC-L-Phenylalanine-¹³C into a peptide sequence using the Boc-SPPS methodology.

Materials:

  • Merrifield resin or a suitable equivalent

  • BOC-L-Phenylalanine-¹³C

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU/HOBt or DCC)

  • Scavengers for cleavage (e.g., anisole, thioanisole)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.[][5]

    • Wash the resin thoroughly with DCM to remove residual TFA.

  • Neutralization:

    • Wash the resin with DCM.

    • Neutralize the protonated N-terminus by washing with a 5-10% solution of DIEA in DCM.[6]

    • Wash the resin again with DCM to remove excess base.

  • Coupling of BOC-L-Phenylalanine-¹³C:

    • Dissolve BOC-L-Phenylalanine-¹³C (typically 2-4 equivalents) and a coupling agent (e.g., HBTU/HOBt) in DMF.

    • Add DIEA to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test). Repeat the coupling if necessary.

    • Wash the resin with DMF and DCM.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, dry the resin.

    • Treat the resin with a cleavage cocktail, typically containing a strong acid like anhydrous HF or TFMSA and scavengers to remove the peptide from the resin and cleave the side-chain protecting groups.[5]

    • Precipitate the crude peptide with cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Boc_SPPS_Workflow Resin Resin-Bound Peptide (Boc-Protected) Deprotection Boc Deprotection (25-50% TFA in DCM) Resin->Deprotection 1. Washing Washing Steps (DCM/DMF) Deprotection->Washing 2. Neutralization Neutralization (5-10% DIEA in DCM) Coupling Coupling of BOC-L-Phe-¹³C Neutralization->Coupling 4. Washing_After Washing Steps (DMF/DCM) Coupling->Washing_After 5. Washing->Neutralization 3. Final_Cleavage Final Cleavage (HF or TFMSA) Purified_Peptide Purified Labeled Peptide Final_Cleavage->Purified_Peptide Washing_After->Resin Repeat Cycle Washing_After->Final_Cleavage Final Step Metabolic_Flux_Analysis_Workflow cluster_preparation Preparation cluster_experiment Cellular Experiment cluster_analysis Analysis Boc_Phe BOC-L-Phe-¹³C Deprotection Deprotection (e.g., TFA) Boc_Phe->Deprotection Labeled_Phe L-Phe-¹³C Deprotection->Labeled_Phe Labeled_Medium Prepare ¹³C-Labeled Culture Medium Labeled_Phe->Labeled_Medium Metabolic_Labeling Metabolic Labeling with ¹³C-Medium Labeled_Medium->Metabolic_Labeling Cell_Culture Cell Culture Cell_Culture->Metabolic_Labeling Metabolite_Extraction Metabolite Extraction Metabolic_Labeling->Metabolite_Extraction MS_Analysis LC-MS / GC-MS Analysis Metabolite_Extraction->MS_Analysis Data_Analysis Metabolic Flux Data Analysis MS_Analysis->Data_Analysis Drug_Development_Logic cluster_applications Applications Start BOC-L-Phe-¹³C (Starting Material) Synthesis Labeled Peptide Synthesis (SPPS) Start->Synthesis Purification Purification (RP-HPLC) Synthesis->Purification Characterization Structural & Analytical Characterization (NMR, MS) Purification->Characterization Application Application in Drug Development Characterization->Application Target_Interaction Target Interaction Studies (NMR) Application->Target_Interaction ADME_Studies ADME / PK Studies (LC-MS) Application->ADME_Studies Metabolic_Stability Metabolic Stability Assays Application->Metabolic_Stability

References

Methodological & Application

Application Notes and Protocols for BOC-L-Phenylalanine-¹³C in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in biomedical and pharmaceutical research, enabling detailed investigation of peptide and protein structure, function, and metabolism.[1] The site-specific incorporation of ¹³C-labeled amino acids, such as BOC-L-Phenylalanine-¹³C, into peptides allows for advanced analytical studies using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[2] This application note provides a comprehensive protocol for the utilization of BOC-L-Phenylalanine-¹³C in t-Butyloxycarbonyl (Boc) based solid-phase peptide synthesis (SPPS), a robust and well-established method for generating high-purity peptides.[3] The protocols outlined below are applicable for both manual and automated peptide synthesis. The isotopic label does not interfere with the standard chemical reactions of SPPS, making its incorporation seamless into existing workflows.[4]

Applications of Peptides Synthesized with BOC-L-Phenylalanine-¹³C

Peptides incorporating ¹³C-labeled phenylalanine are invaluable tools for a range of applications:

  • Structural Biology (NMR): The ¹³C nucleus is NMR-active, and its incorporation at a specific site within a peptide provides a sensitive probe for elucidating peptide conformation, dynamics, and interactions with binding partners such as receptors or enzymes.[5][6] This is particularly useful for studying the structure of peptide-protein complexes.

  • Quantitative Proteomics (Mass Spectrometry): Peptides containing ¹³C-labeled amino acids serve as ideal internal standards for the accurate quantification of their unlabeled counterparts in complex biological samples.[2][4] The mass shift introduced by the ¹³C isotope allows for clear differentiation between the labeled standard and the endogenous peptide.[4]

  • Metabolic Labeling and Flux Analysis: Introducing ¹³C-labeled peptides into cellular or whole-organism systems allows for the tracing of metabolic pathways and the quantification of protein synthesis and turnover rates.[7]

A prime example of a biologically relevant peptide where BOC-L-Phenylalanine-¹³C can be advantageously incorporated is Substance P . This undecapeptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂) is a neuropeptide and neuromodulator that plays a crucial role in pain perception, inflammation, and mood regulation.[3][8] The two adjacent phenylalanine residues at positions 7 and 8 are critical for its binding to the Neurokinin-1 receptor (NK-1R) and subsequent signal transduction.[9] Synthesizing Substance P with ¹³C-labeled phenylalanine at these positions would enable detailed studies of its interaction with the NK-1R.

Signaling Pathway of Substance P

The binding of Substance P to its G-protein coupled receptor, NK-1R, initiates a cascade of intracellular signaling events. This pathway is a key target for the development of novel therapeutics for pain and inflammatory diseases.

SubstanceP_Signaling cluster_cytosol Cytosol SP Substance P (with ¹³C-Phe) NK1R NK-1 Receptor SP->NK1R Binds G_protein Gq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->PKC Co-activates MAPK_cascade MAPK Cascade (ERK1/2) PKC->MAPK_cascade Activates Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) MAPK_cascade->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Inflammation, etc.) Transcription_Factors->Cellular_Response Leads to

Caption: Signaling pathway of Substance P via the Neurokinin-1 receptor.

Quantitative Data Summary

The successful incorporation of BOC-L-Phenylalanine-¹³C is evaluated based on coupling efficiency, isotopic enrichment, and overall peptide yield. While these values are sequence-dependent, the following table summarizes typical quantitative data expected from a standard Boc-SPPS.

ParameterTypical ValueMethod of DeterminationNotes
Single Coupling Efficiency >99%Kaiser Test / Quantitative Ninhydrin AssayCrucial for the synthesis of long peptides. Even a small decrease in efficiency per cycle significantly reduces the final yield.
Isotopic Enrichment >98%Mass SpectrometryThe mass of the peptide will increase by approximately 1.00335 Da for each ¹²C atom replaced by a ¹³C atom.[4]
Crude Peptide Purity >70%RP-HPLCHighly dependent on the peptide sequence and the efficiency of the synthesis.
Final Peptide Yield (Crude) 10-30%Gravimetric AnalysisDependent on peptide length, sequence complexity, and cleavage efficiency.[2]
Final Peptide Yield (Purified) 5-20%UV-Vis Spectroscopy, Gravimetric AnalysisPurification via RP-HPLC can lead to significant loss of material.

Experimental Protocols

The following protocols are based on the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for SPPS.[9] This method utilizes an acid-labile Boc group for temporary α-amino protection and more acid-stable benzyl-based groups for side-chain protection.

Materials and Reagents
  • BOC-L-Phenylalanine-¹³C

  • Other Boc-protected amino acids

  • Merrifield or PAM resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt

  • Anhydrous Hydrogen Fluoride (HF) - EXTREME CAUTION REQUIRED

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether (cold)

  • Acetonitrile (ACN) for HPLC

  • Deionized water

Experimental Workflow Diagram

SPPS_Workflow Start Start with Resin Swell 1. Resin Swelling (DCM or DMF) Start->Swell Deprotection 2. Boc Deprotection (50% TFA in DCM) Swell->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization 3. Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling 4. Amino Acid Coupling (BOC-L-Phe-¹³C + DCC/HBTU) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Loop_Check All Amino Acids Added? Wash3->Loop_Check Loop_Check->Deprotection No Cleavage 5. Cleavage from Resin (Anhydrous HF + Scavengers) Loop_Check->Cleavage Yes Precipitation 6. Peptide Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 7. Purification (RP-HPLC) Precipitation->Purification Analysis 8. Analysis (Mass Spec, HPLC) Purification->Analysis End Purified ¹³C-Labeled Peptide Analysis->End

Caption: General workflow for Boc-Solid Phase Peptide Synthesis.

Step-by-Step Protocol

1. Resin Preparation and Swelling

  • Place the appropriate amount of resin (e.g., Merrifield or PAM resin) in a reaction vessel.

  • Add DCM or DMF to the resin and allow it to swell for 30-60 minutes with gentle agitation.

  • Drain the solvent.

2. Boc Deprotection

  • Wash the resin with DCM (3x).

  • Add a solution of 50% TFA in DCM to the resin.

  • Agitate for 5 minutes, drain, and add a fresh 50% TFA/DCM solution.

  • Agitate for an additional 20-25 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DCM (5x) to remove residual TFA.

3. Neutralization

  • Add a solution of 10% DIEA in DCM to the resin.

  • Agitate for 2 minutes, then drain. Repeat this step.

  • Wash the resin with DCM (5x) to remove excess base. The resin is now ready for coupling.

4. Amino Acid Coupling (Incorporation of BOC-L-Phenylalanine-¹³C) This protocol describes coupling using DCC. Adjustments are needed for other coupling agents like HBTU/HOBt.

  • In a separate vial, dissolve BOC-L-Phenylalanine-¹³C (3 equivalents relative to resin loading capacity) in a minimal amount of DMF.

  • Add this solution to the neutralized resin.

  • In another vial, dissolve DCC (3 equivalents) in DCM.

  • Add the DCC solution to the reaction vessel.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates a successful coupling.

  • After completion, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

5. Final Cleavage and Deprotection WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried resin in the HF apparatus reaction vessel.

  • Add appropriate scavengers (e.g., anisole) to the vessel.

  • Cool the vessel in a dry ice/acetone bath.

  • Distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

6. Peptide Precipitation and Washing

  • Transfer the resin and cleaved peptide to a centrifuge tube.

  • Add cold diethyl ether to precipitate the crude peptide.

  • Centrifuge to pellet the peptide and decant the ether.

  • Repeat the ether wash 3-4 times to remove scavengers and other small molecule impurities.

  • Dry the crude peptide pellet under vacuum.

7. Purification

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 10% acetic acid in water).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Collect the fractions corresponding to the desired peptide peak.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

8. Analysis and Characterization

  • Confirm the purity of the final peptide by analytical RP-HPLC.

  • Verify the correct mass and the incorporation of the ¹³C label by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should correspond to the theoretical mass of the peptide with the incorporated ¹³C-phenylalanine.

Conclusion

The Boc-SPPS strategy provides a reliable method for the synthesis of peptides containing ¹³C-labeled amino acids such as BOC-L-Phenylalanine-¹³C. The protocols detailed in this application note, when followed with care, will enable researchers to produce high-quality, isotopically labeled peptides for a wide array of applications in structural biology, proteomics, and drug development. The ability to site-specifically label peptides opens up powerful avenues for investigating complex biological systems.

References

A Step-by-Step Guide to Incorporating BOC-L-Phenylalanine-¹³C into Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the successful incorporation of BOC-L-Phenylalanine-¹³C into peptides using t-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). The site-specific incorporation of stable isotopes like ¹³C-labeled phenylalanine is a powerful technique in drug discovery and development. It enables detailed investigation of peptide and protein structure, dynamics, metabolism, and interactions through analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Overview of BOC-L-Phenylalanine-¹³C in Peptide Synthesis

BOC-L-Phenylalanine-¹³C is an amino acid derivative where the alpha-amino group is protected by a Boc group, and one or more carbon atoms in the phenylalanine molecule are replaced with the stable isotope ¹³C. The principles of incorporating this labeled amino acid are analogous to standard Boc-SPPS protocols. The ¹³C label serves as a probe, allowing the resulting peptide to be distinguished from its unlabeled counterparts by its mass and NMR signature. Phenylalanine side chains do not typically require protection during Boc-SPPS.

Quantitative Data Summary

The successful incorporation of BOC-L-Phenylalanine-¹³C can be evaluated through several quantitative parameters. The following table summarizes typical data expected from a standard synthesis. Note that yields are highly dependent on the peptide sequence, length, and purification efficiency.

ParameterTypical Value/RangeMethod of AnalysisNotes
Coupling Efficiency >99% per stepKaiser Test or other colorimetric testsMonitoring each coupling step is crucial for overall yield.
Isotopic Enrichment >98-99%Mass Spectrometry (MS), NMR SpectroscopyDepends on the isotopic purity of the starting BOC-L-Phenylalanine-¹³C.
Final Crude Peptide Yield 50-80%Gravimetric analysisHighly sequence-dependent.
Final Purified Peptide Yield 10-40%UV-Vis Spectroscopy, Gravimetric analysisDependent on peptide length, sequence complexity, and purification efficiency.[1]
Mass Shift per ¹³C Atom ~1.00335 DaMass Spectrometry (MS)Confirms the incorporation of the labeled amino acid.[1]

Experimental Protocols

This section details the step-by-step methodology for incorporating BOC-L-Phenylalanine-¹³C into a peptide using manual Boc-SPPS on a Merrifield resin.

Materials and Reagents
  • BOC-L-Phenylalanine-¹³C

  • Merrifield resin (chloromethylated polystyrene)

  • Other BOC-protected amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt

  • Piperidine (for Fmoc chemistry comparison, if needed)

  • Scavengers (e.g., anisole, thioanisole)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) (Caution: Extremely hazardous)

  • Diethyl ether, cold

  • Acetic acid solution (e.g., 10%)

  • Kaiser test kit

Step 1: Resin Preparation and First Amino Acid Attachment

This protocol assumes the use of a pre-loaded resin with the first C-terminal amino acid. If starting with a bare resin:

  • Resin Swelling: Swell the Merrifield resin in DCM for at least 30 minutes in a reaction vessel.

  • Attachment of the First Amino Acid (C-terminal):

    • Dissolve the first BOC-protected amino acid (e.g., BOC-Glycine) in a suitable solvent.

    • For Merrifield resin, the cesium salt method is commonly used to prevent racemization.[2] Dissolve the Boc-amino acid (3 eq. to resin capacity) and add cesium carbonate (1.5 eq.) to form the cesium salt.[3]

    • After solvent removal, dissolve the salt in DMF and add it to the swelled resin.[3]

    • Heat the reaction mixture at 50°C for 12-24 hours.[3]

    • Wash the resin thoroughly with DMF, DMF/water, DMF, and finally DCM.[3]

    • Dry the resin under vacuum.

Step 2: The Boc-SPPS Cycle for Peptide Elongation

This cycle is repeated for each amino acid in the peptide sequence, including the BOC-L-Phenylalanine-¹³C.

  • Wash the resin-bound peptide with DCM (3x).[3]

  • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.[3]

  • Drain the solution.

  • Add fresh 50% TFA in DCM and agitate for 20-30 minutes.[2]

  • Drain the deprotection solution and wash the resin with DCM (3x).

  • Add a solution of 10% DIEA in DCM to the resin and shake for 2 minutes.[3]

  • Drain and repeat the neutralization step.[3]

  • Wash the resin thoroughly with DCM (5x) to remove excess base.[3]

  • In a separate vessel, dissolve BOC-L-Phenylalanine-¹³C (3 equivalents relative to the resin substitution) in DCM or a DCM/DMF mixture.

  • Add the coupling agent, such as DCC or HBTU/HOBt (3 equivalents).[3]

  • If using DCC, dissolve it in DCM and add it to the amino acid solution.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction: Perform a Kaiser test on a small sample of the resin beads. A blue color indicates a complete reaction (no free primary amines), while a yellow/orange color indicates an incomplete reaction, requiring longer coupling time or a recoupling step.

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove unreacted reagents and byproducts.

Repeat the deprotection, neutralization, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

Step 3: Cleavage and Deprotection of the Final Peptide

CAUTION: This step involves highly hazardous reagents like HF and must be performed in a specialized apparatus within a fume hood by trained personnel.

  • Drying: Thoroughly dry the final peptide-resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail containing the cleavage reagent (e.g., HF or TFMSA) and scavengers (e.g., anisole) to prevent side reactions.[3]

  • Cleavage Reaction (using HF):

    • Place the dried resin in a specialized HF cleavage apparatus.

    • Add the scavengers.

    • Cool the vessel in a dry ice/acetone bath.

    • Distill anhydrous HF into the reaction vessel.[3]

    • Stir the mixture at 0°C for 1-2 hours.[3]

  • HF Evaporation: Evaporate the HF under a vacuum.[3]

  • Peptide Precipitation: Wash the resin with cold diethyl ether to precipitate the crude peptide and remove the scavengers.[3]

  • Extraction: Extract the crude peptide from the resin using a suitable aqueous solvent, such as 10% acetic acid.[3]

Step 4: Purification and Analysis
  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis and Characterization:

    • Mass Spectrometry (MS): Confirm the correct molecular weight of the peptide. The mass will be shifted by approximately 1.00335 Da for each ¹³C atom incorporated compared to the unlabeled peptide.[1] High-resolution mass spectrometry can be used to analyze the isotopic enrichment.[4]

    • NMR Spectroscopy: ¹³C NMR can be used to confirm the position of the label and to study the structure and dynamics of the peptide.[5]

    • Amino Acid Analysis: Can be used to determine the amino acid composition of the final peptide.

Visualizations

Experimental Workflow

experimental_workflow start Start: Swell Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DCM) deprotection->neutralization coupling Coupling of BOC-L-Phe-¹³C neutralization->coupling washing Washing (DMF, DCM, MeOH) coupling->washing cycle Repeat Cycle for Each Amino Acid washing->cycle cycle->deprotection Next Amino Acid cleavage Cleavage from Resin (e.g., HF) cycle->cleavage Final Amino Acid purification RP-HPLC Purification cleavage->purification analysis Analysis (MS, NMR) purification->analysis end End: Purified ¹³C-Labeled Peptide analysis->end

Caption: Workflow for Boc-Solid Phase Peptide Synthesis (SPPS) of a ¹³C-labeled peptide.

Logical Relationships in Boc-SPPS

Caption: Key components and their relationships in BOC-SPPS for ¹³C-labeled peptides.

Representative Signaling Pathway

¹³C-labeled peptides can be used as tracers to study various cellular signaling pathways. For instance, a labeled peptide inhibitor could be used to probe the PI3K/Akt/mTOR pathway, which is crucial in cell growth and metabolism.

signaling_pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Growth Cell Growth & Survival mTORC1->Growth LabeledPeptide ¹³C-Labeled Peptide (e.g., Inhibitor) LabeledPeptide->PI3K Inhibits/Binds

Caption: Use of a ¹³C-labeled peptide to study the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for 13C NMR Analysis of BOC-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-L-phenylalanine (BOC-L-Phenylalanine) is a pivotal intermediate in synthetic organic chemistry, particularly in peptide synthesis and the development of peptidomimetics. The tert-butoxycarbonyl (BOC) protecting group is instrumental in selectively masking the amine functionality of phenylalanine, allowing for controlled peptide bond formation. Accurate characterization of this compound is critical to ensure purity and structural integrity for subsequent synthetic steps. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing detailed information about the carbon skeleton. These application notes provide the expected 13C NMR chemical shifts for BOC-L-Phenylalanine and a detailed protocol for sample preparation and data acquisition.

Expected 13C NMR Chemical Shifts

The 13C NMR spectrum of BOC-L-Phenylalanine exhibits distinct signals corresponding to each unique carbon atom in the molecule. The expected chemical shifts, based on spectral data and predictive models, are summarized in Table 1. These values are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS). The solvent used for analysis can influence the chemical shifts; the data presented here are for spectra acquired in deuterated chloroform (CDCl3).

Table 1: Expected 13C NMR Chemical Shifts for BOC-L-Phenylalanine in CDCl3

Carbon Atom AssignmentExpected Chemical Shift (ppm)Description of Carbon Environment
C=O (Carboxylic Acid)~ 175 - 177Carbonyl carbon of the carboxylic acid group.
C=O (BOC Group)~ 155 - 156Carbonyl carbon of the tert-butoxycarbonyl protecting group.
C (Aromatic Quaternary)~ 136 - 137Quaternary carbon of the phenyl ring attached to the benzyl group.
CH (Aromatic)~ 129 - 130Methine carbons of the phenyl ring (ortho and meta positions).
CH (Aromatic)~ 128 - 129Methine carbons of the phenyl ring (ortho and meta positions).
CH (Aromatic)~ 126 - 127Methine carbon of the phenyl ring (para position).
C (BOC Quaternary)~ 80 - 81Quaternary carbon of the tert-butyl group.
α-CH~ 54 - 55Alpha-carbon of the amino acid backbone.
β-CH2~ 38 - 39Beta-carbon (benzyl CH2) of the amino acid side chain.
CH3 (BOC)~ 28 - 29Methyl carbons of the tert-butyl group.

Visualization of BOC-L-Phenylalanine Structure and NMR Assignments

To aid in the interpretation of the 13C NMR data, a structural diagram of BOC-L-Phenylalanine with numbered carbon atoms corresponding to the assignments in Table 1 is provided below.

BOC_L_Phenylalanine cluster_phenyl Phenyl Group cluster_backbone Amino Acid Backbone cluster_boc BOC Protecting Group C_quat C (Aromatic Quaternary) C_ortho1 CH C_quat->C_ortho1 C_meta1 CH C_ortho1->C_meta1 C_para CH C_meta1->C_para C_meta2 CH C_para->C_meta2 C_ortho2 CH C_meta2->C_ortho2 C_ortho2->C_quat C_beta β-CH2 C_beta->C_quat Side Chain Attachment C_alpha α-CH C_alpha->C_beta C_carboxyl C=O (Carboxylic Acid) C_alpha->C_carboxyl N N C_alpha->N C_boc_carbonyl C=O (BOC Group) N->C_boc_carbonyl Amide Bond O1 O C_boc_carbonyl->O1 C_boc_quat C (BOC Quaternary) O1->C_boc_quat C_methyl1 CH3 C_boc_quat->C_methyl1 C_methyl2 CH3 C_boc_quat->C_methyl2 C_methyl3 CH3 C_boc_quat->C_methyl3

Caption: Structure of BOC-L-Phenylalanine with key carbon groups for 13C NMR assignment.

Experimental Protocol for 13C NMR Spectroscopy

This section provides a detailed methodology for the acquisition of a high-quality 13C NMR spectrum of BOC-L-Phenylalanine.

1. Sample Preparation

  • Materials:

    • BOC-L-Phenylalanine

    • Deuterated chloroform (CDCl3) of high purity (≥99.8 atom % D)

    • 5 mm NMR tubes

    • Pipettes

    • Vortex mixer

    • Filter (e.g., glass wool or a syringe filter)

  • Procedure:

    • Weigh approximately 20-30 mg of BOC-L-Phenylalanine directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl3 to the vial.

    • Gently vortex the mixture until the sample is completely dissolved.

    • If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

    • Ensure the height of the solution in the NMR tube is sufficient for the spectrometer's probe (typically around 4-5 cm).

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Typical Acquisition Parameters:

    • Pulse Program: A standard 1D 13C experiment with proton decoupling (e.g., zgpg30 or a similar pulse sequence).

    • Solvent: CDCl3

    • Temperature: 298 K (25 °C)

    • Spectral Width: 0 to 200 ppm

    • Acquisition Time (AQ): 1.0 - 2.0 seconds. A longer acquisition time can improve resolution.

    • Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay is necessary for the quantitative observation of quaternary carbons, which have longer relaxation times.

    • Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.

    • Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration and the desired signal-to-noise ratio. Due to the low natural abundance of 13C, a larger number of scans is typically required compared to 1H NMR.

    • Decoupling: Broadband proton decoupling during acquisition to simplify the spectrum to singlets for each carbon.

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to ensure all peaks have a positive, absorptive lineshape.

  • Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Reference the spectrum by setting the CDCl3 solvent peak to its known chemical shift (δ 77.16 ppm).

  • Integrate the peaks if relative intensities are of interest, although standard 13C NMR is not inherently quantitative without specific experimental setups.

  • Assign the peaks based on the expected chemical shifts provided in Table 1 and comparison with literature data or predictive software.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for obtaining and analyzing the 13C NMR spectrum of BOC-L-Phenylalanine.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh BOC-L-Phenylalanine dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Set Up Spectrometer Parameters filter->setup Transfer to Spectrometer acquire Acquire 13C NMR Spectrum setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference assign Assign Peaks reference->assign

Application Note: Mass Spectrometry Fragmentation Analysis of Peptides Containing BOC-L-Phenylalanine-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical and isotopically labeled amino acids into peptides is a critical strategy in modern drug discovery and development. The tert-butyloxycarbonyl (BOC) protecting group is frequently utilized during solid-phase peptide synthesis (SPPS), and its presence or absence in the final product requires careful characterization. Furthermore, stable isotope labeling, such as with ¹³C, provides a powerful tool for quantitative analysis in complex biological matrices and for elucidating metabolic fates.[][2] This application note provides a detailed protocol and data interpretation guide for the mass spectrometry-based analysis of peptides containing BOC-L-Phenylalanine-¹³C. Understanding the specific fragmentation patterns of such peptides is essential for their unambiguous identification, characterization, and quantification in research and quality control settings.

The key challenges in the mass spectrometric analysis of these modified peptides include the labile nature of the BOC group and the mass shifts introduced by the ¹³C isotope. This note will address these challenges and provide a systematic approach to obtaining high-quality, interpretable fragmentation data.

Expected Fragmentation Patterns

The fragmentation of peptides containing a BOC-L-Phenylalanine-¹³C residue in tandem mass spectrometry (MS/MS) is expected to yield a series of characteristic product ions. A thorough understanding of these fragmentation pathways is crucial for confident peptide identification and structural elucidation. The primary fragmentation events involve the cleavage of the peptide backbone and the loss of the BOC protecting group.

1. Peptide Backbone Fragmentation:

Collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) are common methods for peptide fragmentation.[3][4] These techniques typically induce cleavage of the amide bonds along the peptide backbone, resulting in the formation of b- and y-type ions .[5][6]

  • b-ions contain the N-terminus of the peptide and are formed by cleavage of a peptide bond.

  • y-ions contain the C-terminus and are also formed by peptide bond cleavage.

The presence of a full or partial series of b- and y-ions allows for the determination of the peptide's amino acid sequence.

2. Fragmentation of the BOC Group:

The BOC group is known to be thermally labile and prone to fragmentation during mass spectrometric analysis.[7] Common fragmentation pathways for the BOC group include:

  • Neutral loss of isobutylene (C₄H₈): This results in a mass decrease of 56.06 Da.

  • Neutral loss of the entire BOC group (C₅H₉O₂): This leads to a mass decrease of 101.07 Da.

  • Neutral loss of carbon dioxide (CO₂): A mass loss of 44.01 Da.

  • Neutral loss of tert-butanol (C₄H₁₀O): A mass loss of 74.07 Da.

These neutral losses can be observed from the precursor ion and from fragment ions containing the BOC-L-Phenylalanine-¹³C residue.

3. Influence of the ¹³C Isotope:

The incorporation of a ¹³C atom into the phenylalanine residue will result in a mass increase of 1.00335 Da for the residue itself and for any fragment ion containing this residue. This predictable mass shift is the basis for the use of stable isotopes in quantitative proteomics.[8] When analyzing the fragmentation spectrum, it is crucial to account for this mass shift in the theoretical fragment ion masses.

4. Phenylalanine-Specific Fragmentation:

Peptides containing phenylalanine can exhibit specific fragmentation patterns, such as the formation of immonium ions and ions resulting from the loss of the benzyl group.[5][9] The immonium ion for phenylalanine has a characteristic m/z of 120.08.

Data Presentation

Quantitative analysis of fragmentation patterns is crucial for understanding the stability of the modified peptide and for developing robust analytical methods. The following table provides a hypothetical example of the relative abundances of key fragment ions for a peptide containing BOC-L-Phenylalanine-¹³C, comparing it to its unlabeled counterpart.

Fragment IonUnlabeled Peptide (Relative Abundance %)¹³C-Labeled Peptide (Relative Abundance %)Mass Shift (Da)
[M+H]⁺100100+1.00
[M+H - 56]⁺8588+1.00
[M+H - 101]⁺6065+1.00
y-ion seriesVariableVariable+1.00 (if containing Phe)
b-ion seriesVariableVariable+1.00 (if containing Phe)
Phe Immonium15150

This table is a representative example and actual relative abundances will vary depending on the peptide sequence and instrument conditions.

Experimental Protocols

This section provides a detailed methodology for the mass spectrometry analysis of peptides containing BOC-L-Phenylalanine-¹³C.

1. Sample Preparation:

  • Stock Solution Preparation: Accurately weigh 1 mg of the lyophilized peptide. Dissolve the peptide in 1 mL of a 50:50 mixture of acetonitrile and deionized water to create a 1 mg/mL stock solution. Vortex for 30 seconds to ensure complete dissolution.

  • Working Solution Preparation: Dilute the stock solution with the 50:50 acetonitrile/water mixture to a final concentration of 10 µg/mL for direct infusion analysis. For LC-MS/MS analysis, further dilutions may be necessary depending on the sensitivity of the instrument.

2. Mass Spectrometry Analysis:

  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for peptide analysis. To minimize in-source fragmentation of the BOC group, it is advisable to use softer ionization conditions. This can be achieved by optimizing the capillary voltage and source temperature.

  • MS1 (Full Scan) Analysis: Acquire full scan mass spectra to determine the m/z of the intact peptide. The expected mass shift of +1.00 Da for the ¹³C-labeled peptide compared to its unlabeled analog should be confirmed.

  • MS/MS (Tandem MS) Analysis: Perform MS/MS experiments on the precursor ion of interest.

    • Collision Energy: Optimize the collision energy (CID or HCD) to achieve a balance between precursor ion depletion and the generation of a rich series of fragment ions. A stepped collision energy approach can be beneficial to capture a wider range of fragment ions.[10]

    • Acquisition Mode: Use a data-dependent acquisition (DDA) mode to automatically select the most abundant precursor ions for fragmentation.

3. Data Analysis:

  • Software: Use appropriate software for data analysis, such as the instrument manufacturer's proprietary software or third-party programs like Mascot or MaxQuant.

  • Fragment Ion Identification: Identify the b- and y-ion series, as well as characteristic neutral losses from the BOC group.

  • Mass Shift Confirmation: Confirm the +1.00 Da mass shift for all fragment ions containing the ¹³C-labeled phenylalanine residue.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis stock Stock Solution (1 mg/mL) working Working Solution (10 µg/mL) stock->working Dilution esi Electrospray Ionization (ESI) working->esi ms1 MS1 Full Scan (Precursor m/z) esi->ms1 ms2 MS/MS Fragmentation (CID/HCD) ms1->ms2 identification Fragment Ion Identification ms2->identification quantification Relative Abundance Quantification identification->quantification

Caption: A general experimental workflow for the mass spectrometry analysis of peptides.

Logical Relationship of Fragmentation

fragmentation_pathway cluster_backbone Backbone Fragmentation cluster_boc BOC Group Fragmentation precursor [M+H]⁺ (Peptide with BOC-Phe-¹³C) b_ions b-ions precursor->b_ions CID/HCD y_ions y-ions precursor->y_ions CID/HCD loss_isobutylene [M+H - 56]⁺ precursor->loss_isobutylene Neutral Loss loss_boc [M+H - 101]⁺ precursor->loss_boc Neutral Loss

References

Designing Metabolic Labeling Experiments with BOC-L-Phenylalanine-¹³C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for designing and conducting metabolic labeling experiments using BOC-L-Phenylalanine-¹³C. This stable isotope-labeled amino acid serves as a powerful tool for tracing the dynamics of protein synthesis, degradation, and overall metabolic flux in various biological systems. The protocols provided herein are intended to serve as a comprehensive guide for researchers in academia and the pharmaceutical industry.

Introduction

Metabolic labeling with stable isotopes, followed by mass spectrometry analysis, has become an indispensable technique in quantitative proteomics. BOC-L-Phenylalanine-¹³C is an N-terminally protected stable isotope-labeled version of the essential amino acid L-phenylalanine. The tert-butyloxycarbonyl (BOC) protecting group can, in many cell types, be removed by intracellular enzymes, releasing ¹³C-labeled L-phenylalanine for metabolic incorporation. This allows for the tracing and quantification of newly synthesized proteins and the study of phenylalanine metabolism.

Key Applications:

  • Protein Turnover Studies: Measuring the rates of protein synthesis and degradation.

  • Metabolic Flux Analysis: Tracing the fate of phenylalanine in metabolic pathways.

  • Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture allows for the relative quantification of proteins between different cell populations.

Experimental Design and Considerations

Successful metabolic labeling experiments with BOC-L-Phenylalanine-¹³C require careful planning. Key considerations include the choice of biological system, labeling strategy, and analytical approach.

In-Cell Deprotection of the BOC Group

A critical aspect of using BOC-L-Phenylalanine-¹³C for metabolic labeling is the removal of the BOC protecting group to allow for the incorporation of L-Phenylalanine-¹³C into newly synthesized proteins. While traditionally removed under acidic conditions in chemical synthesis[1][2][3], evidence suggests that many cell types possess esterases and other enzymes capable of cleaving the BOC group in situ. However, the efficiency of this deprotection can vary between cell lines and experimental conditions. It is therefore recommended to perform a pilot study to confirm the uptake and deprotection of BOC-L-Phenylalanine-¹³C in the specific biological system of interest.

Labeling Strategies

Two primary strategies are employed for metabolic labeling experiments:

  • Pulse Labeling: Cells are exposed to the labeled amino acid for a short period to track the synthesis of proteins over that time. This is useful for studying dynamic cellular processes.

  • Steady-State Labeling: Cells are cultured in the presence of the labeled amino acid for a sufficient duration (typically several cell doublings) to ensure that the majority of the cellular proteome is labeled. This is the basis for many SILAC experiments. For SILAC, it is crucial to achieve near-complete incorporation of the labeled amino acid to ensure accurate quantification[4][5].

Protocols

The following protocols provide a general framework for metabolic labeling experiments in cell culture. Optimization for specific cell lines and experimental goals is recommended.

Protocol for Steady-State Labeling (SILAC) in Cell Culture

This protocol is designed for the relative quantification of proteins between two cell populations (e.g., treated vs. untreated).

Materials:

  • Cell line of interest

  • SILAC-grade DMEM or RPMI-1640 medium deficient in L-phenylalanine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-Phenylalanine

  • "Heavy" BOC-L-Phenylalanine-¹³C

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Adaptation: Culture the cells for at least five passages in the SILAC medium supplemented with either "light" L-Phenylalanine or "heavy" BOC-L-Phenylalanine-¹³C to ensure complete incorporation. The recommended concentration for both light and heavy phenylalanine is typically the same as in standard culture medium (e.g., 0.2 mM).

  • Experimental Treatment: Once the cells have reached steady-state labeling, apply the experimental treatment to one of the cell populations.

  • Cell Harvest:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells directly on the plate with an appropriate volume of lysis buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of the supernatant from both the "light" and "heavy" labeled cell lysates.

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Sample Preparation for Mass Spectrometry: Proceed with the protein digestion and peptide cleanup protocol outlined in Section 3.3.

Protocol for Pulse Labeling to Measure Protein Synthesis

This protocol is designed to measure the rate of protein synthesis over a defined period.

Materials:

  • Same as for the SILAC protocol.

Procedure:

  • Cell Culture: Culture cells in standard "light" medium to the desired confluency.

  • Pulse with Heavy Amino Acid: Replace the "light" medium with "heavy" medium containing BOC-L-Phenylalanine-¹³C. The duration of the pulse will depend on the expected turnover rate of the proteins of interest and should be optimized.

  • Cell Harvest and Lysis: At the end of the pulse period, harvest and lyse the cells as described in the SILAC protocol.

  • Protein Quantification: Determine the protein concentration of the cell lysate.

  • Sample Preparation for Mass Spectrometry: Proceed with the protein digestion and peptide cleanup protocol outlined in Section 3.3.

Protein Digestion and Peptide Preparation for Mass Spectrometry

Materials:

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Ammonium Bicarbonate (NH₄HCO₃)

  • Trypsin (mass spectrometry grade)

  • Formic Acid

  • Acetonitrile

  • C18 desalting spin columns

Procedure:

  • Reduction and Alkylation:

    • To the protein lysate, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 30 minutes.

  • Protein Digestion:

    • Dilute the sample with 50 mM NH₄HCO₃ to reduce the concentration of detergents in the lysis buffer.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using C18 spin columns according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis: Reconstitute the dried peptides in 0.1% formic acid and analyze by high-resolution mass spectrometry[6].

Data Analysis

The analysis of mass spectrometry data from metabolic labeling experiments involves several steps:

  • Peptide Identification: The raw mass spectrometry data is searched against a protein sequence database to identify peptides.

  • Quantification: For SILAC experiments, the relative abundance of "heavy" and "light" labeled peptides is determined by comparing their respective peak intensities. For pulse-labeling experiments, the incorporation of the ¹³C label is quantified.

  • Protein Turnover Calculation: In pulse-chase or dynamic SILAC experiments, protein turnover rates are calculated by fitting the time-dependent changes in the ratio of heavy to light peptides to kinetic models[7][8].

Quantitative Data Presentation

The following tables provide examples of how quantitative data from metabolic labeling experiments with ¹³C-Phenylalanine can be presented. Note that these are illustrative examples based on typical outcomes of such experiments, as specific data for BOC-L-Phenylalanine-¹³C is not widely available in the literature.

Table 1: Example of Protein Ratios from a SILAC Experiment

Protein IDGene NameH/L RatioRegulation
P02768ALB0.98Unchanged
P60709ACTB1.02Unchanged
P08238HSP90AA12.15Upregulated
P14618PPIA0.45Downregulated

Table 2: Example of Protein Half-Life Data from a Dynamic SILAC Experiment

Protein IDGene NameHalf-life (hours)
P62258RPLP0110.5
Q02878NCL74.2
P04040VIM45.8
P31946YWHAZ28.3

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate key pathways and workflows.

Phenylalanine Metabolism Pathway

The primary metabolic fate of phenylalanine is its conversion to tyrosine, a precursor for several important molecules.

Phenylalanine_Metabolism Phe L-Phenylalanine-¹³C Tyr L-Tyrosine-¹³C Phe->Tyr Phenylalanine hydroxylase Protein Protein Synthesis Phe->Protein L_DOPA L-DOPA-¹³C Tyr->L_DOPA Catabolism Catabolism Tyr->Catabolism Dopamine Dopamine-¹³C L_DOPA->Dopamine Norepinephrine Norepinephrine-¹³C Dopamine->Norepinephrine Epinephrine Epinephrine-¹³C Norepinephrine->Epinephrine

Caption: Metabolic fate of L-Phenylalanine-¹³C.

Experimental Workflow for SILAC

This workflow outlines the key steps in a typical SILAC experiment.

SILAC_Workflow cluster_light Control Cells cluster_heavy Experimental Cells Light_Culture Culture in 'Light' Medium (L-Phenylalanine) Light_Treatment Control Treatment Light_Culture->Light_Treatment Light_Harvest Harvest & Lyse Light_Treatment->Light_Harvest Mix Mix Lysates (1:1) Light_Harvest->Mix Heavy_Culture Culture in 'Heavy' Medium (BOC-L-Phenylalanine-¹³C) Heavy_Treatment Experimental Treatment Heavy_Culture->Heavy_Treatment Heavy_Harvest Harvest & Lyse Heavy_Treatment->Heavy_Harvest Heavy_Harvest->Mix Digest Protein Digestion Mix->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis

Caption: General workflow for a SILAC experiment.

Logical Relationship for Protein Turnover Calculation

This diagram illustrates the relationship between protein synthesis, degradation, and the measured labeled protein pool.

Turnover_Logic Unlabeled_Pool Unlabeled Protein Pool Degradation Protein Degradation (k_deg) Unlabeled_Pool->Degradation Labeled_Pool ¹³C-Labeled Protein Pool Labeled_Pool->Degradation Synthesis Protein Synthesis (k_syn) Synthesis->Labeled_Pool Labeled_Precursor ¹³C-Phenylalanine Precursor Pool Labeled_Precursor->Synthesis

Caption: Factors influencing labeled protein levels.

References

Application Notes and Protocols for the Use of BOC-L-Phenylalanine-¹³C as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative bioanalysis by mass spectrometry is a cornerstone of modern research, particularly in drug development and metabolic studies. The accuracy and reliability of these analyses hinge on the use of appropriate internal standards to correct for variability during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards are considered the gold standard due to their similar physicochemical properties to the analyte of interest. This document provides detailed application notes and protocols for the use of BOC-L-Phenylalanine-¹³C as an internal standard for the precise quantification of L-Phenylalanine in various biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The tert-Butoxycarbonyl (BOC) protecting group on the L-Phenylalanine-¹³C offers advantages in certain analytical workflows, potentially improving solubility in organic solvents used during solid-phase extraction and protecting the amine group from unwanted derivatization. However, it also necessitates specific considerations for sample preparation and mass spectrometric analysis.

Principle of the Method: Stable Isotope Dilution

The fundamental principle behind using BOC-L-Phenylalanine-¹³C as an internal standard is stable isotope dilution (SID). A known amount of the heavy-isotope labeled standard is spiked into the sample at the earliest stage of preparation. The SIL internal standard (BOC-L-Phenylalanine-¹³C) is chemically identical to the analyte (L-Phenylalanine) and the BOC-protected analyte, but has a different mass due to the ¹³C isotopes.[1] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

Any loss of analyte during sample extraction, purification, and analysis will be accompanied by a proportional loss of the internal standard. Therefore, the ratio of the analyte signal to the internal standard signal remains constant, enabling highly accurate and precise quantification.

Experimental Protocols

Sample Preparation: Protein Precipitation and Deprotection

This protocol is designed for the extraction of L-Phenylalanine from plasma or serum samples.

Materials:

  • Plasma or serum samples

  • BOC-L-Phenylalanine-¹³C internal standard solution (in methanol)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Methanol (MeOH), HPLC grade

  • Deionized water

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma or serum in a 1.5 mL microcentrifuge tube, add 10 µL of the BOC-L-Phenylalanine-¹³C internal standard solution.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • To remove the BOC protecting group, add 10 µL of trifluoroacetic acid (TFA) to the supernatant.

  • Vortex briefly and let the deprotection reaction proceed at room temperature for 15 minutes.

  • Evaporate the sample to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex to dissolve the residue.

  • Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

LC Conditions:

Parameter Value
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B and equilibrate for 2 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL

| Column Temperature | 40 °C |

MS/MS Conditions:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr

| Desolvation Gas Flow | 800 L/hr |

MRM Transitions: The specific m/z values for the precursor and product ions will depend on the ¹³C labeling pattern of the internal standard. For this example, we will assume a uniform ¹³C labeling of the phenyl ring (¹³C₆). After deprotection, the internal standard is L-Phenylalanine-¹³C₆.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
L-Phenylalanine166.1120.115
L-Phenylalanine-¹³C₆ (Internal Standard)172.1126.115

Data Presentation

Quantitative Analysis of L-Phenylalanine

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The following table represents typical performance data for an LC-MS/MS assay for L-Phenylalanine using a stable isotope-labeled internal standard.

ParameterResult
Linear Range 1 - 1000 µM
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.1 µM
Limit of Quantification (LOQ) 0.5 µM
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%
Accuracy (% Recovery) 95 - 105%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of L-Phenylalanine using BOC-L-Phenylalanine-¹³C as an internal standard.

G Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with BOC-L-Phe-¹³C Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Deprotect BOC Deprotection (TFA) Supernatant->Deprotect Dry Evaporation to Dryness Deprotect->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Acquisition (MRM) LC_MS->Data Integration Peak Integration Data->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Workflow for L-Phenylalanine quantification.

Logical Relationship of Analytical Steps

This diagram outlines the logical progression and rationale behind the key steps in the analytical method.

G Logical Flow of the Analytical Method cluster_prep Preparation cluster_separation Separation & Detection cluster_quant Quantification start Start add_is Add Internal Standard (BOC-L-Phe-¹³C) start->add_is remove_protein Remove Proteins (Precipitation) add_is->remove_protein Ensures accurate quantification by correcting for sample loss deprotect_boc Remove BOC Group (Acid Treatment) remove_protein->deprotect_boc Prevents matrix interference lc_separation LC Separation (C18 Column) deprotect_boc->lc_separation Analyte and IS are now structurally identical (except isotopes) ms_detection MS/MS Detection (MRM) lc_separation->ms_detection Separates from other components calculate_ratio Calculate Peak Area Ratio (Analyte / IS) ms_detection->calculate_ratio Specific detection of analyte and IS determine_conc Determine Concentration (Calibration Curve) calculate_ratio->determine_conc Ratio is proportional to concentration end Final Concentration determine_conc->end

Caption: Rationale of the analytical steps.

Discussion

The use of BOC-L-Phenylalanine-¹³C as an internal standard requires a deprotection step to ensure that the internal standard and the analyte have identical chromatographic behavior and ionization efficiency. Trifluoroacetic acid (TFA) is a common and effective reagent for the removal of the BOC group. It is crucial to ensure the deprotection reaction goes to completion to avoid analytical variability.

The selection of MRM transitions is critical for the specificity of the assay. The precursor ion corresponds to the protonated molecule [M+H]⁺, and the product ion is a characteristic fragment generated by collision-induced dissociation. For phenylalanine, a common and stable fragment results from the loss of a formic acid group (HCOOH) from the protonated molecule.

Conclusion

This application note provides a comprehensive protocol for the use of BOC-L-Phenylalanine-¹³C as an internal standard for the quantitative analysis of L-Phenylalanine in biological matrices. The stable isotope dilution method, coupled with a robust sample preparation procedure and sensitive LC-MS/MS analysis, enables accurate and precise quantification essential for research, clinical diagnostics, and drug development. The provided workflows and logical diagrams serve to clarify the experimental process and the rationale behind each step, ensuring reliable and reproducible results.

References

Application Note: Streamlined Isotopic Labeling via In Situ Deprotection of BOC-L-Phenylalanine-¹³C in Cell-Free Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cell-free protein synthesis (CFPS) is a powerful and versatile platform for rapid protein production, especially for proteins that are toxic to living cells or require specific modifications.[1] The open nature of CFPS allows for the direct addition and incorporation of non-canonical or isotopically labeled amino acids, providing an invaluable tool for protein engineering, structural biology, and drug discovery.[2][3] This document details the application and protocols for using BOC-L-Phenylalanine-¹³C in E. coli-based cell-free systems. A key advantage of this method is the ability of crude E. coli S30 extracts to perform in situ deprotection of the tert-butoxycarbonyl (BOC) group, which simplifies the experimental workflow for producing ¹³C-labeled proteins.[4]

Principle of In Situ Deprotection

The tert-butoxycarbonyl (BOC) group is a widely used acid-labile protecting group for the amine functionality of amino acids.[5][6] Traditionally, its removal requires a separate chemical step under acidic conditions, such as treatment with trifluoroacetic acid (TFA).[7][8] However, crude S30 cell extracts prepared from E. coli contain a rich milieu of endogenous enzymes.[4] This enzymatic machinery is capable of cleaving various chemical bonds, including the carbamate bond of the BOC group, allowing for its removal directly within the CFPS reaction mixture.[4] This in situ deprotection releases the free ¹³C-labeled L-Phenylalanine, which is then charged to its cognate tRNA and incorporated into the nascent polypeptide chain during translation. This process eliminates a separate deprotection step, saving time and minimizing potential degradation of the labeled amino acid.[4]

Applications

The site-specific or uniform incorporation of ¹³C-labeled phenylalanine is highly valuable for a range of advanced applications:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The introduction of a ¹³C label at specific phenylalanine residues provides a powerful probe for studying protein structure, dynamics, and interactions, particularly in large protein complexes.[4]

  • Mass Spectrometry (MS)-Based Proteomics: Proteins labeled with ¹³C can serve as precise internal standards for quantitative proteomics experiments, enabling accurate measurement of protein expression levels.[4]

  • Enzyme Mechanism Studies: Isotopic labels can be used to track the transformation of substrates and probe the chemical mechanisms of enzyme active sites.[4]

  • Drug Development: Labeled proteins are instrumental in screening for drug binding affinities and characterizing the interactions between a drug candidate and its protein target.[4]

Experimental Protocols

This section provides a generalized protocol for the incorporation of BOC-L-Phenylalanine-¹³C into a target protein using a standard E. coli S30-based cell-free protein synthesis system.

Protocol 1: Cell-Free Protein Synthesis with In Situ Deprotection

This protocol outlines the direct addition of BOC-L-Phenylalanine-¹³C to the CFPS reaction.

Materials:

  • E. coli S30 Cell-Free Expression Kit (commercial or lab-prepared)

  • Plasmid DNA encoding the protein of interest with a T7 promoter

  • BOC-L-Phenylalanine-¹³C

  • Complete amino acid mixture lacking phenylalanine

  • Nuclease-free water

Procedure:

  • Thaw all CFPS components (S30 extract, supplement mix, amino acid mix without Phe) on ice.

  • Prepare a stock solution of BOC-L-Phenylalanine-¹³C (e.g., 50 mM in DMSO or a suitable buffer).

  • In a sterile microcentrifuge tube on ice, assemble the following reaction components in the specified order:

    • Nuclease-free water to a final volume of 50 µL

    • S30 Extract & Supplement Mix: As per manufacturer's instructions

    • Amino Acid Mix (-Phe): As per manufacturer's instructions

    • BOC-L-Phenylalanine-¹³C: 1-2 mM final concentration (adjust as needed)

    • Plasmid DNA: 5-10 nM final concentration (e.g., 250 ng for a 5 kb plasmid in a 50 µL reaction)

  • Gently mix the components by pipetting. Avoid vortexing.

  • Incubate the reaction at the recommended temperature (typically 30-37°C) for 2-6 hours.

  • After incubation, place the reaction on ice or proceed immediately to analysis.

Protocol 2: Post-Translational Acid-Induced Deprotection

For systems where enzymatic in situ deprotection may be inefficient, or if complete deprotection needs to be ensured post-synthesis, a mild acid treatment can be applied. This method is technically ex situ but is often performed on the crude reaction mixture before purification.

Materials:

  • Completed CFPS reaction from Protocol 1 (or a similar protocol)

  • Trifluoroacetic acid (TFA), 10% (v/v) solution in nuclease-free water

Procedure:

  • Following the incubation period of the CFPS reaction, place the reaction tube on ice.

  • Add a small volume of 10% TFA to the reaction mixture to lower the pH to approximately 2-3. For a 50 µL reaction, adding 1-2 µL of 10% TFA is typically sufficient. Note: This will likely precipitate the synthesized protein and other components.

  • Incubate on ice for 30-60 minutes to allow for complete deprotection of any remaining BOC groups on the synthesized polypeptide.

  • Neutralize the reaction by adding an appropriate amount of a base (e.g., 1 M Tris base, pH 11) before proceeding with purification (e.g., SDS-PAGE, affinity chromatography).

Protocol 3: Analysis of Incorporation and Deprotection

Verification of successful incorporation and deprotection is critical. Mass spectrometry is the most definitive method.

Procedure:

  • Purify the synthesized protein from the CFPS reaction using a suitable method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Prepare the purified protein for mass spectrometry analysis (e.g., intact mass analysis via ESI-MS or peptide mapping via LC-MS/MS after tryptic digest).

  • Intact Mass Analysis: Compare the observed molecular weight of the synthesized protein with the theoretical weight. The incorporation of ¹³C-Phenylalanine will result in a predictable mass shift compared to the unlabeled protein. Successful deprotection will be confirmed if there is no mass addition corresponding to the BOC group (+56 Da after accounting for the loss of a proton and addition of t-butyl).

  • Peptide Mapping (LC-MS/MS): Analyze the masses of tryptic peptides containing phenylalanine residues. This will confirm site-specific incorporation and deprotection at the peptide level.

Data Presentation

The following tables represent illustrative data based on typical outcomes for non-canonical amino acid incorporation in CFPS systems.[4]

Table 1: Protein Yield with and without BOC-L-Phenylalanine-¹³C

ConditionTarget Protein Yield (µg/mL)Notes
Control (Standard 20 Amino Acids)550 ± 45Baseline yield of target protein.
-Phe, +BOC-L-Phe-¹³C (1 mM)410 ± 30Yield is often slightly reduced due to the efficiency of deprotection and incorporation.
-Phe, +Free L-Phe-¹³C (1 mM)525 ± 40Yield using pre-deprotected labeled amino acid for comparison.

Table 2: Mass Spectrometry Analysis for Deprotection Confirmation

SampleTheoretical Mass (Da)Observed Mass (Da)Mass Difference (Da)Conclusion
Unlabeled Protein25,000.025,000.8+0.8Control measurement.
¹³C-Phe Labeled (BOC-Protected)25,140.0Not Observed-Theoretical mass if BOC group (5 x 56Da) remains.
¹³C-Phe Labeled (Deprotected)24,860.024,861.1+1.1Successful incorporation of 5 ¹³C-Phe and complete deprotection.
Assumes a model protein with 5 Phenylalanine residues and ¹³C₉-Phenylalanine.

Visualizations

References

Application Notes and Protocols for the Coupling of BOC-L-Phenylalanine-¹³C with HBTU and HATU Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and drug development, the formation of the amide bond is a critical step that demands efficiency, reliability, and high fidelity. The use of coupling reagents is instrumental in activating the carboxylic acid moiety of an N-protected amino acid to facilitate its reaction with the amino group of another. Among the most widely utilized coupling reagents are the uronium/aminium salts HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

This document provides detailed application notes and protocols for the coupling of BOC-L-Phenylalanine-¹³C with HBTU and HATU. The inclusion of the stable isotope ¹³C in the phenylalanine backbone is invaluable for a range of applications, including metabolic flux analysis and as an internal standard for quantitative analysis by NMR or mass spectrometry. These protocols are designed to offer robust starting points for researchers, which can be further optimized for specific applications.

Comparative Performance of HBTU and HATU

The choice between HBTU and HATU often depends on the specific requirements of the synthesis, such as the steric hindrance of the amino acids, the desired reaction time, and cost considerations. While both are highly effective, HATU generally exhibits superior performance, particularly for challenging couplings.

ParameterHBTUHATUCitation
Typical Yield >90%>90%[1]
Typical Reaction Time 1 - 4 hours30 minutes - 2 hours[2]
Reactivity HighVery High[3]
Racemization Risk LowVery Low[1]
Key Advantages Good balance of reactivity and cost, reliable for standard couplings.High reactivity, low racemization rates, effective for sterically hindered amino acids.[1][1]
Key Disadvantages Can be less effective than HATU in preventing racemization for sensitive amino acids.Higher cost compared to HBTU.[1][1]

Experimental Protocols

These protocols are intended for the solution-phase coupling of BOC-L-Phenylalanine-¹³C to an amino acid ester (e.g., a methyl or ethyl ester of another amino acid). The protocols for HBTU and HATU are similar, with the primary difference being the anticipated reaction time.

Materials and Reagents:

  • BOC-L-Phenylalanine-¹³C

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • HBTU or HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for flash column chromatography

Protocol 1: Coupling using HBTU
  • Preparation of the Amine Component:

    • Dissolve the amino acid ester hydrochloride salt (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (2.5 equivalents) to the solution and stir for 5-10 minutes at room temperature to neutralize the salt and generate the free amine.

  • Activation and Coupling:

    • In a separate flask, dissolve BOC-L-Phenylalanine-¹³C (1.0 equivalent) in anhydrous DMF.

    • Add the BOC-L-Phenylalanine-¹³C solution to the amine component solution.

    • Add HBTU (1.05 equivalents) to the reaction mixture.[2]

    • Stir the reaction mixture at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

    • The reaction is typically complete within 1-4 hours.[2]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[4]

Protocol 2: Coupling using HATU
  • Preparation of the Amine Component:

    • Dissolve the amino acid ester hydrochloride salt (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (2.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Activation and Coupling:

    • In a separate flask, dissolve BOC-L-Phenylalanine-¹³C (1.0 equivalent) in anhydrous DMF.

    • Add the BOC-L-Phenylalanine-¹³C solution to the amine component solution.

    • Add HATU (1.05 equivalents) to the reaction mixture.[2]

    • Stir the reaction mixture at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS.[2]

    • Reactions with HATU are generally faster than with HBTU, often completing within 30 minutes to 2 hours.[2]

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described for the HBTU protocol.

Reaction Monitoring Protocols

Thin-Layer Chromatography (TLC)
  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is often a good starting point. The polarity can be adjusted to achieve good separation of the starting materials and the product.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution. The disappearance of the limiting starting material and the appearance of a new, typically less polar, product spot indicate the progression of the reaction.

High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).[5]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[5]

  • Gradient: A linear gradient from 30% to 90% B over 20 minutes is a good starting point.[5]

  • Detection: UV at 214 nm and 254 nm. For LC-MS, an electrospray ionization (ESI) source in positive ion mode can be used to confirm the molecular weight of the product.

Visualizations

G General Workflow for Solution-Phase Peptide Coupling cluster_reactants Reactants Preparation cluster_coupling Coupling Reaction cluster_analysis Work-up & Purification BOC-L-Phe-13C BOC-L-Phe-13C Reaction_Mixture Reaction Mixture in DMF BOC-L-Phe-13C->Reaction_Mixture Amino_Ester_HCl Amino Acid Ester HCl Free_Amine Free Amine (in situ) Amino_Ester_HCl->Free_Amine DIPEA DIPEA DIPEA Free_Amine->Reaction_Mixture Coupling_Reagent HBTU or HATU Coupling_Reagent->Reaction_Mixture Work_up Aqueous Work-up Reaction_Mixture->Work_up Purification Flash Column Chromatography Work_up->Purification Product Purified Dipeptide Purification->Product

Caption: General workflow for solution-phase peptide coupling.

G Mechanism of Peptide Bond Formation with HBTU/HATU BOC_Phe BOC-L-Phe-¹³C-COOH Carboxylate BOC-L-Phe-¹³C-COO⁻ BOC_Phe->Carboxylate + DIPEA (Deprotonation) DIPEA DIPEA Active_Ester Active Ester Intermediate (OBt or OAt ester) Carboxylate->Active_Ester + HBTU/HATU Coupling_Reagent HBTU or HATU Dipeptide BOC-L-Phe-¹³C-CO-NH-R' Active_Ester->Dipeptide + H₂N-R' (Nucleophilic Attack) Amine H₂N-R'

Caption: Mechanism of peptide bond formation with HBTU/HATU.

References

Troubleshooting & Optimization

How to resolve low incorporation efficiency of BOC-L-Phenylalanine-13C in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low incorporation efficiency of BOC-L-Phenylalanine-¹³C during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why am I seeing low incorporation efficiency specifically with BOC-L-Phenylalanine-¹³C?

A1: Low incorporation efficiency with BOC-L-Phenylalanine-¹³C is typically due to a combination of factors. The primary cause is steric hindrance resulting from the bulky tert-butyloxycarbonyl (Boc) protecting group and the phenyl ring of phenylalanine.[1][2] While the ¹³C isotope itself does not add significant bulk, it is often used in sequences that may already be challenging. Additionally, issues like peptide aggregation on the resin, especially in hydrophobic sequences, can physically block the reactive N-terminus.[2][3]

Q2: Can the choice of coupling reagent significantly impact the success of the incorporation?

A2: Absolutely. Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance associated with this amino acid.[2][4] More potent activating agents are often required to drive the reaction to completion. For difficult couplings, reagents like HATU are highly recommended over standard options like HBTU or DIC/HOBt.[2][5]

Q3: How do I know if my coupling reaction is incomplete?

A3: The most common method for monitoring coupling completion in real-time is the Kaiser test (or ninhydrin test).[6][7][8] This colorimetric test detects free primary amines on the resin. A positive result (intense blue beads) indicates that the N-terminus of the growing peptide chain is still available and has not successfully coupled with the incoming amino acid.[8][9] For N-terminal proline, other tests like the Chloranil or Isatin test should be used.[7]

Q4: What is "double coupling," and when should I use it?

A4: Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid before proceeding to the next deprotection step.[2][10] This strategy is highly recommended for sterically hindered amino acids like BOC-L-Phenylalanine-¹³C or when a Kaiser test indicates incomplete coupling after the initial attempt.

Q5: Could the problem be with the deprotection step prior to coupling?

A5: Yes, incomplete removal of the Boc group from the preceding amino acid will prevent the coupling of BOC-L-Phenylalanine-¹³C. Standard deprotection times may be insufficient if the peptide chain is aggregated. It is crucial to ensure complete deprotection, which can be confirmed by a positive Kaiser test before the coupling step begins.

Troubleshooting Guide

If you are experiencing low incorporation efficiency, follow this systematic troubleshooting guide.

Problem 1: Incomplete Coupling Detected by Kaiser Test

A positive Kaiser test (blue beads) after the coupling step indicates a significant amount of unreacted N-terminal amine.

Possible Cause Recommended Solution
Insufficient Reagent Activity Use a more potent coupling reagent. HATU is often more effective than HBTU for difficult couplings.[2][5] Consider using additives like HOAt, which can enhance coupling efficiency and suppress side reactions.
Steric Hindrance Increase the equivalents of the amino acid and coupling reagents (from 2-3 eq. to 4-5 eq.). Extend the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight.[2]
Peptide Aggregation Switch to a solvent with better swelling properties, such as N-methyl-2-pyrrolidone (NMP) instead of dichloromethane (DCM) or dimethylformamide (DMF).[11] For severely aggregated sequences, adding chaotropic salts like LiCl to the coupling mixture can help disrupt secondary structures.
Suboptimal Protocol Perform a "double coupling" by repeating the coupling step with fresh reagents immediately after the first attempt.[10]
Problem 2: Gradually Decreasing Yield in Subsequent Cycles

This may indicate a capping of the peptide chain due to incomplete coupling at the BOC-L-Phenylalanine-¹³C step.

Possible Cause Recommended Solution
Incomplete Deprotection Extend the Boc deprotection time with Trifluoroacetic Acid (TFA) to ensure complete removal of the previous protecting group.[12] A typical protocol involves treatment with 25-50% TFA in DCM for 20-30 minutes.[2][12]
Poor Resin Swelling Ensure the resin is adequately swollen before each step. Wash the resin extensively with the synthesis solvent (e.g., DMF) after deprotection and before coupling to ensure all reactive sites are accessible.[13]
In Situ Neutralization Issues After TFA deprotection, the N-terminal amine is a TFA salt and must be neutralized.[14] Ensure complete neutralization with a base like Diisopropylethylamine (DIEA) before coupling. Incomplete neutralization will prevent the coupling reaction.

Data Presentation

The choice of coupling reagent is critical for overcoming the steric hindrance of BOC-L-Phenylalanine-¹³C. The following table summarizes the relative effectiveness of common coupling reagents for difficult couplings.

Coupling ReagentAdditiveBase (eq.)Typical TimeRelative Efficiency for Hindered Couplings
DICHOBt-2-4 hModerate
HBTUHOBtDIEA (2)1-2 hGood
HATU HOAt DIEA (2) 1-2 h Excellent
PyBOPHOBtDIEA (2)1-2 hGood to Excellent
COMUOxymaDIEA (2)30-60 minExcellent, safer alternative to HOBt/HOAt reagents[15][16]

Experimental Protocols

Protocol 1: Enhanced "Double Coupling" for BOC-L-Phenylalanine-¹³C

This protocol is recommended for the incorporation of sterically hindered amino acids.

  • Deprotection: Treat the resin-bound peptide with 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.[12]

  • Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DMF (5x).

  • Neutralization: Neutralize the resin with 10% DIEA in DMF for 2 minutes, repeat once. Wash again with DMF (5x).

  • First Coupling:

    • In a separate vessel, pre-activate 4 equivalents of BOC-L-Phenylalanine-¹³C with 3.95 equivalents of HATU in DMF for 2-5 minutes.

    • Add 8 equivalents of DIEA to the activation mixture.

    • Immediately add the activated solution to the neutralized resin.

    • Allow the reaction to proceed for 2 hours at room temperature.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test.[8]

  • Second Coupling (if Kaiser test is positive or as a precaution):

    • Drain the reaction vessel.

    • Wash the resin with DMF (3x).

    • Repeat step 4 (First Coupling) with a freshly prepared solution of activated amino acid.

    • Allow the second coupling to proceed for another 2 hours.

  • Final Wash: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next deprotection cycle.

Protocol 2: Kaiser Test for Monitoring Coupling Completion

This qualitative test detects the presence of free primary amines.[6][9]

Reagents:

  • Solution A: Potassium cyanide (KCN) in pyridine.

  • Solution B: Ninhydrin in n-butanol.[8]

  • Solution C: Phenol in n-butanol.[8]

Procedure:

  • Collect a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.

  • Wash the beads with ethanol and allow them to dry.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.[8]

  • Heat the tube at 100-110°C for 5 minutes.[4][8]

  • Observe the color of the beads and the solution.

    • Negative Result (Coupling Complete): Beads and solution are colorless or yellowish.[4]

    • Positive Result (Coupling Incomplete): Beads and/or solution turn a dark blue color.[4][8]

Visualizations

SPPS_Troubleshooting_Workflow start Start: Low Incorporation Efficiency deprotection_check Check Deprotection Step: Was Kaiser Test Positive Before Coupling? start->deprotection_check kaiser_test Perform Kaiser Test After Coupling incomplete_coupling Problem: Incomplete Coupling kaiser_test->incomplete_coupling Positive (Blue) end Proceed to Next Cycle kaiser_test->end Negative (Yellow) deprotection_check->kaiser_test No incomplete_deprotection Problem: Incomplete Deprotection deprotection_check->incomplete_deprotection Yes extend_deprotection Solution: Extend TFA Treatment Time incomplete_deprotection->extend_deprotection extend_deprotection->start Retry Coupling optimize_coupling Optimize Coupling Protocol incomplete_coupling->optimize_coupling double_couple Perform Double Coupling optimize_coupling->double_couple stronger_reagent Use Stronger Reagent (e.g., HATU) optimize_coupling->stronger_reagent extend_time Increase Reagents & Extend Time optimize_coupling->extend_time double_couple->kaiser_test Re-test stronger_reagent->kaiser_test Re-test extend_time->kaiser_test Re-test

Caption: Troubleshooting workflow for low incorporation efficiency.

SPPS_Coupling_Mechanism cluster_activation 1. Amino Acid Activation cluster_coupling 2. Peptide Bond Formation BocAA Boc-Phe(13C)-OH ActivatedAA Activated Ester Boc-Phe(13C)-OAt BocAA->ActivatedAA CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedAA NewPeptide Resin-Peptide-NH-CO-Phe(13C)-Boc ActivatedAA->NewPeptide Coupling on Resin ResinPeptide Resin-Peptide-NH2 (Free N-Terminus) ResinPeptide->NewPeptide

Caption: Simplified workflow of the SPPS coupling step.

References

Technical Support Center: Preventing Side Reactions with BOC-L-Phenylalanine-¹³C in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you mitigate side reactions when using BOC-L-Phenylalanine-¹³C in your peptide synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using BOC-L-Phenylalanine-¹³C in peptide synthesis?

A1: The most common side reaction is racemization , where the L-stereoisomer of phenylalanine converts to the D-stereoisomer, leading to epimeric impurities in the final peptide.[1] Another potential issue is incomplete coupling , especially in sterically hindered sequences, which can result in deletion sequences. While less common for phenylalanine, other side reactions associated with BOC chemistry include the formation of N-acylurea byproducts when using carbodiimide coupling reagents.[2]

Q2: Does the ¹³C isotope in BOC-L-Phenylalanine-¹³C influence the rate of side reactions?

A2: The presence of a ¹³C isotope can theoretically lead to a kinetic isotope effect (KIE), which means the rate of a reaction involving the ¹³C-labeled carbon may be slightly slower than that of its ¹²C counterpart.[3][4] This is because the bond to the heavier ¹³C isotope has a lower zero-point vibrational energy, requiring more energy to break.

However, for the amide bond formation in peptide synthesis, the ¹³C KIE is generally small and unlikely to be a significant factor in the occurrence of side reactions under standard synthesis conditions.[3] Other factors such as the choice of coupling reagent, base, solvent, and reaction temperature have a much more pronounced effect on side reaction rates, particularly racemization.[5] Therefore, while a minor isotopic effect exists, it is not typically a primary cause of concern in routine peptide synthesis.

Q3: Which coupling reagents are best to minimize racemization of BOC-L-Phenylalanine-¹³C?

A3: The choice of coupling reagent is critical in minimizing racemization.[5] Onium salt-based reagents like HBTU, HATU, and HCTU, when used with an additive like HOBt or OxymaPure®, are generally very effective at suppressing racemization.[6] Carbodiimides such as DCC and DIC can also be used, but the addition of HOBt or OxymaPure® is crucial to prevent both racemization and the formation of N-acylurea side products.[2][7] For particularly challenging couplings, phosphonium reagents like PyBOP® and PyAOP® can also be employed.[5]

Q4: How can I detect and quantify racemization of BOC-L-Phenylalanine-¹³C?

A4: Racemization can be detected and quantified by chiral High-Performance Liquid Chromatography (HPLC).[8][9] This involves hydrolyzing the peptide and then analyzing the resulting amino acids on a chiral column that can separate the L- and D-enantiomers of phenylalanine. Alternatively, the diastereomeric peptides (containing either L- or D-phenylalanine) in the crude product can sometimes be separated by reverse-phase HPLC, especially for shorter peptides.[10] Mass spectrometry can confirm the presence of the desired peptide mass, but it cannot distinguish between diastereomers.

Troubleshooting Guides

Issue 1: High Levels of Racemization Detected
  • Symptom: Chiral HPLC analysis of the hydrolyzed peptide shows a significant peak corresponding to D-Phenylalanine.

  • Possible Causes & Solutions:

CauseSolution
Inappropriate Coupling Reagent Switch to a lower-racemization coupling reagent. Onium salts (HBTU, HATU) with HOBt or OxymaPure® are recommended over carbodiimides alone.[5][6]
Excessive Base Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine instead of triethylamine (TEA).[11] Use the minimum amount of base necessary for the reaction.
Prolonged Activation Time Minimize the pre-activation time of the BOC-L-Phenylalanine-¹³C before adding it to the resin. For in-situ activation, add the coupling reagent directly to the mixture of the amino acid and the resin.
High Reaction Temperature Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature). Avoid excessive heating.
Solvent Effects Less polar solvents can sometimes reduce racemization. However, ensure the solvent is suitable for solid-phase peptide synthesis (e.g., DMF, NMP).
Issue 2: Incomplete Coupling of BOC-L-Phenylalanine-¹³C
  • Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to a deletion sequence (the peptide without the phenylalanine residue). A positive Kaiser test after coupling also indicates free amines.

  • Possible Causes & Solutions:

CauseSolution
Steric Hindrance Phenylalanine is a bulky amino acid. If the preceding amino acid on the resin is also sterically hindered, coupling can be difficult. Use a more powerful coupling reagent like HATU or COMU®.[12] Consider performing a double coupling (repeating the coupling step with fresh reagents).
Peptide Aggregation For hydrophobic sequences containing phenylalanine, the growing peptide chain can aggregate on the resin, blocking reactive sites. Use a solvent like N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to disrupt secondary structures.
Poor Resin Swelling Ensure the resin is properly swelled in the reaction solvent before the coupling step to maximize the availability of reaction sites.
Deprotection Failure Incomplete removal of the previous amino acid's BOC group will prevent coupling. Ensure complete deprotection by using fresh TFA solution and adequate reaction time. Perform a Kaiser test to confirm the presence of free amines before coupling.

Data Presentation

The extent of racemization is highly dependent on the coupling method. The following table summarizes the relative risk of racemization with different coupling reagents.

Coupling Reagent/MethodAdditiveRelative Racemization Risk
DCC or DICNoneHigh
DCC or DICHOBt or OxymaPure®Low
HBTU, TBTU, HCTUHOBt or OxymaPure®Low
HATU, HCTUDIEAVery Low
PyBOP®, PyAOP®DIEALow

Note: This table provides a general guide. Actual racemization levels can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Standard Coupling of BOC-L-Phenylalanine-¹³C using HBTU/HOBt
  • Resin Preparation: Swell the resin (e.g., 100-200 mesh Merrifield resin) in dichloromethane (DCM) for 1 hour, followed by washing with dimethylformamide (DMF).

  • BOC Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the BOC protecting group from the N-terminal amino acid. Wash the resin thoroughly with DCM, isopropanol, and then DMF.

  • Neutralization: Neutralize the resin with 10% DIEA in DMF for 5-10 minutes, then wash with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve BOC-L-Phenylalanine-¹³C (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the neutralized resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for reaction completion. A negative result (yellow/brown beads) indicates successful coupling.

  • Washing: After complete coupling, wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.

Protocol 2: Analysis of Phenylalanine Racemization by Chiral HPLC
  • Peptide Hydrolysis:

    • Place a small amount of the purified peptide (approx. 1 mg) in a hydrolysis tube.

    • Add 6 M HCl.

    • Seal the tube under vacuum and heat at 110 °C for 24 hours.

    • After cooling, open the tube, and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.

  • Sample Preparation:

    • Re-dissolve the dried hydrolysate in a known volume of 0.1 M HCl or the initial mobile phase.

  • HPLC Analysis:

    • Column: A chiral column capable of separating D- and L-amino acids (e.g., a teicoplanin-based or cyclodextrin-based CSP).[8][9]

    • Mobile Phase: A typical mobile phase could be a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium trifluoroacetate).[9] The exact composition will depend on the column used.

    • Detection: UV detector at a wavelength suitable for phenylalanine (e.g., 210 nm or 254 nm).

    • Quantification: Inject the sample and integrate the peak areas for the L- and D-phenylalanine enantiomers. The percentage of racemization can be calculated as: % Racemization = [Area(D-Phe) / (Area(L-Phe) + Area(D-Phe))] * 100

Mandatory Visualization

BOC_SPPS_Workflow Resin Resin Support Swell 1. Swell Resin (DCM/DMF) Resin->Swell Deprotect 2. BOC Deprotection (50% TFA in DCM) Swell->Deprotect Wash1 3. Wash Deprotect->Wash1 Neutralize 4. Neutralize (10% DIEA in DMF) Wash1->Neutralize Wash2 5. Wash Neutralize->Wash2 Couple 6. Couple BOC-AA-¹³C (e.g., HBTU/HOBt/DIEA) Wash2->Couple Wash3 7. Wash Couple->Wash3 Repeat Repeat Steps 2-7 for each amino acid Wash3->Repeat Cleave 8. Cleave from Resin & Deprotect Side Chains (e.g., HF or TFMSA) Wash3->Cleave Repeat->Deprotect Purify 9. Purify Peptide (HPLC) Cleave->Purify

Caption: Workflow for BOC Solid-Phase Peptide Synthesis (SPPS).

Racemization_Mechanism cluster_0 Racemization Pathway cluster_1 Suppression Activated_L_AA Activated L-Amino Acid R-CH(NH-BOC)-C=O-X Oxazolone Oxazolone Intermediate (planar) Loss of Chirality Activated_L_AA->Oxazolone - H⁺ (Base) HOBt HOBt / OxymaPure® Protonation Protonation Oxazolone->Protonation + H⁺ Protonation->Activated_L_AA L-form D_AA Activated D-Amino Acid R-CH(NH-BOC)-C=O-X Protonation->D_AA D-form Active_Ester HOBt/Oxyma Active Ester HOBt->Active_Ester + Activated AA Peptide_Bond Peptide Bond (No Racemization) Active_Ester->Peptide_Bond + Peptide-NH₂

Caption: Racemization via an oxazolone intermediate and its suppression.

References

Technical Support Center: Aggregation of Peptides Containing BOC-L-Phenylalanine-13C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and FAQs for researchers encountering aggregation issues with peptides containing BOC-L-Phenylalanine-13C. The hydrophobic nature of the BOC-protected phenylalanine residue is a primary driver of aggregation, a common challenge in peptide synthesis and handling.[1][2][3] The isotopic 13C label does not significantly alter the chemical properties and is not considered a primary cause of aggregation.[4]

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing this compound aggregating?

A1: Aggregation is primarily caused by the formation of intermolecular hydrogen bonds, leading to stable secondary structures like β-sheets.[1] The this compound residue contributes significantly to this issue due to two main factors:

  • Hydrophobicity : The phenylalanine side chain is aromatic and nonpolar, promoting association between peptide chains to minimize contact with aqueous solvents.[1]

  • BOC Protecting Group : The tert-butyloxycarbonyl (BOC) group is bulky and also highly hydrophobic, further increasing the tendency for the peptide to aggregate.[3]

Sequences with a high content of hydrophobic amino acids are generally more prone to aggregation.[1]

Q2: How can I detect if my peptide is aggregating?

A2: Aggregation can be observed in several ways:

  • Visual Inspection : The most direct sign is the appearance of cloudiness, precipitates, or gel-like consistency in your peptide solution.[5]

  • During Synthesis : On-resin aggregation during solid-phase peptide synthesis (SPPS) may be indicated by poor resin swelling or clumping.[3]

  • Analytical Techniques : Spectroscopic methods can provide quantitative evidence of aggregation. An increase in light scattering, measured as turbidity at wavelengths like 600 nm, is a common indicator.[6] Techniques like dynamic light scattering (DLS) can measure the size of aggregates, while fluorescence spectroscopy using dyes like Thioflavin T (ThT) can detect the formation of amyloid-like fibril structures.[5][7]

Q3: My peptide is insoluble after cleavage and lyophilization. What should I do?

A3: This is a common issue for hydrophobic peptides. The initial dissolution is a critical step.

  • Start with an Organic Solvent : Attempt to dissolve the peptide in a minimal amount of a strong organic solvent known to disrupt hydrophobic interactions, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1][3]

  • Careful Dilution : Once dissolved in the organic solvent, slowly add your desired aqueous buffer dropwise while vortexing.[5] Adding the aqueous phase too quickly can cause the peptide to crash out of solution.

  • pH Adjustment : For peptides with ionizable groups, adjusting the pH of the final aqueous solution to be at least 2 units away from the peptide's isoelectric point (pI) can increase net charge and improve solubility through electrostatic repulsion.[5]

Q4: Can I prevent aggregation during my experiments?

A4: Yes, several strategies can help maintain peptide solubility and prevent aggregation in solution:

  • Optimize pH and Concentration : Work at a pH far from the peptide's pI and use the lowest concentration necessary for your application.[5]

  • Use Solubility-Enhancing Additives : Incorporating certain excipients into your buffer can be highly effective. The choice of additive is often peptide-dependent and may require some screening.[5][8]

  • Control Temperature : Store peptide solutions at low temperatures (e.g., -20°C or -80°C) and minimize freeze-thaw cycles.[5]

Troubleshooting Guide: Resolving Peptide Aggregation

This guide provides a systematic approach to troubleshooting aggregation issues.

ProblemPotential CauseRecommended Solution
Cloudy Solution or Visible Precipitate Peptide concentration is above its solubility limit under current conditions. Intermolecular hydrophobic interactions and hydrogen bonding.1. Dilute the Sample : If possible, work with a lower peptide concentration. 2. pH Adjustment : Modify the buffer pH to be at least 2 units away from the peptide's pI.[5] 3. Add Co-solvents/Additives : Introduce organic solvents like DMSO (<10%) or solubility enhancers like Arginine (50-250 mM).[5][8] 4. Sonication : Use a bath sonicator for 5-10 minutes to help break up existing aggregates.[9]
Incomplete Coupling/Deprotection during SPPS On-resin aggregation is preventing reagents from accessing the reactive sites of the growing peptide chain.[1][2]1. Change Solvent : Switch the synthesis solvent to N-methylpyrrolidone (NMP) or add up to 25% DMSO to the DMF.[9] 2. Chaotropic Agents : Add chaotropic salts like LiCl (0.4 M) to the coupling reaction to disrupt secondary structures.[3] 3. Elevated Temperature : Perform the coupling step at a higher temperature (40-50°C) to disrupt aggregates.[2][3] 4. Incorporate Structure-Disrupting Elements : For very difficult sequences, resynthesize the peptide using pseudoproline dipeptides to break up β-sheet formation.[1]
Low Yield After Purification Aggregation during purification leads to product loss on the HPLC column or during filtration.1. Modify HPLC Solvents : Add a small percentage of formic acid or use solvents like isopropanol in the mobile phase. 2. Use Organic Co-solvents : Dissolve the crude peptide in a strong solvent like DMSO before diluting and injecting it for purification.[3] 3. Incorporate Solubilizing Tags : Consider synthesizing the peptide with a temporary hydrophilic tag (e.g., poly-arginine) that can be cleaved off after purification.[10]

Data Summary: Effect of Solubility-Enhancing Additives

The following table summarizes common additives used to prevent peptide aggregation and their typical working concentrations. The effectiveness of each additive is sequence-dependent and requires empirical validation.

Additive CategoryExample(s)Typical ConcentrationMechanism of Action
Amino Acids Arginine, Glycine50-250 mMReduces non-specific interactions and can disrupt hydrophobic and charged patches.[5][11]
Polyols Glycerol, Mannitol10-50% (v/v)Stabilize the peptide's native conformation and increase solvent viscosity.[5]
Sugars Sucrose, Trehalose5-10% (w/v)Stabilize the peptide structure through preferential exclusion.[5]
Detergents Tween 20, Triton X-1000.01-0.1% (v/v)Can prevent hydrophobic aggregation at low concentrations by forming micelles or binding to hydrophobic patches.[5][11]
Organic Solvents Dimethyl sulfoxide (DMSO)<10% (v/v)Disrupts hydrophobic interactions that drive aggregation.[5][9]

Key Experimental Protocols

Protocol 1: General Peptide Solubility Assay

Objective: To systematically determine the solubility of a lyophilized peptide under various conditions.

Materials:

  • Lyophilized peptide

  • Deionized water

  • 0.1 M Ammonium Bicarbonate

  • 10% Acetic Acid

  • Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Initial Test in Water : a. Weigh a small, known amount of lyophilized peptide (e.g., 1 mg) into a microcentrifuge tube. b. Add deionized water to achieve a high target concentration (e.g., 10 mg/mL). c. Vortex the tube for 30-60 seconds. If the peptide does not dissolve, sonicate for 5-10 minutes.[9] d. Visually inspect for clarity. If the solution is clear, the peptide is soluble in water at this concentration.

  • Testing in Acidic/Basic Conditions (if insoluble in water) : a. To the peptide suspension from step 1, add small aliquots (e.g., 2-5 µL) of either 10% acetic acid (for basic peptides) or 0.1 M ammonium bicarbonate (for acidic peptides).[5] b. Vortex after each addition and visually check for dissolution. Continue until the peptide dissolves.

  • Testing in Organic Solvents (if insoluble in aqueous solutions) : a. Weigh a fresh, small amount of lyophilized peptide. b. Add a minimal volume of DMSO (e.g., 20-50 µL) and vortex until the peptide is fully dissolved.[5] c. Slowly add the desired aqueous buffer to the DMSO solution dropwise while vortexing to reach the final desired concentration.[5]

  • Final Clarification : a. Once the peptide appears dissolved by any of the methods above, centrifuge the solution at high speed (>10,000 x g) for 10 minutes to pellet any residual micro-aggregates.[5] b. Carefully transfer the supernatant to a new, clean tube. This is your final, clarified stock solution.

Visualizations

G Troubleshooting Workflow for Peptide Aggregation cluster_synthesis During SPPS cluster_handling Post-Synthesis / In Solution synthesis_issue Incomplete Coupling or Deprotection? synthesis_solution1 Use Chaotropic Agents (e.g., LiCl) synthesis_issue->synthesis_solution1 Yes synthesis_solution2 Switch to NMP or add DMSO synthesis_issue->synthesis_solution2 Yes synthesis_solution3 Increase Coupling Temperature synthesis_issue->synthesis_solution3 Yes no_issue No Aggregation Observed synthesis_issue->no_issue No handling_issue Visible Aggregation or Insolubility? dissolution_step Dissolve in min. DMSO handling_issue->dissolution_step Yes handling_issue->no_issue No dilution_step Slowly add aqueous buffer dissolution_step->dilution_step additive_step Add Solubility Enhancer (e.g., Arginine) dilution_step->additive_step ph_step Adjust pH away from pI additive_step->ph_step final_solution Clear Peptide Solution ph_step->final_solution start Start: Peptide Aggregation Problem start->synthesis_issue During Synthesis start->handling_issue In Solution

Caption: Troubleshooting workflow for peptide aggregation issues.

G Mechanism of Hydrophobic Peptide Aggregation cluster_interactions Driving Forces monomer Soluble Peptide Monomers (Hydrophobic Residues Exposed) oligomer Formation of Soluble Oligomers monomer->oligomer Self-Association protofibril Protofibril Assembly oligomer->protofibril Structural Reorganization fibril Insoluble Fibril/Aggregate (β-Sheet Rich) protofibril->fibril Elongation hydrophobic Hydrophobic Interactions hydrophobic->monomer h_bond Intermolecular H-Bonding h_bond->oligomer

Caption: Pathway of peptide aggregation from monomers to fibrils.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio in NMR with BOC-L-Phenylalanine-¹³C Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise (S/N) ratio in their NMR experiments involving BOC-L-Phenylalanine-¹³C labeled proteins.

Troubleshooting Guide

This guide addresses specific issues that may arise during your NMR experiments, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Low Signal Intensity of ¹³C-Phenylalanine Resonances

Question: I am observing very weak signals for my ¹³C-labeled phenylalanine residues. What are the possible causes and how can I improve the signal intensity?

Answer: Low signal intensity is a common challenge in ¹³C NMR due to the lower gyromagnetic ratio of carbon-13 compared to protons. Several factors related to your sample preparation and experimental setup could be contributing to this issue.

Possible Causes & Solutions

Possible Cause Recommended Solutions
Low Protein Concentration Increase the protein concentration. For ¹³C labeled proteins, a concentration of 0.3-0.5 mM is generally recommended, though concentrations as low as 0.1 mM may be sufficient for interaction studies.[1]
Protein Aggregation Ensure your protein is monodisperse and not aggregated, as aggregation reduces the effective concentration of soluble protein.[1] This can be checked using techniques like dynamic light scattering (DLS). Optimize buffer conditions (pH, ionic strength) to enhance stability.
Incomplete BOC Deprotection Residual BOC protecting groups can lead to sample heterogeneity and lower the concentration of the desired protein. Confirm complete deprotection using mass spectrometry or by checking for the characteristic ¹H NMR signal of the tert-butyl group around 1.5 ppm.[2] If deprotection is incomplete, optimize the reaction conditions (e.g., increase acid concentration or reaction time).[1][3]
Suboptimal NMR Acquisition Parameters - Increase the number of scans (NS): The S/N ratio increases with the square root of the number of scans.[4] - Optimize the relaxation delay (d1): Ensure d1 is sufficiently long (typically 1-1.5 times the longest T₁) to allow for full relaxation of the carbon nuclei. - Use an optimized pulse sequence: For aromatic residues, specialized pulse sequences like (HB)CB(CGCD)HD and (HB)CB(CGCDCE)HE can be more sensitive, although they are 2D experiments.[3]
Poor Probe Tuning and Matching Ensure the NMR probe is properly tuned and matched to the ¹³C frequency for your sample. An alternative tuning strategy based on spin-noise response may enhance the signal.[2]

Issue 2: Broad Phenylalanine Signals and Poor Resolution

Question: The NMR signals from my ¹³C-labeled phenylalanine residues are broad, leading to poor resolution and difficulty in assignment. What could be causing this and how can I fix it?

Answer: Broad signals can arise from several factors, including the inherent properties of the protein, sample conditions, and NMR acquisition parameters. For aromatic residues like phenylalanine, these issues can be particularly pronounced.

Possible Causes & Solutions

Possible Cause Recommended Solutions
High Molecular Weight or Aggregation For large proteins (>20 kDa), deuteration can significantly improve relaxation properties and reduce linewidths.[5][6] As mentioned before, ensure the sample is not aggregated.
Conformational Exchange The phenylalanine side chain may be undergoing intermediate timescale motions (conformational exchange), which can lead to line broadening. Acquiring spectra at different temperatures can help identify if this is the cause.
Strong ¹³C-¹³C Couplings If using uniformly ¹³C-labeled glucose, strong one-bond ¹³C-¹³C couplings in the aromatic ring can broaden signals.[7] Fractional ¹³C labeling or using selectively labeled precursors can mitigate this issue.[1][7]
Suboptimal Data Processing Apply appropriate window functions (e.g., squared sine-bell) during data processing to improve resolution.[1]
Residual BOC Group Incomplete deprotection can lead to chemical heterogeneity, with multiple species in solution having slightly different chemical shifts, resulting in broadened peaks.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for my BOC-L-Phenylalanine-¹³C labeled protein sample?

For most ¹³C-labeled protein NMR experiments, a concentration in the range of 0.3-0.5 mM is recommended to achieve a good signal-to-noise ratio.[1][5] For interaction studies, concentrations as low as 0.1 mM may be sufficient.[1][5] It is crucial to balance achieving a high concentration with maintaining the stability of your protein to avoid aggregation.[1]

Q2: When is ¹³C labeling, specifically of Phenylalanine, necessary for protein NMR?

For smaller proteins (around 40 residues or less), the natural abundance of ¹³C (1.1%) might be detectable with high-field spectrometers equipped with cryoprobes.[1] However, for larger proteins, isotopic labeling with ¹³C (often in conjunction with ¹⁵N) is essential.[1] Labeling helps to reduce spectral overlap and enables the use of multidimensional NMR experiments (2D, 3D, etc.), which are critical for resolving complex spectra and assigning resonances.[1] Specific labeling of phenylalanine can be particularly useful for studying its role in the hydrophobic core, protein-ligand interactions, or enzymatic activity.[8]

Q3: What are the common strategies for ¹³C isotopic labeling of Phenylalanine?

  • Uniform Labeling: This is the most straightforward method where all carbon sites are enriched with ¹³C. This is typically achieved by expressing the protein in minimal media with ¹³C-glucose as the sole carbon source.[1]

  • Fractional Labeling: To minimize strong ¹³C-¹³C couplings that can broaden signals, fractional labeling (e.g., using a mix of ¹³C and ¹²C glucose) is often employed.[1]

  • Selective Labeling: This involves labeling only specific types of amino acids or specific positions within an amino acid. For phenylalanine, this can be achieved by providing ¹³C-labeled precursors in the growth media.[8][9] This approach is highly effective in simplifying spectra and avoiding strong ¹³C-¹³C couplings in the aromatic ring.[7][9]

Q4: How can I confirm that the BOC protecting group has been completely removed?

Incomplete removal of the BOC group can lead to a heterogeneous sample, which will negatively impact the quality of your NMR spectra. You can check for complete deprotection using:

  • ¹H NMR: The most definitive method is to look for the disappearance of the large singlet corresponding to the nine equivalent protons of the tert-butyl group, which typically appears around 1.5 ppm.[2]

  • Mass Spectrometry: A mass spectrum of your purified protein should show a homogeneous species with the expected molecular weight of the deprotected protein.

If deprotection is incomplete, you may need to adjust the deprotection protocol, for example, by increasing the concentration of the acid (like TFA), extending the reaction time, or using scavengers to prevent re-attachment of the tert-butyl group.[1][3]

Q5: Are there specific NMR pulse sequences that are better for observing ¹³C-labeled Phenylalanine?

Yes, for aromatic side chains, standard experiments can sometimes be inefficient. Specialized 2D and 3D experiments have been developed to improve the assignment of aromatic residues. Some examples include:

  • (HB)CB(CGCD)HD and (HB)CB(CGCDCE)HE: These are 2D experiments that correlate the aromatic protons/carbons with the beta-proton/carbon.[3]

  • HCCH-TOCSY and HCCH-COSY: These experiments can help in assigning the entire aromatic spin system.[3]

  • ¹³C-edited NOESY: This can be used to identify through-space interactions involving the phenylalanine side chain, which is crucial for structure determination.

The choice of experiment will depend on the size of your protein and the specific information you are trying to obtain.

Experimental Protocols

Protocol 1: Protein Sample Preparation for NMR

  • Protein Expression and Purification: Express the BOC-L-Phenylalanine-¹³C labeled protein using appropriate expression systems (e.g., E. coli in minimal media with the labeled amino acid). Purify the protein to >95% purity using standard chromatography techniques.

  • BOC Deprotection (if applicable post-purification): If the BOC group needs to be removed after purification, treat the protein with a suitable acid, such as trifluoroacetic acid (TFA). A common procedure is to dissolve the protein in a mixture of TFA and a scavenger (like triisopropylsilane) and incubate for a defined period. The deprotected protein is then precipitated and washed.

  • Buffer Exchange and Concentration: Exchange the protein into a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D₂O for the deuterium lock. Concentrate the protein to the desired concentration (typically 0.3-0.5 mM).

  • Final Sample Preparation: Transfer the final protein solution into a high-quality NMR tube (e.g., Shigemi tube for smaller volumes). Add a reference standard (e.g., DSS or TSP) if required.

Protocol 2: Setting up a ¹H-¹³C HSQC Experiment

  • Spectrometer Setup: Lock the spectrometer on the D₂O signal. Tune and match the probe for both ¹H and ¹³C channels.

  • Pulse Program Selection: Select a standard ¹H-¹³C HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker spectrometers).

  • Acquisition Parameters:

    • Set the spectral widths in both the ¹H and ¹³C dimensions to cover all expected signals. For the aromatic region of phenylalanine, the ¹³C chemical shifts are typically between 125-140 ppm.

    • Set the number of scans (NS) based on the sample concentration and desired S/N. Start with 16 or 32 scans and increase as needed.

    • Set the relaxation delay (d1) to 1-1.5 seconds as a starting point.

    • Optimize the receiver gain.

  • Acquisition: Start the experiment.

  • Processing: After data acquisition, apply a squared sine-bell window function in both dimensions, followed by Fourier transformation, phase correction, and baseline correction.[1]

Data Summary Tables

Table 1: Recommended Protein Sample Conditions for NMR

ParameterRecommended ValueRationale
Protein Concentration 0.3 - 0.5 mMTo ensure sufficient signal for ¹³C detection.[1][5]
Sample Volume 250 - 550 µLDependent on the type of NMR tube used (e.g., Shigemi vs. standard 5mm).
Buffer Phosphate or other non-protonated bufferTo avoid large solvent signals in ¹H NMR.
pH Typically 6.0 - 7.5Optimize for protein stability and to be away from the protein's pI.
Ionic Strength < 150 mMHigh salt concentrations can negatively impact probe performance.
D₂O Content 5 - 10%For the spectrometer's field-frequency lock.
Additives Protease inhibitors, NaN₃ (for bacterial growth)To ensure long-term sample stability.

Table 2: Key NMR Acquisition Parameters for a ¹H-¹³C HSQC Experiment

ParameterSymbolTypical Starting ValuePurpose
Number of Scans NS16 - 64To improve the signal-to-noise ratio.[4]
Relaxation Delay d11.0 - 1.5 sTo allow for spin relaxation between scans.
Acquisition Time aq0.1 - 0.2 sThe duration of data collection for the FID.
¹H Spectral Width SW (F2)12 - 16 ppmTo encompass all proton signals.
¹³C Spectral Width SW (F1)40 - 160 ppmTo encompass all carbon signals of interest.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis labeling ¹³C Labeling (BOC-L-Phe) expression Protein Expression & Purification labeling->expression deprotection BOC Deprotection & Verification expression->deprotection buffer_exchange Buffer Exchange & Concentration deprotection->buffer_exchange acquisition Data Acquisition (e.g., ¹H-¹³C HSQC) buffer_exchange->acquisition processing Data Processing acquisition->processing spectrum Final Spectrum (S/N Optimized) processing->spectrum

Caption: Experimental workflow for NMR with BOC-L-Phenylalanine-¹³C labeled proteins.

Troubleshooting_Logic start Low S/N Ratio check_conc Is Protein Concentration > 0.3 mM? start->check_conc check_agg Is Protein Aggregated? check_conc->check_agg Yes increase_conc Increase Protein Concentration check_conc->increase_conc No check_boc Is BOC Deprotection Complete? check_agg->check_boc No optimize_buffer Optimize Buffer Conditions check_agg->optimize_buffer Yes check_params Are Acquisition Parameters Optimized? check_boc->check_params Yes redeprotect Re-run Deprotection Protocol check_boc->redeprotect No optimize_nmr Increase Scans & Optimize Delays check_params->optimize_nmr No final_spectrum Improved S/N Spectrum check_params->final_spectrum Yes increase_conc->check_agg optimize_buffer->check_boc redeprotect->check_params optimize_nmr->final_spectrum

Caption: Troubleshooting decision tree for low signal-to-noise ratio.

References

Addressing incomplete coupling of BOC-L-Phenylalanine-13C in automated synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with automated peptide synthesis, specifically addressing the incomplete coupling of BOC-L-Phenylalanine-¹³C.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of BOC-L-Phenylalanine sometimes incomplete in automated synthesizers?

A1: Incomplete coupling of BOC-L-Phenylalanine can arise from several factors. Phenylalanine, with its bulky benzyl side chain, can present moderate steric hindrance, obstructing the approach of the activated carboxyl group to the free amine on the growing peptide chain. This can be exacerbated by peptide aggregation, where the peptide chains on the resin associate with each other, further blocking reactive sites. While the ¹³C isotope in BOC-L-Phenylalanine-¹³C does not alter its chemical reactivity, these steric and aggregation issues are the primary drivers of incomplete coupling.

Q2: How can I detect incomplete coupling of BOC-L-Phenylalanine-¹³C?

A2: The most common methods for detecting incomplete coupling during solid-phase peptide synthesis (SPPS) are:

  • Kaiser Test: A qualitative colorimetric test performed on a small sample of resin beads after the coupling step. A blue or purple color indicates the presence of unreacted primary amines, signifying incomplete coupling.[1][2][3] A yellow or colorless result suggests a complete reaction.

  • HPLC-MS Analysis: After cleaving the peptide from the resin, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) can identify and quantify the desired peptide as well as any impurities. Incomplete coupling of BOC-L-Phenylalanine-¹³C will result in a "deletion sequence," a peptide that is missing the phenylalanine residue. This will appear as a separate peak in the HPLC chromatogram with a corresponding lower mass in the MS analysis.

Q3: Does the ¹³C isotope in BOC-L-Phenylalanine-¹³C affect its coupling efficiency?

A3: No, the substitution of a ¹²C atom with a ¹³C isotope does not significantly change the chemical reactivity or physicochemical properties of the amino acid. Therefore, the protocols and potential challenges for coupling BOC-L-Phenylalanine-¹³C are identical to those for the unlabeled counterpart. Any observed issues with coupling efficiency are likely due to other factors in the synthesis process.

Q4: What are the most effective coupling reagents for BOC-L-Phenylalanine?

A4: For sterically hindered amino acids like phenylalanine, more potent coupling reagents are recommended. Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally more efficient than carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) when used with an additive like HOBt (Hydroxybenzotriazole).[4][5] HATU is known for its high reactivity and ability to facilitate faster and more complete coupling reactions, minimizing side reactions.[5][6]

Q5: What is "double coupling" and when should I use it?

A5: Double coupling is the process of repeating the coupling step for a specific amino acid immediately after the initial coupling attempt.[7] This is a common strategy to drive the reaction to completion for difficult or sterically hindered residues like BOC-L-Phenylalanine.[4][7] It is recommended to perform a Kaiser test after the first coupling; a positive (blue) result would indicate the need for a second coupling.

Troubleshooting Guides

Issue: Positive Kaiser Test after BOC-L-Phenylalanine-¹³C Coupling

A positive Kaiser test (blue beads) indicates the presence of unreacted free amines on the resin, meaning the coupling was incomplete.

Troubleshooting Workflow

G start Positive Kaiser Test (Blue Beads) recouple Perform a 'Double Coupling' start->recouple Immediate Action kaiser2 Perform Kaiser Test Again recouple->kaiser2 proceed Proceed to Next Deprotection Step kaiser2->proceed Test is Negative (Yellow/Colorless) cap Cap Unreacted Amines (e.g., with Acetic Anhydride) kaiser2->cap Test is Still Positive analyze Cleave a sample and analyze by HPLC-MS to assess deletion sequence levels proceed->analyze Post-Synthesis Analysis cap->proceed

Caption: Troubleshooting workflow for a positive Kaiser test.

Recommended Actions:

  • Perform a Double Coupling: Immediately repeat the coupling step with a fresh solution of BOC-L-Phenylalanine-¹³C and the coupling reagent.[7]

  • Re-evaluate Coupling Reagent: If you are using a less reactive coupling agent like DIC/HOBt and still see incomplete coupling after a double coupling, consider switching to a more potent activator like HATU for subsequent syntheses involving this or other bulky amino acids.[4]

  • Extend Reaction Time: For automated synthesizers, you can program a longer coupling time for the specific BOC-L-Phenylalanine-¹³C step.

  • Capping: If the Kaiser test remains positive after a second coupling, it is advisable to "cap" the unreacted amines using a reagent like acetic anhydride. This will prevent the formation of deletion sequences.[4]

Issue: Identification of Phenylalanine Deletion Sequence in HPLC-MS

The presence of a significant peak in your HPLC chromatogram corresponding to the mass of your target peptide minus phenylalanine indicates a high level of incomplete coupling at that position.

Troubleshooting Workflow

G start Deletion Sequence Detected (Target Peptide - Phe) review_reagents Review Coupling Reagent and Conditions start->review_reagents check_aggregation Consider Anti-Aggregation Strategies start->check_aggregation use_hatu Switch to a more potent coupling reagent (e.g., HATU) review_reagents->use_hatu If using DIC/HOBt increase_equiv Increase Equivalents of Amino Acid and Coupling Reagent review_reagents->increase_equiv implement_dc Implement a mandatory 'Double Coupling' for Phe review_reagents->implement_dc resynthesize Re-synthesize Peptide with Optimized Protocol use_hatu->resynthesize increase_equiv->resynthesize implement_dc->resynthesize change_solvent Use solvents like NMP or add chaotropic agents (e.g., DMSO) check_aggregation->change_solvent change_solvent->resynthesize

Caption: Workflow for addressing Phe deletion sequences.

Recommended Actions:

  • Optimize Coupling Chemistry: The most direct way to address deletion sequences is to improve the coupling efficiency.

    • Switch to HATU: If not already in use, switch to HATU as your coupling reagent for the synthesis.[5]

    • Implement Double Coupling: Program your automated synthesizer to perform a mandatory double coupling for the BOC-L-Phenylalanine-¹³C residue.[7]

  • Address Potential Aggregation: Phenylalanine can contribute to peptide aggregation.

    • Solvent Choice: Consider using N-Methyl-2-pyrrolidone (NMP) as a solvent, or adding a small percentage of Dimethyl sulfoxide (DMSO) to the DMF to disrupt secondary structures.

  • Review Reagent Stoichiometry: Ensure you are using a sufficient excess of the amino acid and coupling reagent (typically 2-4 equivalents relative to the resin loading).

Data Presentation

Table 1: Illustrative Coupling Efficiency of Different Reagents for Sterically Hindered Boc-Amino Acids
Coupling ReagentEquivalents (AA:Reagent:Base)Reaction Time (min)Illustrative Coupling Yield (%)Key Considerations
DIC/HOBt 3:3:66060-70Cost-effective but less reactive for hindered couplings.
HBTU/DIEA 3:3:66085-95Good general-purpose reagent.
HATU/DIEA 3:3:660>95Highly reactive, recommended for difficult couplings.[4][5]

Note: Yields are illustrative and can vary based on the specific peptide sequence, resin, and reaction conditions.[4]

Experimental Protocols

Protocol 1: Kaiser Test for Detecting Free Amines

This protocol is used to qualitatively assess the completion of a coupling reaction.

Reagents:

  • Solution A: 16.5 mg of KCN in 25 mL of distilled water, then 1.0 mL of this solution diluted with 49 mL of pyridine.

  • Solution B: 1.0 g of ninhydrin in 20 mL of n-butanol.

  • Solution C: 40 g of phenol in 20 mL of n-butanol.

Procedure:

  • Collect a small sample of resin beads (10-15 beads) from the reaction vessel after the coupling step and wash them with DMF and ethanol.

  • Place the beads in a small glass test tube.

  • Add 2-3 drops of Solution A, 2-3 drops of Solution B, and 2-3 drops of Solution C to the test tube.[1]

  • Heat the tube at 110°C for 5 minutes.[1]

  • Observe the color of the beads and the solution.

    • Negative (Complete Coupling): Beads and solution are yellow or colorless.

    • Positive (Incomplete Coupling): Beads and/or solution turn blue or purple.[1]

Protocol 2: Double Coupling with HATU in an Automated Synthesizer

This protocol outlines the steps for a robust coupling of BOC-L-Phenylalanine-¹³C.

  • First Coupling:

    • Activation: In a separate vessel, pre-activate BOC-L-Phenylalanine-¹³C (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 2-5 minutes.[4]

    • Coupling: Add the activated amino acid solution to the resin and allow it to react for the standard programmed time (e.g., 45-60 minutes).

    • Washing: Wash the resin thoroughly with DMF.

  • Monitoring (Optional but Recommended): Perform a Kaiser test (Protocol 1).

  • Second Coupling:

    • Repeat the activation and coupling steps with fresh reagents.

  • Final Washing: Wash the resin thoroughly with DMF and DCM before proceeding to the next deprotection step.

Protocol 3: HPLC-MS Analysis for Phenylalanine Deletion

This protocol provides a general method for identifying deletion sequences.

  • Sample Preparation: Cleave a small amount of the synthesized peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). Precipitate the peptide in cold ether, centrifuge, and dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A shallow gradient is often effective for peptide separation. For example, start with a linear gradient from 5% B to 65% B over 30 minutes.

    • Detection: UV detection at 210-220 nm.

  • Analysis:

    • The full-length target peptide will have a specific retention time.

    • The deletion sequence (missing phenylalanine) will be more polar and will typically elute earlier than the target peptide.

    • Confirm the identity of the peaks by mass spectrometry. The mass of the deletion peptide will be lower than the target peptide by the mass of the phenylalanine residue (approx. 147.07 Da for the unlabeled residue, with a corresponding shift for the ¹³C-labeled version).

Mechanism of Activation by HATU

G BocPhe Boc-Phe-¹³C-OH (Carboxylic Acid) ActiveEster Highly Reactive OAt-Active Ester BocPhe->ActiveEster + HATU + Base HATU HATU Base Base (DIEA) PeptideBond New Peptide Bond Formed ActiveEster->PeptideBond + Peptide-Resin-NH₂ PeptideAmine Peptide-Resin-NH₂ (Free Amine)

Caption: Activation of Boc-L-Phenylalanine-¹³C by HATU.

References

Technical Support Center: Minimizing Racemization of BOC-L-Phenylalanine-¹³C during Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize racemization of BOC-L-Phenylalanine-¹³C during the critical carboxyl group activation step in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical concern for BOC-L-Phenylalanine-¹³C?

A1: Racemization is the process where a pure enantiomer, in this case, the L-isomer of BOC-Phenylalanine-¹³C, is converted into a mixture of both L- and D-isomers. The stereochemical integrity of the α-carbon is paramount for the biological activity and three-dimensional structure of the final peptide. The presence of the D-isomer can lead to a drastic reduction or complete loss of biological function, create difficulties in purification, and introduce unpredictable pharmacological effects.

Q2: What are the primary mechanisms of racemization during the activation of BOC-L-Phenylalanine-¹³C?

A2: There are two main pathways for racemization during the activation of the carboxyl group:

  • Oxazolone (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of the BOC-protected phenylalanine can cyclize to form a 5(4H)-oxazolone intermediate. The proton on the chiral α-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical information.

  • Direct Enolization: This pathway involves the direct abstraction of the α-proton from the activated amino acid by a base, forming a planar enolate intermediate. Subsequent reprotonation can occur from either side, resulting in racemization. This is more common under strongly basic conditions.

Q3: Which experimental factors have the most significant impact on the extent of racemization?

A3: Several factors can influence the degree of racemization:

  • Coupling Reagent: The choice of coupling reagent determines the nature of the activated intermediate and its susceptibility to racemization.

  • Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can significantly suppress racemization.

  • Base: The strength (basicity) and steric hindrance of the base used play a crucial role. Stronger and less sterically hindered bases tend to increase the rate of racemization.

  • Temperature: Higher reaction temperatures generally accelerate the rate of racemization.

  • Solvent: The polarity of the solvent can influence the racemization rate, with more polar solvents sometimes favoring this side reaction.

Q4: How does the BOC (tert-Butyloxycarbonyl) protecting group influence racemization?

A4: The BOC protecting group is a urethane-type protecting group. Urethane protecting groups are known to suppress racemization compared to acyl-type protecting groups. This is because the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group of the urethane, which makes the α-proton less acidic and the formation of the oxazolone intermediate less favorable. However, under harsh conditions, racemization can still occur. The BOC group is stable under neutral or basic conditions, which is advantageous during the coupling step.[]

Troubleshooting Guide for Minimizing Racemization

Problem: High levels of the D-isomer of Phenylalanine are detected in the final peptide product.

This guide provides a step-by-step approach to troubleshoot and mitigate racemization.

Step 1: Evaluate Your Coupling Reagent and Additive Combination

The choice of coupling reagent and the use of racemization-suppressing additives are the most critical factors.

  • Carbodiimides (e.g., DIC, DCC): When using carbodiimides, the addition of a nucleophilic additive is essential to suppress racemization. These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.

    • Recommendation: Always use an additive with carbodiimides. OxymaPure and HOAt are generally more effective at suppressing racemization than HOBt. For instance, in the DCC coupling of Boc-Leu-Phe-OH, the addition of HOBt reduced the formation of the epimerized product from 14.3% to less than 1%.[2]

  • Onium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents are generally considered "low-racemization" as they form active esters in situ. However, the choice of the built-in additive (HOBt vs. HOAt) and other factors can still influence the outcome.

    • Recommendation: For particularly sensitive couplings, HATU (which contains a HOAt moiety) or COMU (which contains an Oxyma moiety) are often preferred over HBTU (which contains a HOBt moiety).[3][4] COMU, in particular, has been developed as a highly efficient and safer coupling reagent.[3]

Step 2: Assess the Base Used

The presence of a base is often necessary, but it can also promote racemization by abstracting the α-proton.

  • Common Bases: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used.

  • Impact on Racemization: The strength and steric hindrance of the base are important. Stronger, less hindered bases can increase the rate of racemization.

    • Recommendation: If high levels of racemization are observed, consider switching to a weaker and more sterically hindered base like 2,4,6-collidine (TMP). In a study on N-acetyl-L-phenylalanine amidation using TBTU, switching from DIPEA to pyridine significantly reduced or eliminated racemization.[5]

Step 3: Control the Reaction Temperature

Higher temperatures provide more energy for the system to overcome the activation barrier for racemization.

  • Recommendation: Perform the coupling reaction at a lower temperature, for example, at 0°C. Avoid prolonged heating of the reaction mixture.

Step 4: Optimize Activation and Reaction Time

The activated amino acid is the species most susceptible to racemization.

  • Recommendation: Minimize the time the carboxylic acid is activated before the addition of the amine component. A short pre-activation time (1-5 minutes) is often sufficient. However, be aware that prolonged reaction times, even at low temperatures, can still lead to racemization.

Step 5: Consider the Solvent Polarity

The solvent can influence the rate of racemization.

  • Common Solvents: N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are commonly used.

  • Impact on Racemization: More polar solvents can sometimes favor racemization.

    • Recommendation: While solvent choice is often dictated by solubility and resin swelling, if other factors have been optimized and racemization is still an issue, consider testing a less polar solvent if feasible.

Quantitative Data on Racemization

Direct comparative quantitative data for the racemization of BOC-L-Phenylalanine with a wide array of modern coupling reagents is limited in the literature. The following table summarizes data from studies on closely related systems to provide a general guide.

N-Protected Amino Acid/PeptideCoupling Reagent/MethodBaseAdditiveD-Isomer/Epimer (%)Notes and Reference
N-Acetyl-L-phenylalanineTBTUDIPEA (1 eq)-43L:D ratio of 57:43.[5]
N-Acetyl-L-phenylalanineTBTUPyridine (1 eq)-0L:D ratio of 100:0.[5]
Boc-Leu-Phe-OHDCC-None14.3Epimerized tripeptide.[2]
Boc-Leu-Phe-OHDCC-HOBt (1.2 eq)< 1Epimerized tripeptide.[2]
Z-Phg-Pro-NH₂DIC-HOBt11Phg = Phenylglycine.[6]
Z-Phg-Pro-NH₂DIC-HOAt3.9Phg = Phenylglycine.[6]
Z-Phg-Pro-NH₂DIC-OxymaPure0.9Phg = Phenylglycine.[6]
Z-Gly-Phg-OH + H-Phe-NH₂HATU--18Segment coupling.[3]
Z-Gly-Phg-OH + H-Phe-NH₂COMU--25Segment coupling.[3]
Z-Gly-Phg-OH + H-Phe-NH₂HBTU--30Segment coupling.[3]
Boc-DL-Arg(Pmc)₂-OHHATU/DIPEADIPEA-Low RiskSterically hindered coupling.[7]
Boc-DL-Arg(Pmc)₂-OHDIC/OxymaPure-OxymaPureVery Low RiskSterically hindered coupling.[7]
L-Boc-phenylalanineBoc-OxymaDIPEA-Not DetectedRacemization-free method claimed.[8]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Racemization using an Onium Salt Reagent (HATU)
  • Preparation: In a reaction vessel, dissolve BOC-L-Phenylalanine-¹³C (1 equivalent) and HATU (0.95 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Activation: Cool the solution to 0°C. Add a sterically hindered, weak base such as 2,4,6-collidine (2 equivalents). Stir the mixture for 1-5 minutes for pre-activation.

  • Coupling: Add the amine component (1-1.2 equivalents) to the activated amino acid solution.

  • Reaction: Allow the reaction to proceed at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Proceed with the standard aqueous work-up and purification procedures.

Protocol 2: General Procedure for Minimizing Racemization using a Carbodiimide Reagent (DIC) with an Additive (OxymaPure)
  • Preparation: In a reaction vessel, dissolve BOC-L-Phenylalanine-¹³C (1 equivalent) and OxymaPure (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Activation: Cool the solution to 0°C. Add Diisopropylcarbodiimide (DIC) (1.1 equivalents) and stir the mixture for 5-10 minutes.

  • Coupling: Add the amine component (1-1.2 equivalents) and a suitable base if required (e.g., NMM or collidine, 1-2 equivalents).

  • Reaction: Stir the reaction at 0°C for 2-4 hours and then at room temperature overnight, or until completion.

  • Work-up: Filter the diisopropylurea byproduct. The filtrate can then be processed using standard aqueous work-up and purification procedures.

Protocol 3: Quantification of Racemization using Chiral HPLC
  • Sample Preparation: After the coupling reaction and purification of the dipeptide, hydrolyze the peptide bond using 6N HCl at 110°C for 24 hours to liberate the free phenylalanine.

  • Derivatization (Optional but often necessary for better separation): The hydrolyzed amino acid can be derivatized if required by the specific chiral column and method.

  • Chiral HPLC Analysis:

    • Column: Use a suitable chiral stationary phase (CSP) column, such as one based on teicoplanin (e.g., Astec® CHIROBIOTIC® T) or other macrocyclic glycopeptides, which are effective for the separation of underivatized or N-protected amino acids.[9][10][11]

    • Mobile Phase: An exemplary mobile phase for a teicoplanin-based column could be 100% HPLC grade methanol with 0.1% acetic acid and 0.1% triethylamine.[9]

    • Detection: Use a UV detector at an appropriate wavelength (e.g., 210 nm or 254 nm).

    • Quantification: Integrate the peak areas of the L- and D-phenylalanine enantiomers. The percentage of the D-isomer can be calculated as: % D-isomer = (Area of D-peak / (Area of L-peak + Area of D-peak)) * 100

Visual Guides

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation cluster_enolization Direct Enolization Activated_BOC_Phe Activated BOC-L-Phe-¹³C Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_BOC_Phe->Oxazolone Cyclization Racemized_Product Mixture of L- and D-Peptides Oxazolone->Racemized_Product + Amine (Nu- Attack) Activated_BOC_Phe2 Activated BOC-L-Phe-¹³C Enolate Enolate (Achiral Intermediate) Activated_BOC_Phe2->Enolate - H⁺ (Base) Enolate->Racemized_Product + H⁺

Caption: Primary mechanisms of racemization during peptide coupling.

Experimental_Workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_analysis Analysis Dissolve Dissolve BOC-L-Phe-¹³C and Additive in Solvent Cool Cool to 0°C Dissolve->Cool Add_Reagent Add Coupling Reagent (e.g., HATU or DIC) Cool->Add_Reagent Add_Base Add Weak, Hindered Base (e.g., Collidine) Add_Reagent->Add_Base Preactivate Pre-activate (1-5 min) Add_Base->Preactivate Add_Amine Add Amine Component Preactivate->Add_Amine React React at 0°C to RT Add_Amine->React Workup Work-up and Purify React->Workup Hydrolyze Hydrolyze Peptide Workup->Hydrolyze HPLC Analyze by Chiral HPLC Hydrolyze->HPLC

Caption: Workflow for minimizing and quantifying racemization.

Troubleshooting_Tree Start High Racemization Detected? Check_Reagent Using Carbodiimide? Start->Check_Reagent Add_Additive Add OxymaPure or HOAt Check_Reagent->Add_Additive Yes Check_Onium Using Onium Salt? Check_Reagent->Check_Onium No Check_Base Using Strong Base (DIPEA)? Add_Additive->Check_Base No_Additive No Additive With_Additive With Additive Switch_Onium Switch to HATU or COMU Check_Onium->Switch_Onium Using HBTU? Check_Onium->Check_Base No Switch_Onium->Check_Base Switch_Base Switch to Collidine or NMM Check_Base->Switch_Base Yes Check_Temp Reaction at RT? Check_Base->Check_Temp No Switch_Base->Check_Temp Lower_Temp Perform at 0°C Check_Temp->Lower_Temp Yes Final_Check Review Activation Time & Solvent Check_Temp->Final_Check No Lower_Temp->Final_Check

Caption: Troubleshooting decision tree for high racemization.

References

Dealing with side products from TFA deprotection of BOC-L-Phenylalanine-13C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with side products during the trifluoroacetic acid (TFA) deprotection of BOC-L-Phenylalanine-¹³C.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products observed during the TFA deprotection of BOC-L-Phenylalanine-¹³C?

A1: The primary side reaction during the TFA-mediated deprotection of the Boc group is the formation of a reactive tert-butyl cation (tBu⁺)[1][2]. This electrophilic intermediate can then lead to undesired side products. For BOC-L-Phenylalanine-¹³C, the main potential side product is the tert-butylation of the aromatic phenyl ring. While less reactive than the side chains of tryptophan or cysteine, the phenyl ring can still be alkylated by the tert-butyl cation, leading to the formation of tert-butyl-L-phenylalanine-¹³C isomers[1][3][4].

Q2: How can the formation of these side products be minimized?

A2: The most effective strategy to minimize the formation of tert-butylation side products is to use "scavengers" in the cleavage cocktail[1][5][6]. Scavengers are reagents that are more nucleophilic than the amino acid side chain and are present in high concentrations to trap the reactive tert-butyl cations before they can react with the desired product[1][5].

Q3: What are the recommended scavengers for the deprotection of BOC-L-Phenylalanine-¹³C?

A3: For amino acids with aromatic side chains like phenylalanine, common and effective scavengers include triisopropylsilane (TIS) or triethylsilane (TES) and water[1][7]. A widely used cleavage cocktail is a mixture of TFA, TIS, and water[7]. Thioanisole can also be employed, as it is effective in scavenging tert-butyl cations[1].

Troubleshooting Guide

Issue 1: Observation of unexpected peaks in HPLC or LC-MS analysis after deprotection.

  • Possible Cause: Formation of tert-butylated L-Phenylalanine-¹³C. This results in a mass increase of 56 Da for each tert-butyl group added[5].

  • Solution:

    • Optimize Scavenger Cocktail: Incorporate or increase the concentration of scavengers in your TFA cleavage cocktail. A common starting point is the use of a TFA/TIS/H₂O mixture.

    • Purification: The side products can often be separated from the desired product by reverse-phase HPLC.

Issue 2: Incomplete deprotection of the BOC group.

  • Possible Cause 1: Insufficient reaction time or TFA concentration. Complete cleavage is crucial to avoid a mixture of protected and deprotected product[1].

  • Solution 1: Increase the reaction time (typically 1-4 hours at room temperature) or use a higher concentration of TFA[1][8]. Monitor the reaction progress using TLC or LC-MS to ensure full deprotection.

  • Possible Cause 2: Steric hindrance. While less common for phenylalanine, the local environment of the molecule can sometimes hinder the access of TFA.

  • Solution 2: Under these circumstances, extending the reaction time or slightly increasing the temperature (e.g., to 40°C) might be necessary, although this can also increase the rate of side product formation, making the use of scavengers even more critical[1].

Experimental Protocols

Protocol 1: Standard TFA Deprotection of BOC-L-Phenylalanine-¹³C with Scavengers
  • Preparation: Dissolve the BOC-L-Phenylalanine-¹³C in a suitable solvent like dichloromethane (DCM).

  • Reagent Addition: Prepare the cleavage cocktail. A common and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) [7]. Add the cleavage cocktail to the dissolved starting material.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection progress via TLC or LC-MS until the starting material is fully consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the majority of the TFA.

    • Precipitate the crude product by adding the concentrated solution to a 10-fold volume of ice-cold diethyl ether[8][9].

    • A white precipitate of the deprotected L-Phenylalanine-¹³C TFA salt should form.

  • Isolation and Purification:

    • Collect the precipitate by centrifugation or filtration.

    • Wash the pellet with cold diethyl ether (2-3 times) to remove the scavengers and any remaining organic-soluble impurities[8][9].

    • Dry the final product under vacuum.

    • Further purification can be achieved using reverse-phase HPLC if necessary.

Quantitative Data on Scavenger Effectiveness

While specific data for L-Phenylalanine is not extensively published, the effectiveness of scavengers in preventing tert-butylation of other sensitive residues provides a strong indication of their utility. The following table, adapted from studies on cysteine-containing peptides, illustrates the reduction in tert-butylation with the addition of different scavengers.

Scavenger Cocktail (in TFA)% S-tert-butylation (Model Peptide)
TFA/TIS/H₂O (95:2.5:2.5)Varies depending on peptide
TFA/DMS/TIS/H₂OSignificantly reduced
TFA/Thioanisole/TIS/H₂OSignificantly reduced

Data adapted from studies on cysteine-containing peptides to illustrate scavenger efficacy in preventing t-butylation[10]. DMS (Dimethyl sulfide) and Thioanisole proved to be highly effective.

Visualizations

Diagram 1: TFA Deprotection and Side Product Formation

BocPhe BOC-L-Phenylalanine-¹³C CarbamicAcid Carbamic Acid Intermediate BocPhe->CarbamicAcid + TFA SideProduct tert-Butylated Phenylalanine (Side Product) TFA TFA tBu tert-Butyl Cation (tBu⁺) CarbamicAcid->tBu Phe L-Phenylalanine-¹³C (Desired Product) CarbamicAcid->Phe - CO₂ tBu->SideProduct Alkylation of Phenyl Ring Trapped Trapped tBu⁺ tBu->Trapped + Scavenger CO2 CO₂ Scavenger Scavenger (e.g., TIS, H₂O)

Caption: Mechanism of TFA deprotection, side product formation, and scavenger action.

Diagram 2: Experimental Workflow for Deprotection and Purification

Start Start: BOC-L-Phenylalanine-¹³C Dissolve Dissolve in DCM Start->Dissolve AddCocktail Add TFA/Scavenger Cocktail Dissolve->AddCocktail React Stir at RT (2-4h) AddCocktail->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Concentrate Concentrate in vacuo Monitor->Concentrate Complete Precipitate Precipitate in Cold Diethyl Ether Concentrate->Precipitate Isolate Centrifuge/Filter Precipitate->Isolate Wash Wash with Cold Ether Isolate->Wash Dry Dry Under Vacuum Wash->Dry Analyze Analyze Purity (HPLC, LC-MS) Dry->Analyze Purify Optional: RP-HPLC Purification Analyze->Purify Impure End Final Product: L-Phenylalanine-¹³C Analyze->End Pure Purify->End

Caption: Step-by-step workflow for TFA deprotection and product purification.

References

Overcoming challenges in the cleavage of BOC-L-Phenylalanine-13C from resin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges related to the cleavage of BOC-L-Phenylalanine-13C from solid-phase synthesis resins. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when cleaving this compound from a resin?

A1: The main challenges include incomplete removal of the BOC protecting group, premature cleavage of the peptide from the resin during BOC deprotection cycles, and potential side reactions, although minimal for the phenylalanine side chain. Ensuring the correct cleavage cocktail and reaction conditions for the specific resin type is crucial for a successful cleavage.

Q2: Does the 13C isotope in this compound affect the cleavage process?

A2: No, the presence of a 13C isotope does not alter the chemical reactivity of the molecule. The cleavage protocols for this compound are identical to those for the unlabeled counterpart. The isotope is primarily for tracking and analysis purposes in techniques like NMR or mass spectrometry.

Q3: I'm observing incomplete BOC deprotection. What are the likely causes and solutions?

A3: Incomplete BOC deprotection can be due to several factors:

  • Insufficient Reagent: Ensure a sufficient excess of trifluoroacetic acid (TFA) is used. A common concentration is 50% TFA in dichloromethane (DCM).[1]

  • Inadequate Reaction Time: While BOC deprotection is typically rapid (15-30 minutes), difficult sequences or steric hindrance may require longer reaction times.[1]

  • Poor Resin Swelling: Ensure the resin is adequately swollen in the reaction solvent (e.g., DCM) before adding the deprotection solution to allow for efficient reagent penetration.

  • Reagent Degradation: Use fresh, high-quality TFA for each deprotection step.

Q4: My peptide is cleaving from the resin prematurely during the synthesis. How can I prevent this?

A4: Premature cleavage is a known issue, particularly with acid-labile resins like standard Merrifield resin, due to the repeated acidic conditions of BOC deprotection.[1] To mitigate this:

  • Use a More Stable Linker: Employ resins with more acid-stable linkers, such as PAM (phenylacetamidomethyl) resins, which are about 100 times more stable to acid than the standard benzyl ester linkage of Merrifield resin.

  • Minimize Deprotection Time: Use the minimum time necessary for complete BOC removal in each step.

  • Optimize TFA Concentration: While 50% TFA is standard, for very sensitive linkers, a lower concentration might be tested, although this could require longer reaction times for complete deprotection.

Q5: Are there any specific side reactions to be aware of when cleaving BOC-L-Phenylalanine?

A5: The phenyl side chain of phenylalanine is chemically inert and not susceptible to the common side reactions that affect amino acids with nucleophilic side chains like tryptophan, methionine, or cysteine. The primary concern during cleavage is the generation of the tert-butyl cation from the BOC group, which can alkylate these sensitive residues. Since phenylalanine lacks a nucleophilic side chain, scavengers are generally not required for this specific residue, but are essential if other sensitive amino acids are present in the peptide sequence.

Q6: What is the difference between BOC deprotection and final cleavage from the resin?

A6: BOC deprotection is the removal of the temporary N-terminal protecting group (BOC) using a moderately strong acid like TFA to allow for the coupling of the next amino acid in the sequence. Final cleavage is the last step of the synthesis, where the completed peptide is detached from the solid support, typically using a much stronger acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low final peptide yield after cleavage Incomplete cleavage from the resin.- Increase cleavage reaction time. - Use a stronger acid cocktail (e.g., HF, TFMSA). - Ensure proper resin washing and drying before cleavage.
Premature cleavage during synthesis.- Switch to a more acid-stable resin (e.g., PAM resin). - Minimize BOC deprotection times.
Presence of deletion sequences in the final product Incomplete BOC deprotection during synthesis.- Increase TFA concentration or reaction time for BOC deprotection. - Ensure adequate resin swelling. - Use fresh TFA.
Modification of other amino acids in the sequence Alkylation by tert-butyl cations generated during BOC deprotection.- If the sequence contains Trp, Met, or Cys, add scavengers like dithiothreitol (DTE), triisopropylsilane (TIS), or thioanisole to the cleavage cocktail.
Difficulty in purifying the cleaved peptide Incomplete removal of protecting groups from side chains.- Ensure the final cleavage cocktail is appropriate for removing all side-chain protecting groups used in the synthesis. - Increase the duration of the final cleavage step.

Data Presentation

Table 1: Cleavage Efficiency of Protected Peptides from 2-Chlorotrityl Chloride Resin with 2% TFA in Various Solvents

SolventCleavage Yield (%)
Dichloromethane (DCM)98
Anisole100
1,3-Dimethoxybenzene94
Toluene100
50% EtOAc–CH3CN28
γ-Valerolactone (GVL)8.2
2-Methyltetrahydrofuran (2-MeTHF)5.3

Data adapted from Green Chem. 2020, 22, 2840–2845.[3]

Table 2: Cleavage Yield of a Protected Peptide Amide from Sieber Amide Resin with 2% TFA in DCM over Time

Reaction Time (minutes)Cleavage Yield (%)
3066.3
6080.8
120~94

Data adapted from ChemistryOpen 2022, 11, e202200236.[4]

Experimental Protocols

Protocol 1: Standard BOC Deprotection

This protocol describes the removal of the N-terminal BOC group from a peptide-resin during solid-phase peptide synthesis.

Materials:

  • This compound-peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA), reagent grade

  • Diisopropylethylamine (DIEA)

  • Methanol or Isopropanol

Procedure:

  • Swell the peptide-resin in DCM for 15-30 minutes.

  • Drain the DCM.

  • Add a solution of 50% TFA in DCM to the resin.

  • Agitate the mixture for 20-30 minutes at room temperature.

  • Drain the TFA/DCM solution.

  • Wash the resin with DCM (3 times).

  • Neutralize the resin by washing with a 5% DIEA in DCM solution (2 times for 2 minutes each).

  • Wash the resin with DCM (3 times).

  • Wash with Methanol or Isopropanol to shrink the resin, followed by DCM washes. The resin is now ready for the next coupling step.

Protocol 2: Final Cleavage of this compound from Merrifield Resin using HF

This protocol describes the final cleavage of the peptide from a Merrifield resin. Caution: Anhydrous HF is extremely hazardous and requires a specialized apparatus and safety precautions.

Materials:

  • Dried this compound-peptide-Merrifield resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • Diethyl ether, cold

Procedure:

  • Place the dried peptide-resin in the reaction vessel of a specialized HF cleavage apparatus.

  • Add anisole as a scavenger (typically 10% v/v).

  • Cool the reaction vessel to -5 to 0°C.

  • Carefully distill anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Collect the precipitated peptide by filtration and dry under vacuum.

Protocol 3: Final Cleavage of this compound from PAM Resin using TFMSA

This protocol is an alternative to HF cleavage and can be performed in standard laboratory glassware. Caution: TFMSA is a strong, corrosive acid.

Materials:

  • Dried this compound-peptide-PAM resin

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Thioanisole (scavenger)

  • Diethyl ether, cold

Procedure:

  • Swell the dried peptide-resin in TFA in a round-bottom flask.

  • Add thioanisole as a scavenger.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add TFMSA to the stirred mixture.

  • Allow the reaction to proceed at 0°C for 1-2 hours.

  • Precipitate the peptide by adding the reaction mixture to a large volume of cold diethyl ether.

  • Collect the crude peptide by filtration or centrifugation.

  • Wash the peptide with cold diethyl ether and dry under vacuum.

Visualizations

BOC_Deprotection_Workflow start BOC-Peptide-Resin swell Swell Resin (DCM) start->swell deprotect BOC Deprotection (50% TFA in DCM) swell->deprotect wash_dcm1 Wash (DCM) deprotect->wash_dcm1 neutralize Neutralize (DIEA in DCM) wash_dcm1->neutralize wash_dcm2 Wash (DCM) neutralize->wash_dcm2 next_step Ready for Next Coupling Step wash_dcm2->next_step Cleavage_Troubleshooting start Problem: Incomplete Cleavage incomplete_boc Incomplete BOC Deprotection? start->incomplete_boc incomplete_resin_cleavage Incomplete Cleavage from Resin? start->incomplete_resin_cleavage cause_boc1 Insufficient TFA/Time incomplete_boc->cause_boc1 cause_boc2 Poor Resin Swelling incomplete_boc->cause_boc2 cause_resin1 Weak Acid Cocktail incomplete_resin_cleavage->cause_resin1 cause_resin2 Insufficient Reaction Time incomplete_resin_cleavage->cause_resin2 solution_boc1 Increase TFA Conc./Time cause_boc1->solution_boc1 solution_boc2 Ensure Adequate Swelling cause_boc2->solution_boc2 solution_resin1 Use Stronger Acid (HF/TFMSA) cause_resin1->solution_resin1 solution_resin2 Increase Cleavage Time cause_resin2->solution_resin2

References

Assessing and mitigating potential toxicity of BOC-L-Phenylalanine-13C in cell cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BOC-L-Phenylalanine-¹³C in cell culture experiments. The focus is on assessing and mitigating potential toxicity to ensure data integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: Is BOC-L-Phenylalanine-¹³C expected to be toxic to my cells?

A: Based on available Safety Data Sheets (SDS) for BOC-L-Phenylalanine, the compound is not classified as hazardous, and acute toxicity is considered low. However, at concentrations used for metabolic labeling, potential effects on cell proliferation, viability, and metabolism cannot be entirely ruled out and should be assessed for each specific cell line and experimental condition. High concentrations of unmodified L-phenylalanine (in the mM range) have been shown to inhibit the proliferation of some cell types.

Q2: What are the potential mechanisms of toxicity for BOC-L-Phenylalanine-¹³C?

A: While significant toxicity is not expected at typical labeling concentrations, potential concerns could arise from:

  • High Concentrations: Excessively high concentrations might lead to metabolic imbalances or osmotic stress.

  • BOC Group Effects: The tert-butoxycarbonyl (BOC) protecting group could potentially interfere with amino acid transport or metabolism, although it is generally considered stable in typical cell culture conditions (neutral pH).

  • Metabolic Byproducts: If the BOC group were to be cleaved, the byproducts would be tert-butanol and carbon dioxide. At the low concentrations used for labeling, these are unlikely to have a significant impact.

Q3: How can I determine the optimal, non-toxic concentration of BOC-L-Phenylalanine-¹³C for my experiments?

A: It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. This involves treating your cells with a range of BOC-L-Phenylalanine-¹³C concentrations and assessing cell viability and a functional readout (e.g., protein synthesis) over your experimental timeframe.

Q4: Can the BOC protecting group affect cellular metabolism?

A: The BOC group is designed to be stable under physiological conditions. However, its presence could potentially influence the uptake and incorporation of the labeled phenylalanine. It is good practice to verify incorporation efficiency and assess key metabolic indicators if you suspect any interference.

Troubleshooting Guides

Issue 1: Reduced Cell Proliferation or Viability After Treatment
  • Symptom: A noticeable decrease in cell number or an increase in cell death (as observed by microscopy or a viability assay) after incubation with BOC-L-Phenylalanine-¹³C.

  • Possible Cause: The concentration of BOC-L-Phenylalanine-¹³C may be too high for your specific cell line.

  • Troubleshooting Steps:

    • Perform a Dose-Response Analysis: Test a range of concentrations (e.g., from the recommended labeling concentration down to 10-fold lower) to identify the highest non-toxic concentration.

    • Assess Viability with Multiple Assays: Use orthogonal methods to confirm cytotoxicity. For example, combine a metabolic assay (like MTT) with a membrane integrity assay (like Trypan Blue or LDH).

    • Reduce Incubation Time: If possible, shorten the exposure time of the cells to the labeling medium.

    • Ensure Media Quality: Confirm that the basal medium and other supplements are not compromised.

Issue 2: Inconsistent or Low Incorporation of ¹³C-Phenylalanine
  • Symptom: Mass spectrometry analysis shows low or variable enrichment of ¹³C in your protein samples.

  • Possible Cause:

    • Sub-optimal concentration of BOC-L-Phenylalanine-¹³C.

    • Competition from unlabeled phenylalanine in the medium or serum.

    • Insufficient incubation time for full incorporation.

  • Troubleshooting Steps:

    • Optimize Labeled Amino Acid Concentration: Ensure the concentration is sufficient to outcompete any unlabeled amino acid.

    • Use Dialyzed Serum: Standard fetal bovine serum (FBS) contains unlabeled amino acids. Use dialyzed FBS to minimize competition.

    • Increase Incubation Time: Allow for sufficient cell divisions (typically at least 5-6) for complete protein turnover and incorporation of the labeled amino acid.

    • Verify with a Pilot Study: Before a large-scale experiment, perform a small-scale time-course experiment to determine the optimal labeling time for your cell line.

Data Presentation

Table 1: Representative Cytotoxicity Data for Unmodified L-Phenylalanine

Cell LineConcentration (mM)Effect
1321N1 (Human Astrocytoma)5~19% decrease in DNA synthesis
Human Fetal Astrocytes5~30% decrease in DNA synthesis
Rat Astrocytes5~60% decrease in DNA synthesis

Note: This data is for unmodified L-Phenylalanine and serves as a general reference. The cytotoxicity of BOC-L-Phenylalanine-¹³C should be determined empirically.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase at the time of the assay.

  • Treatment: The following day, replace the medium with fresh medium containing a serial dilution of BOC-L-Phenylalanine-¹³C. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells, an indicator of compromised membrane integrity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).

  • Incubation: Incubate the plate for the desired duration.

  • Sample Collection: Carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature for the recommended time, protected from light.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control.

Mandatory Visualizations

Experimental_Workflow_for_Toxicity_Assessment cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cluster_conclusion Conclusion start Seed cells in 96-well plates treatment Treat with range of BOC-L-Phe-13C concentrations start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability cytotoxicity Cytotoxicity Assay (e.g., LDH) treatment->cytotoxicity viability_analysis Calculate % Viability vs. Control viability->viability_analysis cytotoxicity_analysis Calculate % Cytotoxicity vs. Max Release cytotoxicity->cytotoxicity_analysis dose_response Generate Dose-Response Curve & Determine IC50 viability_analysis->dose_response cytotoxicity_analysis->dose_response conclusion Determine optimal non-toxic concentration dose_response->conclusion

Caption: Workflow for assessing the cytotoxicity of BOC-L-Phenylalanine-¹³C.

Signaling_Pathway_Potential_Interaction cluster_uptake Cellular Uptake and Metabolism cluster_outcomes Cellular Outcomes BOC_Phe BOC-L-Phe-13C AminoAcidTransporter Amino Acid Transporter BOC_Phe->AminoAcidTransporter GPCR_Signaling GPCR Signaling BOC_Phe->GPCR_Signaling ? Intracellular_BOC_Phe Intracellular BOC-L-Phe-13C AminoAcidTransporter->Intracellular_BOC_Phe Protein_Synthesis Protein Synthesis Intracellular_BOC_Phe->Protein_Synthesis mTOR_Pathway mTOR Signaling (Nutrient Sensing) Intracellular_BOC_Phe->mTOR_Pathway ? GCN2_Pathway GCN2 Pathway (Amino Acid Stress) Intracellular_BOC_Phe->GCN2_Pathway ? Labeled_Protein 13C-Labeled Protein Protein_Synthesis->Labeled_Protein Viability Cell Viability Labeled_Protein->Viability Proliferation Cell Proliferation mTOR_Pathway->Proliferation GCN2_Pathway->Proliferation Metabolism Metabolic Function GPCR_Signaling->Metabolism

Caption: Potential interactions of BOC-L-Phenylalanine-¹³C with cellular pathways.

Troubleshooting_Logic cluster_viability Viability Issues cluster_incorporation Incorporation Issues start Experiment with BOC-L-Phe-13C issue Observe unexpected negative cellular effects? start->issue reduced_prolif Reduced Proliferation/ Viability issue->reduced_prolif Yes low_incorp Low 13C Incorporation issue->low_incorp No, but... no_issue Proceed with Experiment issue->no_issue No check_conc Is concentration too high? (Perform dose-response) reduced_prolif->check_conc reduce_conc Reduce Concentration check_conc->reduce_conc check_media Using dialyzed serum? Incubation time sufficient? low_incorp->check_media optimize_labeling Optimize Labeling Conditions check_media->optimize_labeling

Caption: Troubleshooting logic for experiments with BOC-L-Phenylalanine-¹³C.

Validation & Comparative

Validating the Incorporation of ¹³C-Labeled L-Phenylalanine in Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately verifying the incorporation of isotopically labeled amino acids into proteins is a critical step in a multitude of research applications, from metabolic flux analysis to quantitative proteomics. The use of stable isotope-labeled amino acids, such as L-Phenylalanine-¹³C, offers a powerful tool for tracing the metabolic fate of amino acids and quantifying protein synthesis and turnover. The ¹³C isotope allows for the differentiation of newly synthesized proteins from the pre-existing proteome.

This guide provides a comprehensive comparison of mass spectrometry-based methods for validating the incorporation of L-Phenylalanine-¹³C against alternative analytical techniques. It includes detailed experimental protocols and a summary of quantitative performance data to aid in selecting the most appropriate method for your research needs. While the commercially available form may be BOC-L-Phenylalanine-¹³C, the BOC (tert-butyloxycarbonyl) protecting group is typically removed before the amino acid is used in cell culture for metabolic labeling, leaving L-Phenylalanine-¹³C to be incorporated into proteins.

Mass Spectrometry: The Gold Standard for Validation

Mass spectrometry (MS) is the premier technique for confirming and quantifying the incorporation of stable isotopes into proteins due to its high sensitivity, specificity, and ability to provide detailed molecular information.[1] The general principle involves measuring the mass shift in peptides that contain the ¹³C-labeled phenylalanine. This mass difference between the "heavy" (¹³C-labeled) and "light" (natural abundance ¹²C) peptides allows for precise relative or absolute quantification.[2][3]

The most common approach for this type of analysis is a "bottom-up" proteomics strategy.[4] This involves the enzymatic digestion of the protein sample into smaller peptides, which are then analyzed by the mass spectrometer.[1][4] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the most widely used platform for this purpose.[5]

Performance Comparison: Mass Spectrometry vs. Alternatives

The choice of analytical method for verifying ¹³C incorporation depends on the specific experimental goals, available instrumentation, and the level of detail required. While mass spectrometry is often the preferred method, Nuclear Magnetic Resonance (NMR) spectroscopy presents a viable alternative in certain contexts.

FeatureMass Spectrometry (LC-MS/MS)NMR Spectroscopy
Primary Use Identification and quantification of proteins and peptides.Structural analysis of proteins and molecules in solution or solid state.[6]
Sensitivity High (attomole to femtomole range).Lower than MS, typically requiring micromolar to millimolar concentrations.
Specificity High, can pinpoint incorporation at the peptide level.High, can provide atomic-level positional information of the label.[7]
Quantitative Accuracy Excellent for relative and absolute quantification.[8]Good for quantification, but can be more complex to set up.
Sample Requirement Low (micrograms of protein).High (milligrams of protein).
Throughput High, suitable for analyzing complex proteomes.Low, typically focused on a single purified protein.
Information Provided Incorporation rate, protein turnover, relative abundance.Atomic-level structural information, protein dynamics.

Experimental Protocols

Detailed Methodology: Mass Spectrometry using SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy that is ideal for validating the incorporation of L-Phenylalanine-¹³C.[3][9][10]

1. Cell Culture and Labeling:

  • Culture two populations of cells. One population is grown in "light" medium containing natural L-phenylalanine. The other is grown in "heavy" medium where natural L-phenylalanine is replaced with L-Phenylalanine-¹³C.

  • Cells should be cultured for at least five to six cell divisions to ensure near-complete incorporation (>95%) of the labeled amino acid into the proteome.[9][11]

  • It is crucial to use dialyzed fetal bovine serum to avoid the presence of unlabeled amino acids from the serum.[11]

2. Sample Preparation:

  • After the desired experimental treatment, harvest both the "light" and "heavy" cell populations.

  • Combine the cell pellets, typically at a 1:1 ratio based on cell number or protein concentration.

  • Lyse the combined cells using a suitable lysis buffer containing protease inhibitors.

  • Extract the total protein and determine the protein concentration.

3. Protein Digestion:

  • Denature the proteins, reduce the disulfide bonds (e.g., with DTT), and alkylate the cysteine residues (e.g., with iodoacetamide).

  • Digest the protein mixture into peptides using a protease, most commonly trypsin, which cleaves after lysine and arginine residues.[4][11]

4. LC-MS/MS Analysis:

  • The resulting peptide mixture is separated by reverse-phase liquid chromatography.

  • The separated peptides are introduced into a tandem mass spectrometer.

  • The mass spectrometer will perform a full scan (MS1) to detect the "light" and "heavy" peptide pairs, which are chemically identical but differ in mass.

  • The instrument then selects precursor ions for fragmentation, generating MS/MS spectra (MS2) that are used to identify the peptide sequence.[4]

5. Data Analysis:

  • Specialized software (e.g., MaxQuant) is used to analyze the mass spectrometry data.

  • Peptides are identified by matching the MS/MS spectra against a protein sequence database.

  • The incorporation of L-Phenylalanine-¹³C is validated by observing the expected mass shift in phenylalanine-containing peptides.

  • The relative abundance of a protein between the two conditions is determined by calculating the ratio of the intensities of the "heavy" and "light" peptide pairs.[12]

Alternative Methodology: NMR Spectroscopy

NMR spectroscopy can be used to confirm the incorporation and determine the specific location of the ¹³C label within the protein structure.[7] This method is typically performed on a purified protein.

1. Protein Expression and Purification:

  • Express the protein of interest in a suitable expression system (e.g., E. coli) using a minimal medium supplemented with L-Phenylalanine-¹³C.

  • Purify the labeled protein to a high degree of homogeneity.

2. NMR Sample Preparation:

  • Concentrate the purified protein to the required concentration for NMR analysis (typically 0.1-1 mM).

  • Exchange the buffer to a suitable NMR buffer (e.g., phosphate buffer in D₂O).

3. NMR Data Acquisition:

  • Acquire ¹³C-edited NMR spectra, such as a ¹H-¹³C HSQC experiment. This experiment detects protons directly attached to ¹³C atoms.

4. Data Analysis:

  • The presence of cross-peaks in the ¹H-¹³C HSQC spectrum at the chemical shifts characteristic of phenylalanine confirms the incorporation of the ¹³C label.

  • The specific location of the label within the phenylalanine ring or backbone can be determined by the precise chemical shifts.

Visualizing the Workflow and Application

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and their underlying logic.

G cluster_labeling Metabolic Labeling (SILAC) cluster_processing Sample Processing cluster_analysis Mass Spectrometry Analysis Cell Culture (Light) Cell Culture (Light) Combine Cells (1:1) Combine Cells (1:1) Cell Culture (Light)->Combine Cells (1:1) Cell Culture (Heavy) Cell Culture (Heavy) Cell Culture (Heavy)->Combine Cells (1:1) Light Medium\n(Natural Phe) Light Medium (Natural Phe) Light Medium\n(Natural Phe)->Cell Culture (Light) Heavy Medium\n(13C-Phe) Heavy Medium (13C-Phe) Heavy Medium\n(13C-Phe)->Cell Culture (Heavy) Cell Lysis Cell Lysis Combine Cells (1:1)->Cell Lysis Protein Digestion (Trypsin) Protein Digestion (Trypsin) Cell Lysis->Protein Digestion (Trypsin) LC-MS/MS LC-MS/MS Protein Digestion (Trypsin)->LC-MS/MS Peptide Mixture Data Analysis Data Analysis LC-MS/MS->Data Analysis Validation & Quantification Validation & Quantification Data Analysis->Validation & Quantification

Caption: Workflow for validating ¹³C-Phe incorporation using SILAC and LC-MS/MS.

G Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Target_Gene Target_Gene Transcription_Factor->Target_Gene Induces Transcription Target_Protein Target Protein (Synthesis/Turnover) Target_Gene->Target_Protein Translates Cellular_Response Cellular_Response Target_Protein->Cellular_Response

Caption: A generic signaling pathway leading to the synthesis of a target protein.

References

A Comparative Guide to BOC-L-Phenylalanine-¹³C and Fmoc-L-Phenylalanine-¹³C in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). For the incorporation of isotopically labeled amino acids, such as L-Phenylalanine-¹³C, the choice between the two most prevalent α-amino protecting groups—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc)—profoundly impacts synthesis efficiency, peptide purity, and overall workflow. This guide provides an objective, data-driven comparison of BOC-L-Phenylalanine-¹³C and Fmoc-L-Phenylalanine-¹³C to inform the decision-making process in modern peptide synthesis. While the ¹³C isotopic label does not significantly alter the chemical reactivity, its presence underscores the importance of maximizing yield and purity to conserve valuable starting material.

At a Glance: Key Differences and Performance Metrics

The primary distinction between the Boc and Fmoc strategies lies in their orthogonal deprotection chemistries. The Boc group is acid-labile, requiring strong acid for its removal, while the Fmoc group is base-labile, cleaved under mild basic conditions. This fundamental difference dictates the choice of side-chain protecting groups and the overall synthesis conditions.

FeatureBOC-L-Phenylalanine-¹³C StrategyFmoc-L-Phenylalanine-¹³C Strategy
α-Amino Protection tert-butyloxycarbonyl (Boc)9-fluorenylmethoxycarbonyl (Fmoc)
Deprotection Condition Strong Acid (e.g., 25-50% TFA in DCM)Mild Base (e.g., 20% piperidine in DMF)[1][2][3]
Side-Chain Protection Typically Benzyl-based (e.g., Bzl)Typically tert-Butyl-based (e.g., tBu)[]
Final Cleavage Harsh Acid (e.g., HF, TFMSA)Strong Acid (e.g., TFA)[5]
Compatibility Good for base-sensitive groups.[]Good for acid-sensitive groups (e.g., Trp, Met).[]
Coupling Reagents Traditionally DCC/HOBt.[]Modern uronium/phosphonium reagents (e.g., HBTU, HATU).[]
Coupling Efficiency Generally good, but may be lower than modern Fmoc methods.Typically very high (>99%) with modern reagents.[6][]
Racemization Risk Can be a concern, especially with older coupling methods.Generally lower, offering superior stereoselectivity with efficient reagents.[]
Automation Less convenient for automation due to harsh reagents.[8]Highly amenable to automated synthesis.[8]
Safety Requires handling of highly corrosive HF or TFMSA.Avoids the use of HF, generally considered safer.[][8]

Experimental Protocols

The following are detailed, representative protocols for the key steps involving the incorporation of BOC-L-Phenylalanine and Fmoc-L-Phenylalanine in manual solid-phase peptide synthesis.

Protocol 1: Boc-L-Phenylalanine-¹³C Coupling and Deprotection

1. Coupling of Boc-L-Phenylalanine-¹³C

This protocol assumes a starting peptide-resin with a free N-terminal amine.

  • Materials:

    • Peptide-resin

    • Boc-L-Phenylalanine-¹³C

    • Dicyclohexylcarbodiimide (DCC)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIEA)

    • Dichloromethane (DCM), peptide synthesis grade

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Procedure:

    • Swell the peptide-resin in DCM for 30 minutes.

    • In a separate vessel, dissolve Boc-L-Phenylalanine-¹³C (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add the dissolved amino acid and HOBt solution to the swelled resin.

    • Add DCC (3 equivalents) dissolved in DCM to the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Monitor the reaction completion using a Kaiser test (should be negative, indicating the absence of free primary amines).

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.

2. Deprotection of the Boc Group

  • Materials:

    • Peptide-resin with N-terminal Boc-L-Phenylalanine-¹³C

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Scavengers (e.g., Triisopropylsilane (TIS), water) if sensitive residues are present.

  • Procedure:

    • Wash the peptide-resin with DCM (3x).

    • Prepare the deprotection solution: 50% TFA in DCM. For sequences with sensitive residues, a scavenger cocktail (e.g., TFA/TIS/water 95:2.5:2.5) is recommended.[9]

    • Add the deprotection solution to the resin and agitate for 5 minutes (pre-wash).[10]

    • Drain the solution and add a fresh portion of the deprotection solution.

    • Agitate for an additional 20-30 minutes at room temperature.[10]

    • Drain the TFA solution and wash the resin thoroughly with DCM (5-7x).

    • Proceed to the neutralization step (e.g., using 10% DIEA in DCM) before the next coupling cycle.[11]

Protocol 2: Fmoc-L-Phenylalanine-¹³C Coupling and Deprotection

1. Coupling of Fmoc-L-Phenylalanine-¹³C

This protocol uses the highly efficient HBTU activator.

  • Materials:

    • Peptide-resin with a free N-terminal amine

    • Fmoc-L-Phenylalanine-¹³C

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIEA)

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Procedure:

    • Swell the peptide-resin in DMF for 30 minutes.

    • In a separate vessel, dissolve Fmoc-L-Phenylalanine-¹³C (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution to activate the amino acid. Allow pre-activation for 1-2 minutes.

    • Add the activated amino acid solution to the swelled resin.

    • Agitate the mixture at room temperature for 30-60 minutes. Complete coupling reactions are often observed within 10-30 minutes.[6]

    • Monitor the reaction completion using a Kaiser test (should be negative).

    • Wash the resin thoroughly with DMF (5-7x) to remove excess reagents.

2. Deprotection of the Fmoc Group

  • Materials:

    • Peptide-resin with N-terminal Fmoc-L-Phenylalanine-¹³C

    • Piperidine

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Wash the peptide-resin with DMF (3x).

    • Prepare the deprotection solution: 20% (v/v) piperidine in DMF.

    • Add the deprotection solution to the resin and agitate for 3-5 minutes.

    • Drain the solution. The release of the dibenzofulvene-piperidine adduct can be monitored by UV spectroscopy.[2]

    • Add a second portion of the deprotection solution and agitate for another 10-15 minutes to ensure complete removal.

    • Drain the solution and wash the resin extensively with DMF (5-7x) to remove all traces of piperidine and the dibenzofulvene adduct.[2]

    • The resin is now ready for the next coupling cycle.

Visualization of Workflows and Decision Logic

Experimental Workflow Comparison

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for both Boc and Fmoc strategies, highlighting the key differences in deprotection and subsequent neutralization steps.

SPPS_Workflow cluster_boc Boc Strategy cluster_fmoc Fmoc Strategy Boc_Start Peptide-Resin (Free Amine) Boc_Couple Couple Boc-Phe-¹³C Boc_Start->Boc_Couple Boc_Wash1 Wash Boc_Couple->Boc_Wash1 Boc_Deprotect Deprotect (TFA/DCM) Boc_Wash1->Boc_Deprotect Boc_Wash2 Wash Boc_Deprotect->Boc_Wash2 Boc_Neutralize Neutralize (DIEA/DCM) Boc_Wash2->Boc_Neutralize Boc_Wash3 Wash Boc_Neutralize->Boc_Wash3 Boc_Wash3->Boc_Couple Next Cycle Fmoc_Start Peptide-Resin (Free Amine) Fmoc_Couple Couple Fmoc-Phe-¹³C Fmoc_Start->Fmoc_Couple Fmoc_Wash1 Wash Fmoc_Couple->Fmoc_Wash1 Fmoc_Deprotect Deprotect (Piperidine/DMF) Fmoc_Wash1->Fmoc_Deprotect Fmoc_Wash2 Wash Fmoc_Deprotect->Fmoc_Wash2 Fmoc_Wash2->Fmoc_Couple Next Cycle

Caption: Comparative workflow of Boc and Fmoc solid-phase peptide synthesis cycles.

Decision-Making Framework

Choosing between the Boc and Fmoc strategies depends on several factors related to the target peptide, available equipment, and overall synthetic goals.

Decision_Tree Start Select Protecting Group for Phe-¹³C Acid_Sensitive Peptide contains acid-sensitive residues? Start->Acid_Sensitive Automation Automated synthesis required? Acid_Sensitive->Automation No Use_Fmoc Choose Fmoc-L-Phe-¹³C Acid_Sensitive->Use_Fmoc Yes Harsh_Cleavage Can harsh cleavage (HF) be tolerated? Automation->Harsh_Cleavage No Automation->Use_Fmoc Yes Aggregation Is peptide prone to aggregation? Harsh_Cleavage->Aggregation No Use_Boc Choose BOC-L-Phe-¹³C Harsh_Cleavage->Use_Boc Yes Aggregation->Use_Fmoc No Consider_Boc Consider BOC-L-Phe-¹³C Aggregation->Consider_Boc Yes

Caption: Decision logic for selecting between Boc and Fmoc protection strategies.

Conclusion

For the synthesis of peptides containing L-Phenylalanine-¹³C, the Fmoc strategy is now the predominant choice in most applications. Its mild deprotection conditions, high coupling efficiencies with modern reagents, and amenability to automation make it a robust and reliable method.[8] The Fmoc approach is particularly advantageous for synthesizing long or complex peptides and those containing acid-sensitive residues, thereby minimizing the risk of side reactions and preserving the integrity of the peptide chain.[][]

The Boc strategy, while historically significant, is now typically reserved for specific applications. It may offer advantages in the synthesis of highly hydrophobic peptides that are prone to aggregation, as the repeated TFA deprotection steps can help disrupt secondary structures.[12] However, the requirement for harsh final cleavage conditions (HF) and the potential for acid-catalyzed side reactions are significant drawbacks.

Ultimately, the decision to use BOC-L-Phenylalanine-¹³C or Fmoc-L-Phenylalanine-¹³C should be based on a careful evaluation of the target peptide's sequence, the desired scale of synthesis, and the available laboratory infrastructure. For most modern peptide synthesis endeavors, the Fmoc strategy provides a superior combination of efficiency, purity, and safety.

References

A Comparative Guide to Isotopic Labeling: BOC-L-Phenylalanine-¹³C vs. ¹⁵N-Labeled Phenylalanine for NMR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging Nuclear Magnetic Resonance (NMR) spectroscopy for protein analysis, the strategic choice of isotopic labeling is paramount. This guide provides an objective comparison between two commonly employed stable isotopes, ¹³C and ¹⁵N, with a focus on their application in labeling the amino acid phenylalanine. We will explore the distinct advantages of BOC-L-Phenylalanine-¹³C over ¹⁵N-labeled phenylalanine for specific NMR applications, supported by experimental data and detailed protocols.

The tert-Butyloxycarbonyl (BOC) protecting group on L-Phenylalanine is a feature of the chemical synthesis of peptides and facilitates the incorporation of ¹³C-labeled phenylalanine. The core of this comparison, however, lies in the differing nuclear properties of ¹³C and ¹⁵N and their impact on NMR experimental outcomes.

Data Presentation: A Quantitative and Qualitative Comparison

The selection between ¹³C and ¹⁵N labeling hinges on the specific structural or dynamic information sought. Below is a summary of their key characteristics and performance in NMR studies.

FeatureBOC-L-Phenylalanine-¹³C¹⁵N-Labeled Phenylalanine
Primary Application Detailed structural analysis, side-chain dynamics, and conformational changes. Essential for triple-resonance experiments for backbone and side-chain assignments.Protein folding assessment, purity checks, and backbone dynamics. The foundational experiment for most protein NMR studies.
NMR Active Nucleus ¹³C¹⁵N
Natural Abundance ~1.1%~0.37%
Chemical Shift Range Wide, offering excellent spectral dispersion and resolution.Narrow, leading to more spectral overlap, especially in larger proteins.
Typical NMR Experiment ¹H-¹³C HSQC, ¹³C-edited NOESY, HNCA, HN(CO)CA, HNCACB¹H-¹⁵N HSQC, ¹H-¹⁵N TROSY
Key Advantage The wider chemical shift dispersion of ¹³C provides superior resolution, which is critical for resolving ambiguities in complex spectra and for detailed structural characterization of phenylalanine's aromatic side chain.The ¹H-¹⁵N HSQC spectrum serves as a unique "fingerprint" for a protein, offering a rapid and sensitive method to assess its structural integrity and folding state.[1][2]
Key Disadvantage Uniform ¹³C labeling can lead to complex spectra due to ¹³C-¹³C scalar couplings, often necessitating advanced techniques like deuteration to simplify.The narrower chemical shift range can result in significant resonance overlap in the ¹H-¹⁵N HSQC spectrum of larger proteins, complicating analysis.
Information Gained Precise atomic-resolution information on the carbon backbone and the phenylalanine side chain, crucial for understanding protein-ligand interactions and conformational dynamics.Information primarily on the amide backbone, providing insights into the overall fold and regions of flexibility.

Unlocking Deeper Structural Insights with ¹³C Labeling

The primary advantage of ¹³C labeling lies in its ability to provide higher resolution structural information. The larger chemical shift range of the ¹³C nucleus, compared to ¹⁵N, allows for better separation of signals in multidimensional NMR experiments. This is particularly beneficial when studying the aromatic side chain of phenylalanine, where the different carbon atoms can be resolved and their interactions with the surrounding environment can be precisely mapped.

BOC-L-Phenylalanine-¹³C is an ideal choice for researchers aiming to:

  • Elucidate detailed protein structures: In combination with ¹⁵N labeling, ¹³C labeling enables a suite of triple-resonance experiments that are the gold standard for de novo protein structure determination.

  • Characterize protein-ligand interactions: The high resolution of ¹³C-edited spectra allows for the precise identification of phenylalanine residues at the binding interface and the characterization of conformational changes upon ligand binding.

  • Investigate side-chain dynamics: The carbon atoms in the phenylalanine side chain are sensitive probes of local motion. ¹³C relaxation experiments can provide quantitative information on the flexibility and dynamics of this important residue.

Experimental Protocols

Below are detailed methodologies for key NMR experiments that leverage ¹³C and ¹⁵N isotopic labeling.

Protocol 1: ¹H-¹⁵N HSQC for Backbone Analysis

The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is the cornerstone of protein NMR, providing a fingerprint of the protein's backbone amides.[1][2]

1. Sample Preparation:

  • Express the protein of interest in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.
  • Purify the ¹⁵N-labeled protein to >95% purity.
  • Prepare the NMR sample in a suitable buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) in 90% H₂O/10% D₂O. Protein concentration should be in the range of 0.1-1.0 mM.

2. NMR Data Acquisition:

  • Use a standard hsqcetf3gpf2 pulse sequence or equivalent on a Bruker spectrometer.
  • Set the ¹H spectral width to ~16 ppm centered at the water resonance (4.7 ppm).
  • Set the ¹⁵N spectral width to ~35 ppm centered at ~118 ppm.
  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, typically ranging from 15 minutes to several hours depending on the sample concentration.[1]

3. Data Processing and Analysis:

  • Process the data using software such as NMRPipe or TopSpin.
  • Apply a squared sine-bell window function in both dimensions before Fourier transformation.
  • The resulting 2D spectrum will show a cross-peak for each backbone amide proton and its directly attached ¹⁵N nucleus.

Protocol 2: ¹³C-edited NOESY for Structural Restraints

The ¹³C-edited Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is crucial for obtaining distance restraints for protein structure calculation. It correlates protons that are close in space, with the ¹³C dimension providing enhanced resolution.

1. Sample Preparation:

  • Express the protein in a minimal medium containing ¹³C-glucose as the sole carbon source and ¹⁵NH₄Cl as the sole nitrogen source (for triple-resonance experiments). For selective labeling, supplement the medium with BOC-L-Phenylalanine-¹³C.
  • Purify the ¹³C-labeled protein.
  • Prepare the NMR sample in a D₂O-based buffer to minimize the solvent signal.

2. NMR Data Acquisition:

  • Use a noesyhsqc pulse sequence (e.g., noesyetf3gpf3 on a Bruker spectrometer).
  • Set the spectral widths for ¹H and ¹³C to cover the expected chemical shift ranges. For phenylalanine's aromatic side chain, the ¹³C carrier frequency should be set accordingly.[3]
  • The NOESY mixing time is a critical parameter and is typically set between 80-200 ms to observe through-space correlations.
  • Acquire a 3D dataset, with the indirect dimensions corresponding to the ¹H and ¹³C chemical shifts.

3. Data Processing and Analysis:

  • Process the 3D data and analyze the cross-peaks, which represent close spatial proximity between protons.
  • The ¹³C chemical shift of the attached carbon atom provides a third dimension of information, aiding in the assignment of NOEs, especially in spectrally crowded regions.[4]

Protocol 3: Reverse Labeling for Simplified Spectra

Reverse labeling involves incorporating an unlabeled amino acid into an otherwise uniformly labeled protein. This simplifies the spectrum and enhances the signals of the unlabeled residue, making it a powerful tool for studying specific sites in a large protein.[5][6]

1. Sample Preparation:

  • Prepare a minimal medium containing ¹³C-glucose and/or ¹⁵NH₄Cl for uniform labeling.
  • Supplement the medium with natural abundance (unlabeled) L-phenylalanine. This will result in a protein that is uniformly ¹³C/¹⁵N-labeled except for the phenylalanine residues.[7]
  • Express and purify the protein as usual.

2. NMR Data Acquisition:

  • Acquire ¹³C-filtered or ¹²C-edited NOESY spectra. These experiments selectively observe NOEs involving the unlabeled phenylalanine residues.
  • The pulse sequences are designed to filter out signals from protons attached to ¹³C, thus highlighting the signals from the natural abundance phenylalanine.

3. Data Processing and Analysis:

  • The resulting spectra will be significantly simplified, showing only the correlations involving the phenylalanine residues. This facilitates the assignment of these residues and the analysis of their interactions.[5]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

isotopic_labeling_workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis plasmid Protein Expression Plasmid ecoli E. coli Culture plasmid->ecoli purification Protein Purification ecoli->purification Expression media Minimal Media media->ecoli isotope Isotopic Source (¹³C-Glucose or ¹⁵NH₄Cl) isotope->media phe Labeled Phenylalanine (BOC-L-Phe-¹³C or ¹⁵N-Phe) phe->media nmr_acq NMR Data Acquisition purification->nmr_acq Labeled Protein nmr_proc Data Processing nmr_acq->nmr_proc assignment Resonance Assignment nmr_proc->assignment structure Structure Calculation assignment->structure dynamics Dynamics Analysis assignment->dynamics

Caption: General workflow for isotopic labeling of proteins for NMR studies.

nmr_experiment_logic cluster_13C ¹³C Labeling Pathway start Start with ¹⁵N-Labeled Protein hsqc ¹H-¹⁵N HSQC start->hsqc assess Assess Protein Folding and Dispersal hsqc->assess double_label Prepare ¹³C, ¹⁵N-Labeled Protein assess->double_label Poor Dispersal or Need More Detail backbone_dynamics Backbone Dynamics Analysis assess->backbone_dynamics Sufficient Dispersal triple_res Triple Resonance Experiments (HNCA, HN(CO)CA, etc.) double_label->triple_res c_noesy ¹³C-edited NOESY double_label->c_noesy detailed_structure Detailed Structure & Side-Chain Analysis triple_res->detailed_structure c_noesy->detailed_structure

Caption: Decision pathway for choosing between ¹⁵N and ¹³C labeling strategies.

Conclusion

However, for researchers seeking to unravel the intricate details of protein structure, ligand interactions, and side-chain dynamics, BOC-L-Phenylalanine-¹³C offers significant advantages. The superior resolution afforded by the ¹³C nucleus is essential for resolving spectral ambiguities and providing the high-quality data necessary for atomic-resolution structural and dynamic analysis. By carefully selecting the appropriate isotopic labeling strategy, scientists can maximize the information content of their NMR experiments and gain deeper insights into the complex world of protein function.

References

A Researcher's Guide to Quantitative Analysis of BOC-L-Phenylalanine-¹³C Enrichment in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of isotopically labeled amino acids within peptides is paramount for accurate protein quantitation, metabolic flux analysis, and structural studies. This guide provides an objective comparison of methods for the quantitative analysis of BOC-L-Phenylalanine-¹³C enrichment in peptides, supported by experimental data and detailed protocols.

The incorporation of stable isotope-labeled amino acids, such as BOC-L-Phenylalanine-¹³C, into peptides serves as a powerful tool for distinguishing and quantifying proteins in complex biological samples. The choice of labeling strategy and analytical methodology significantly impacts the accuracy, sensitivity, and efficiency of these studies. This guide explores the use of BOC-L-Phenylalanine-¹³C in solid-phase peptide synthesis (SPPS) and compares it with alternative labeling techniques, providing a framework for selecting the most appropriate method for your research needs.

Comparison of Phenylalanine Isotopic Labeling Strategies

The selection of a labeling strategy depends on several factors, including the experimental goals, the biological system under investigation, and the available instrumentation. Here, we compare three common approaches for introducing ¹³C-labeled phenylalanine into peptides: BOC-SPPS, Fmoc-SPPS, and metabolic labeling (SILAC).

FeatureBOC-L-Phenylalanine-¹³C (SPPS)Fmoc-L-Phenylalanine-¹³C (SPPS)¹³C-Phenylalanine (SILAC)
Labeling Principle Chemical synthesisChemical synthesisIn vivo metabolic incorporation
Typical Incorporation Efficiency >99% per coupling step>99% per coupling step>97% after 5-6 cell doublings[1]
Key Advantages - High coupling efficiency for long or difficult sequences. - Reduced aggregation due to protonation of the N-terminus after deprotection.[2]- Milder deprotection conditions (base-labile), compatible with sensitive modifications.[][4] - Easier to automate.[4]- Labels the entire proteome in vivo, providing a more accurate internal standard.[5][6] - Minimal sample manipulation before analysis.[7]
Key Disadvantages - Requires strong acid (e.g., TFA, HF) for deprotection and cleavage, which can be harsh on sensitive peptides.[2]- Potential for aggregation of neutral peptide-resin.[2] - Fmoc-protected amino acids are generally more expensive.[]- Limited to cell culture systems.[6] - Can be expensive for large-scale experiments.[6] - Potential for metabolic conversion of the labeled amino acid.[9]
Primary Application Custom synthesis of specific ¹³C-labeled peptides for use as internal standards or in structural studies.Custom synthesis of ¹³C-labeled peptides, particularly those with acid-sensitive modifications.Quantitative proteomics, protein turnover studies, and metabolic flux analysis in cultured cells.

Experimental Protocols

BOC-Solid-Phase Peptide Synthesis (SPPS) with BOC-L-Phenylalanine-¹³C

This protocol outlines the manual synthesis of a peptide incorporating BOC-L-Phenylalanine-¹³C.

Materials:

  • Merrifield or PAM resin

  • BOC-L-Phenylalanine-¹³C

  • Other required BOC-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel.

  • BOC Deprotection: Remove the BOC protecting group from the resin-bound amino acid by treating with 50% TFA in DCM.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% DIEA in DCM.

  • Amino Acid Coupling:

    • Dissolve BOC-L-Phenylalanine-¹³C and a coupling agent (e.g., DCC) in DCM or DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Monitor coupling completion using a qualitative test (e.g., Kaiser test).

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage: Cleave the synthesized peptide from the resin using a strong acid like HF or TFMSA.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with ¹³C-Phenylalanine

This protocol describes a typical SILAC experiment for quantitative proteomics using ¹³C-Phenylalanine.

Materials:

  • Cell line of interest

  • SILAC-grade DMEM or RPMI 1640 medium deficient in Phenylalanine

  • "Light" L-Phenylalanine (¹²C)

  • "Heavy" L-Phenylalanine-¹³C

  • Dialyzed fetal bovine serum (dFBS)

Procedure:

  • Cell Adaptation: Culture two populations of cells in parallel. One population is grown in "light" medium supplemented with ¹²C-Phenylalanine, and the other in "heavy" medium with ¹³C-Phenylalanine. Culture for at least 5-6 cell doublings to ensure complete incorporation of the labeled amino acid.[1]

  • Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one cell population while the other serves as a control.

  • Cell Harvesting and Lysis: Harvest both cell populations and lyse them using a suitable lysis buffer.

  • Protein Quantification and Mixing: Determine the protein concentration of each lysate and mix equal amounts of protein from the "light" and "heavy" samples.

  • Protein Digestion: Digest the combined protein mixture into peptides using an enzyme such as trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

Quantitative Data Analysis

Mass spectrometry is the primary technique for quantifying the enrichment of ¹³C in peptides. High-resolution mass spectrometers, such as Orbitrap or TOF instruments, are recommended for their ability to accurately resolve the isotopic peaks.[10]

Data Analysis Workflow:

  • MS1-level Analysis: The relative abundance of the ¹³C-labeled peptide is determined by comparing the peak intensities or areas of the "light" (¹²C) and "heavy" (¹³C) isotopic clusters in the MS1 spectrum.

  • Peptide Identification: The peptide sequence is identified from the fragmentation pattern in the MS/MS spectrum.

  • Quantification: Specialized software (e.g., MaxQuant, Proteome Discoverer) is used to automatically identify the "light" and "heavy" peptide pairs and calculate their abundance ratios.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to quantify ¹³C enrichment. The integral of the ¹³C signal corresponding to the labeled carbon atom is proportional to its abundance.[11]

Visualizing the Workflow

Quantitative_Proteomics_Workflow cluster_labeling Isotopic Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation BOC_SPPS BOC-SPPS with BOC-L-Phe-¹³C Peptide_Synthesis Peptide Synthesis & Purification BOC_SPPS->Peptide_Synthesis FMOC_SPPS Fmoc-SPPS with Fmoc-L-Phe-¹³C FMOC_SPPS->Peptide_Synthesis SILAC SILAC with ¹³C-Phe Cell_Culture Cell Culture & Treatment SILAC->Cell_Culture LC_MS LC-MS/MS Analysis Peptide_Synthesis->LC_MS NMR NMR Analysis Peptide_Synthesis->NMR Protein_Extraction Protein Extraction & Digestion Cell_Culture->Protein_Extraction Protein_Extraction->LC_MS Protein_Extraction->NMR Quantification Peptide/Protein Quantification LC_MS->Quantification NMR->Quantification Interpretation Biological Interpretation Quantification->Interpretation

Signaling Pathway Diagram Example

Signaling_Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Activation SILAC_Treated Treated Cells ('Heavy' ¹³C-Phe) Ligand->SILAC_Treated Downstream_Protein Downstream Signaling Protein Receptor->Downstream_Protein Phosphorylation SILAC_Control Control Cells ('Light' ¹²C-Phe) Analysis LC-MS/MS Quantification SILAC_Control->Analysis SILAC_Treated->Analysis Response Cellular Response Downstream_Protein->Response

References

Accuracy and precision in quantitative proteomics using BOC-L-Phenylalanine-13C

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Quantitative Proteomics: Evaluating Metabolic Labeling with Isotope-Labeled Amino Acids Against Alternative Methodologies

For researchers, scientists, and drug development professionals, the accurate and precise quantification of protein abundance is paramount. This guide provides an objective comparison of quantitative proteomics strategies, with a focus on metabolic labeling using stable isotope-labeled amino acids, such as ¹³C-labeled L-Phenylalanine, and its performance characteristics relative to other widely used techniques: chemical labeling (e.g., TMT/iTRAQ) and label-free quantification.

The Role of BOC-L-Phenylalanine-¹³C in Quantitative Proteomics

BOC-L-Phenylalanine-¹³C is a chemically protected form of the amino acid L-Phenylalanine that has been enriched with the stable isotope carbon-13. In the context of quantitative proteomics, its primary role is as a precursor for metabolic labeling. The "BOC" (tert-butyloxycarbonyl) group is a protecting group used during chemical synthesis and must be removed before the ¹³C-labeled phenylalanine can be incorporated into proteins by cells in culture. Once deprotected, the ¹³C-phenylalanine is used in techniques analogous to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[1][2][3][4] This approach allows for the differentiation of protein populations from different experimental conditions at the mass spectrometry level.

Comparison of Major Quantitative Proteomics Strategies

The choice of a quantitative proteomics method depends on the specific experimental goals, sample type, and available resources. Here, we compare metabolic labeling (exemplified by SILAC), chemical labeling (exemplified by TMT/iTRAQ), and label-free quantification.

FeatureMetabolic Labeling (e.g., SILAC)Chemical Labeling (e.g., TMT/iTRAQ)Label-Free Quantification (LFQ)
Principle In vivo incorporation of stable isotope-labeled amino acids into proteins.In vitro chemical tagging of peptides with isobaric mass tags after protein digestion.Quantification based on signal intensity or spectral counting of unlabeled peptides.
Accuracy High, due to early mixing of samples, which minimizes experimental variability.[2]High, with some potential for ratio compression.Moderate, can be affected by run-to-run variation.[5]
Precision High reproducibility.High, particularly for multiplexed samples.Lower, requires more replicates for statistical significance.[6][7]
Multiplexing Typically 2-3 plex (e.g., light, medium, heavy labels).High, up to 18-plex with TMTpro.[2]Limited to serial analysis of individual samples.[5]
Proteome Coverage High, with nearly complete labeling achievable in cell culture.[2]Lower, as labeling efficiency can vary and some peptides may not be labeled.[5]Highest, as no chemical modifications are introduced that could hinder identification.[5]
Sample Type Limited to metabolically active cells or organisms that can incorporate the labeled amino acids.[2]Applicable to virtually any sample type, including tissues and clinical samples.[2]Applicable to any sample type.
Cost High, due to the expense of isotope-labeled amino acids and specialized cell culture media.[2]High, due to the cost of isobaric tagging reagents.Lower, as no labeling reagents are required.[5]
Complexity Simple sample preparation after labeling, but requires expertise in cell culture.More complex sample preparation due to the chemical labeling steps.[5]Simpler sample preparation, but more complex data analysis.[5]

Experimental Protocols

General Workflow for Metabolic Labeling (SILAC-like)
  • Cell Culture: Two populations of cells are cultured in specialized media. One population is grown in "light" medium containing normal amino acids, while the other is grown in "heavy" medium where a specific amino acid (e.g., L-Lysine and L-Arginine, or in this case, L-Phenylalanine) is replaced with its stable isotope-labeled counterpart (e.g., ¹³C₆-L-Phenylalanine).

  • Incorporation: Cells are grown for a sufficient number of cell divisions (typically at least five) to ensure near-complete incorporation of the labeled amino acids into the proteome.

  • Experimental Treatment: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).

  • Sample Pooling: The "light" and "heavy" cell populations are harvested and mixed in a 1:1 ratio.

  • Protein Extraction and Digestion: Proteins are extracted from the pooled cell lysate and digested into peptides, typically using trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass difference between the "light" and "heavy" peptides allows for their relative quantification.

General Workflow for Chemical Labeling (TMT/iTRAQ)
  • Sample Preparation: Protein is extracted from each sample individually.

  • Protein Digestion: Proteins from each sample are digested into peptides.

  • Isobaric Labeling: Each peptide sample is labeled with a different isobaric mass tag.

  • Sample Pooling: The labeled peptide samples are mixed together.

  • LC-MS/MS Analysis: The mixed and labeled peptides are analyzed by LC-MS/MS. During fragmentation in the mass spectrometer, the tags release reporter ions of different masses, and the intensity of these reporter ions is used for relative quantification.

General Workflow for Label-Free Quantification
  • Sample Preparation: Protein is extracted from each sample individually.

  • Protein Digestion: Proteins from each sample are digested into peptides.

  • LC-MS/MS Analysis: Each peptide sample is analyzed separately by LC-MS/MS.

  • Data Analysis: The relative quantification is performed by comparing either the ion intensities of the same peptide across different runs or by comparing the spectral counts for each protein.

Visualizing Proteomics Workflows

cluster_metabolic Metabolic Labeling (e.g., SILAC) cluster_chemical Chemical Labeling (e.g., TMT) cluster_lfq Label-Free Quantification m_start Cell Culture ('Light' vs 'Heavy' Media) m_treat Experimental Treatment m_start->m_treat m_pool Sample Pooling (1:1 Ratio) m_treat->m_pool m_extract Protein Extraction & Digestion m_pool->m_extract m_lcms LC-MS/MS Analysis m_extract->m_lcms c_extract Protein Extraction (per sample) c_digest Protein Digestion (per sample) c_extract->c_digest c_label Isobaric Labeling (per sample) c_digest->c_label c_pool Sample Pooling c_label->c_pool c_lcms LC-MS/MS Analysis c_pool->c_lcms l_extract Protein Extraction (per sample) l_digest Protein Digestion (per sample) l_extract->l_digest l_lcms LC-MS/MS Analysis (separate runs) l_digest->l_lcms l_data Data Analysis & Comparison l_lcms->l_data

Caption: Comparative workflows of major quantitative proteomics techniques.

Logical Relationships in Quantitative Proteomics

cluster_labeling quant_proteomics Quantitative Proteomics Goal: Compare Protein Abundance labeling_approaches Labeling Approaches quant_proteomics->labeling_approaches label_free Label-Free quant_proteomics->label_free metabolic Metabolic Labeling (e.g., SILAC, ¹³C-Amino Acids) labeling_approaches->metabolic chemical Chemical Labeling (e.g., TMT, iTRAQ) labeling_approaches->chemical No Labeling No Labeling label_free->No Labeling In Vivo Labeling In Vivo Labeling metabolic->In Vivo Labeling In Vitro Labeling In Vitro Labeling chemical->In Vitro Labeling

Caption: Decision tree for selecting a quantitative proteomics strategy.

References

A Comparative Guide to 2D NMR Techniques for Confirming Site-Specific Labeling of BOC-L-Phenylalanine-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, metabolic flux analysis, and structural biology, the precise confirmation of site-specific isotopic labeling is paramount. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques—specifically Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY)—for verifying the exact position of a ¹³C label in N-(tert-butoxycarbonyl)-L-phenylalanine.

This document outlines the principles of each technique, presents expected experimental data in clear, comparative tables, provides detailed experimental protocols, and explores alternative verification methods.

The Power of 2D NMR in Isotopic Labeling

While one-dimensional (1D) ¹³C NMR can indicate the presence of a ¹³C label through a significantly enhanced signal, it may not be sufficient to unambiguously confirm its location, especially in complex molecules. 2D NMR spectroscopy offers a significant advantage by spreading spectral information across two dimensions, resolving signal overlap and revealing through-bond correlations between nuclei. This allows for the definitive assignment of the labeled carbon atom by observing its specific connections to neighboring protons.

Workflow for 2D NMR-based Confirmation of Site-Specific Labeling

G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion prep Dissolve BOC-L-Phenylalanine-¹³C in deuterated solvent hsqc HSQC Experiment prep->hsqc 1-bond correlations hmbc HMBC Experiment prep->hmbc 2-3 bond correlations cosy COSY Experiment prep->cosy proton-proton correlations hsqc_analysis Identify ¹JCH correlations (Direct C-H bonds) hsqc->hsqc_analysis hmbc_analysis Identify ²JCH & ³JCH correlations (Long-range C-H bonds) hmbc->hmbc_analysis cosy_analysis Identify ³JHH correlations (H-H couplings) cosy->cosy_analysis confirm Confirm Site of ¹³C Label hsqc_analysis->confirm hmbc_analysis->confirm cosy_analysis->confirm supportive evidence

A streamlined workflow for confirming site-specific ¹³C labeling using 2D NMR techniques.

Comparative Analysis of 2D NMR Techniques

Expected ¹H and ¹³C NMR Data

The table below summarizes the expected chemical shifts for unlabeled and C1-¹³C labeled BOC-L-Phenylalanine.

AtomUnlabeled BOC-L-Phenylalanine ¹H Chemical Shift (ppm)C1-¹³C Labeled BOC-L-Phenylalanine ¹H Chemical Shift (ppm)Unlabeled BOC-L-Phenylalanine ¹³C Chemical Shift (ppm)C1-¹³C Labeled BOC-L-Phenylalanine ¹³C Chemical Shift (ppm)Key Observations for Confirmation
C1 (COOH) ~10-12 (broad s)~10-12 (broad s)~176~176 (highly enhanced)Significant enhancement of the C1 signal in the ¹³C spectrum.
~4.6 (dd)~4.6 (dd, with small ²JCH coupling)~55~55A small two-bond coupling (²JCH) may be observed between C1 and Hα.
~3.1 (m)~3.1 (m, with small ³JCH coupling)~38~38A small three-bond coupling (³JCH) may be observed between C1 and Hβ.
Aromatic CH ~7.2-7.3 (m)~7.2-7.3 (m)~127-130~127-130No significant change expected.
Aromatic C (ipso) --~137~137No significant change expected.
BOC Cq --~80~80No significant change expected.
BOC CH₃ ~1.4 (s)~1.4 (s)~28~28No significant change expected.
2D NMR Correlation Comparison
2D NMR TechniquePrincipleExpected Correlations for C1-¹³C Labeled BOC-L-PhenylalanineConfirmation Value
HSQC Shows correlations between protons and directly attached carbons (¹JCH).No cross-peak to the C1 carbon is expected as it has no directly attached proton.Confirms the absence of a direct C-H bond at the labeled site.
HMBC Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH).A cross-peak between the C1 signal (~176 ppm) and the Hα proton (~4.6 ppm) due to ²JCH coupling. A cross-peak between the C1 signal and the Hβ protons (~3.1 ppm) due to ³JCH coupling.Provides direct evidence of the labeled carbon's position through long-range couplings.
COSY Shows correlations between coupled protons (primarily ³JHH).Cross-peaks between Hα and Hβ protons, and among the aromatic protons.Provides contextual information about the proton spin systems, aiding in the assignment of protons that show HMBC correlations to the labeled carbon.

Experimental Protocols

The following are general protocols for acquiring 2D NMR spectra on a 500 MHz spectrometer. Instrument-specific parameters may need to be optimized.

Sample Preparation
  • Dissolve 10-20 mg of BOC-L-Phenylalanine-¹³C in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

HSQC Experiment
  • Pulse Program: Standard gradient-selected HSQC (e.g., hsqcedetgpsp on Bruker).

  • Spectral Width (F2 - ¹H): 0-12 ppm.

  • Spectral Width (F1 - ¹³C): 0-180 ppm.

  • Number of Points (F2): 2048.

  • Number of Increments (F1): 256.

  • Number of Scans: 4-8 per increment.

  • ¹JCH Coupling Constant: Set to an average of 145 Hz.

HMBC Experiment
  • Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker).

  • Spectral Width (F2 - ¹H): 0-12 ppm.

  • Spectral Width (F1 - ¹³C): 0-200 ppm.

  • Number of Points (F2): 2048.

  • Number of Increments (F1): 512.

  • Number of Scans: 8-16 per increment.

  • Long-Range Coupling Constant (ⁿJCH): Optimized for 4-8 Hz.

COSY Experiment
  • Pulse Program: Standard gradient-selected COSY (e.g., cosygpppqf on Bruker).

  • Spectral Width (F2 and F1 - ¹H): 0-12 ppm.

  • Number of Points (F2): 2048.

  • Number of Increments (F1): 512.

  • Number of Scans: 2-4 per increment.

Alternative Verification Methods

While 2D NMR is a powerful tool, other analytical techniques can also be employed to confirm site-specific isotopic labeling.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. By comparing the mass spectra of labeled and unlabeled BOC-L-Phenylalanine, the incorporation of a ¹³C isotope can be confirmed by a +1 Da mass shift. Fragmentation analysis (MS/MS) can potentially pinpoint the location of the label. For a carboxyl-labeled phenylalanine, fragmentation that results in the loss of the carboxyl group would show a different mass for the fragment ion compared to the unlabeled compound.

Workflow for Mass Spectrometry Analysis

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep Prepare solution of BOC-L-Phenylalanine-¹³C ms1 Full Scan MS prep->ms1 ms2 Tandem MS (MS/MS) ms1->ms2 Isolate parent ion ms1_analysis Observe +1 Da mass shift in parent ion ms1->ms1_analysis ms2_analysis Analyze fragment ions to localize the ¹³C label ms2->ms2_analysis

A general workflow for confirming ¹³C labeling using mass spectrometry.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational frequencies. Isotopic substitution alters the reduced mass of a bond, leading to a predictable shift in its vibrational frequency. For a ¹³C-labeled carboxyl group, the C=O stretching frequency, typically around 1710 cm⁻¹, will shift to a lower wavenumber. This shift provides evidence for the presence of the label within the carboxyl group.

Conclusion

For the unambiguous confirmation of site-specific ¹³C labeling in BOC-L-Phenylalanine, 2D NMR spectroscopy, particularly the HMBC experiment, stands out as the most definitive method. While HSQC and COSY provide crucial supporting data for structural assignment, HMBC directly reveals the long-range connectivity between the labeled carbon and nearby protons, pinpointing its exact location.

Mass spectrometry offers a sensitive and complementary approach to confirm the incorporation of the isotope and can provide locational information through fragmentation analysis. FTIR spectroscopy serves as a rapid and straightforward method to verify that the label is within the carbonyl group. The choice of technique will ultimately depend on the specific requirements of the research and the available instrumentation. For the highest level of confidence in site-specific labeling, a combination of these techniques is recommended.

A Comparative Guide to Isotopic Dilution Analysis: Utilizing BOC-L-Phenylalanine-¹³C as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern analytical science, particularly within drug development and life sciences research, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. Isotopic Dilution Analysis (IDA), especially when coupled with mass spectrometry, has emerged as a gold standard for quantitative bioanalysis. This guide provides a comprehensive comparison of BOC-L-Phenylalanine-¹³C as an internal standard against other alternatives, supported by experimental data and detailed protocols.

The Principle of Isotopic Dilution Analysis

Isotopic Dilution Analysis is a powerful technique for quantitative analysis that involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to a sample.[1] The fundamental principle is that the stable isotope-labeled internal standard (SIL-IS) is chemically identical to the analyte of interest and will therefore exhibit the same behavior during sample preparation, chromatography, and ionization.[1][2] Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the unlabeled analyte to the labeled internal standard, one can accurately determine the concentration of the analyte in the original sample.[1]

The use of a SIL-IS is widely regarded as the most robust method for correcting for matrix effects and experimental variability in LC-MS/MS analysis.[3]

BOC-L-Phenylalanine-¹³C: A Profile

BOC-L-Phenylalanine-¹³C is a derivative of the amino acid L-phenylalanine that is labeled with a stable carbon-13 isotope and has a tert-butyloxycarbonyl (Boc) protecting group on the N-terminus.[4][5]

  • ¹³C Labeling : The carbon-13 label provides a mass shift that allows the internal standard to be distinguished from the endogenous, unlabeled phenylalanine by a mass spectrometer.[] This specific mass difference is crucial for selective detection and quantification.[7]

  • Boc Protecting Group : The Boc group is a widely used protecting group in peptide synthesis and organic chemistry.[8][] In the context of an internal standard, it can offer advantages such as increased solubility in organic solvents used for sample preparation and potentially altered chromatographic retention time, which can be useful to avoid co-elution with interfering compounds.

Comparison of Internal Standards for Phenylalanine Analysis

The choice of an internal standard is critical for the accuracy and precision of an analytical method. While BOC-L-Phenylalanine-¹³C is a viable option, other labeled versions of phenylalanine are also commonly used.

Internal Standard TypeCommon ExamplesAdvantagesDisadvantages
BOC-Protected, ¹³C-Labeled BOC-L-Phenylalanine-¹³C- Excellent co-elution with analyte if BOC group is removed before analysis. - High chemical identity to analyte. - Can be used in peptide synthesis related applications.[10]- The BOC group may need to be removed for optimal co-elution with native phenylalanine. - Higher cost compared to some other standards.
Ring-Labeled, ¹³C L-Phenylalanine-ring-¹³C₆- Multiple ¹³C labels provide a significant mass shift, reducing the risk of isotopic overlap.[11] - Very stable label, not prone to exchange. - Co-elutes perfectly with unlabeled phenylalanine.- Can be more expensive than singly labeled or deuterated standards.
Deuterated L-Phenylalanine-d₅, L-Phenylalanine-d₈- Generally less expensive than ¹³C-labeled standards. - Provides a sufficient mass shift for MS detection.- Potential for isotopic exchange (H/D exchange) under certain conditions. - May exhibit slight chromatographic shifts relative to the unlabeled analyte ("isotopic effect").
¹⁵N-Labeled L-Phenylalanine-¹⁵N- Stable label. - Useful in metabolic flux analysis to trace nitrogen pathways.[12]- Smaller mass shift (+1 Da) compared to multi-¹³C or deuterated standards.

Performance Data in Quantitative Analysis

The performance of an analytical method using an isotopic dilution strategy is assessed by its linearity, sensitivity (LOD and LOQ), and accuracy. The following table summarizes typical performance characteristics for the quantification of phenylalanine using SIL-IS with LC-MS/MS.

ParameterMethodLinearity (R²)LODLOQReference
Phenylalanine in SerumID-LC/MS/MS with Phenylalanine-ring-¹³C₆> 0.99Not ReportedNot Reported[7]
Amino Acid PanelUPLC-MS/MS with various SIL-IS> 0.998Not ReportedNot Reported[13]
Phenylalanine in DBSHPLC with UV> 0.9910 µM30 µM[14]
Mycotoxin AnalysisLC-MS/MS with ¹³C-labeled IS> 0.99Not ReportedNot Reported[3]

Note: Direct comparative studies for BOC-L-Phenylalanine-¹³C were not available in the search results. The data presented reflects the general performance of isotopic dilution methods for amino acid analysis.

Experimental Protocols

Below is a generalized experimental protocol for the quantification of phenylalanine in human plasma using isotopic dilution LC-MS/MS.

Reagent and Standard Preparation
  • Stock Solutions : Prepare 1 mg/mL stock solutions of L-phenylalanine and BOC-L-Phenylalanine-¹³C in a suitable solvent (e.g., 50:50 methanol:water).

  • Calibration Standards : Prepare a series of calibration standards by spiking known concentrations of the L-phenylalanine stock solution into a blank plasma matrix.

  • Internal Standard Working Solution : Prepare a working solution of BOC-L-Phenylalanine-¹³C at a fixed concentration (e.g., 1 µg/mL) in the precipitation solvent.

Sample Preparation
  • Thaw : Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Aliquoting : Pipette 50 µL of each sample, standard, or QC into a microcentrifuge tube.

  • Protein Precipitation : Add 200 µL of the internal standard working solution in a protein precipitation solvent (e.g., acetonitrile or methanol) to each tube.

  • Vortex : Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge : Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer : Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column : A C18 reverse-phase column is commonly used for amino acid analysis.

  • Mobile Phase A : 0.1% formic acid in water.

  • Mobile Phase B : 0.1% formic acid in acetonitrile.

  • Gradient : A suitable gradient from low to high organic phase to elute phenylalanine.

  • MS System : A triple quadrupole mass spectrometer.

  • Ionization Mode : Electrospray ionization (ESI) in positive mode.

  • MRM Transitions :

    • Phenylalanine : m/z 166.2 -> 120.2

    • Phenylalanine-ring-¹³C₆ : m/z 172.2 -> 126.2[7] (Note: The transition for BOC-L-Phenylalanine-¹³C would be different and would need to be optimized based on its specific fragmentation pattern.)

Visualizations

Isotopic Dilution Analysis Workflow

IDA_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Add Known Amount of BOC-L-Phe-¹³C (IS) Sample->Spike Mix Vortex & Precipitate Proteins Spike->Mix Centrifuge Centrifuge Mix->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC Injection MS MS/MS Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Quantify Quantify Analyte Concentration Ratio->Quantify

Caption: A flowchart of the Isotopic Dilution Analysis workflow.

Logical Relationship in Isotopic Dilution

Logical_Relationship Principle of Isotopic Dilution Quantification cluster_process Sample Processing & Analysis Analyte Endogenous Analyte (Unknown Amount, Ax) Analyte_measured Measured Analyte Signal (Ar) Analyte->Analyte_measured IS Internal Standard (IS) (Known Amount, ISx) IS_measured Measured IS Signal (ISr) IS->IS_measured Result Final Concentration (Ax) = (Ar / ISr) * ISx Analyte_measured->Result IS_measured->Result

Caption: The logical principle of quantification in IDA.

Phenylalanine Metabolism Pathway

Phenylalanine_Metabolism Phe Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Tyr Tyrosine TH Tyrosine Hydroxylase Tyr->TH Dopa L-DOPA AADC AADC Dopa->AADC Dopamine Dopamine PAH->Tyr BH4 PKU PKU Defect PAH->PKU TH->Dopa AADC->Dopamine

Caption: The metabolic pathway of Phenylalanine to Dopamine.

References

Verifying Isotopic Integrity: A Comparative Guide to Confirming the Absence of Scrambling in BOC-L-Phenylalanine-¹³C Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development, metabolomics, and proteomics, the isotopic purity of labeled compounds is critical for generating accurate and reproducible data. BOC-L-Phenylalanine-¹³C, a key reagent in peptide synthesis and as a metabolic tracer, is no exception. Isotopic scrambling—the unintentional migration of the ¹³C label to positions other than the intended one—can lead to erroneous data interpretation. This guide provides a comprehensive comparison of analytical methods to verify the absence of isotopic scrambling in BOC-L-Phenylalanine-¹³C, complete with experimental protocols and data presentation formats to aid in the selection of high-quality reagents.

Comparison of Primary Analytical Methodologies

The two primary techniques for determining the isotopic enrichment and position of the ¹³C label are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each offers distinct advantages for verifying the absence of isotopic scrambling.

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Measures the magnetic properties of atomic nuclei (e.g., ¹³C) to identify their chemical environment and abundance.[1]Measures the mass-to-charge ratio of ionized molecules to determine their isotopic composition.[1]
Positional Information Excellent. Directly identifies the position of the ¹³C label within the molecule.Indirect. Provides information on the overall mass distribution of isotopologues.
Quantification Highly quantitative, especially with optimized parameters (e.g., long relaxation delays).[1]Highly sensitive for determining isotopic distribution.[1]
Sample Preparation Non-destructive. The sample can be recovered after analysis.Destructive. The sample is consumed during analysis.
Throughput Can be time-consuming due to the need for longer acquisition times to achieve a good signal-to-noise ratio for ¹³C.[1]Generally higher throughput, particularly when coupled with chromatography (GC-MS, LC-MS).
Instrumentation Requires access to a high-field NMR spectrometer.Requires a mass spectrometer, often coupled with a gas or liquid chromatograph.

Experimental Workflow for Verification

A systematic approach is essential for rigorously verifying the isotopic purity of BOC-L-Phenylalanine-¹³C. The following workflow outlines the key steps from sample acquisition to data analysis and interpretation.

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis cluster_3 Verification Sample Acquisition Sample Acquisition Dissolution Dissolution Sample Acquisition->Dissolution NMR Spectroscopy NMR Spectroscopy Dissolution->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Dissolution->Mass Spectrometry NMR Data Processing NMR Data Processing NMR Spectroscopy->NMR Data Processing MS Data Processing MS Data Processing Mass Spectrometry->MS Data Processing Purity Calculation Purity Calculation NMR Data Processing->Purity Calculation MS Data Processing->Purity Calculation Scrambling Assessment Scrambling Assessment Purity Calculation->Scrambling Assessment Final Report Final Report Scrambling Assessment->Final Report

Caption: Experimental workflow for verifying isotopic purity.

Potential Pathways for Isotopic Scrambling

Isotopic scrambling in the synthesis of BOC-L-Phenylalanine-¹³C can occur through various side reactions or metabolic interconversions if biosynthetic routes are employed. Understanding these potential pathways is crucial for interpreting analytical data. For instance, in a chemical synthesis starting from a labeled precursor, incomplete reactions or rearrangements can lead to the misplacement of the ¹³C atom. In biosynthetic approaches, the interconnectedness of metabolic pathways can result in the ¹³C label being incorporated into other amino acids.[2]

G Labeled Precursor Labeled Precursor Intended Synthesis Pathway Intended Synthesis Pathway Labeled Precursor->Intended Synthesis Pathway Desired Side Reactions Side Reactions Labeled Precursor->Side Reactions Undesired Metabolic Interconversion Metabolic Interconversion Labeled Precursor->Metabolic Interconversion If Biosynthetic BOC-L-Phe-13C (Correct) BOC-L-Phe-13C (Correct) Intended Synthesis Pathway->BOC-L-Phe-13C (Correct) Rearrangements Rearrangements Intended Synthesis Pathway->Rearrangements BOC-L-Phe-13C (Scrambled) BOC-L-Phe-13C (Scrambled) Side Reactions->BOC-L-Phe-13C (Scrambled) Rearrangements->BOC-L-Phe-13C (Scrambled) Other Labeled Amino Acids Other Labeled Amino Acids Metabolic Interconversion->Other Labeled Amino Acids

Caption: Potential pathways leading to isotopic scrambling.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and comparable data. Below are methodologies for the two primary analytical techniques.

Protocol 1: Quantitative ¹³C NMR Spectroscopy

This method directly measures the ¹³C enrichment at specific atomic positions.

  • Sample Preparation: Accurately weigh and dissolve 10-20 mg of BOC-L-Phenylalanine-¹³C in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a quantitative ¹³C NMR spectrum. Key parameters include a long relaxation delay (D1), typically 5 times the longest T₁ of the carbon atoms, and inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[1]

  • Data Processing: Process the spectrum using appropriate NMR software.

  • Purity Calculation:

    • Identify and integrate the signal corresponding to the intentionally labeled carbon atom.

    • Identify and integrate the signals of the natural abundance ¹³C atoms (e.g., from the BOC group or other positions in the phenylalanine molecule).

    • Calculate the isotopic purity by comparing the integral of the enriched signal to the integrals of the natural abundance signals, correcting for the natural 1.1% abundance of ¹³C.[1]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves derivatization to make the amino acid volatile for analysis.

  • Sample Preparation (Derivatization):

    • If necessary, hydrolyze the BOC protecting group using an appropriate acid (e.g., trifluoroacetic acid) followed by evaporation.

    • Esterify the carboxyl group by heating the sample in a solution of an alcohol (e.g., propanol) and an acid catalyst.

    • Acylate the amino group using an acylating agent (e.g., acetic anhydride).[1]

  • Instrument Setup: Use a GC-MS system with a suitable column for separating the derivatized amino acid.

  • Data Acquisition: Inject the derivatized sample into the GC-MS and acquire the mass spectrum of the eluting peak corresponding to the derivatized phenylalanine.

  • Data Processing: Analyze the mass spectrum to determine the mass isotopologue distribution (MID).

  • Scrambling Assessment: Compare the observed MID with the theoretical MID for a non-scrambled, purely labeled compound. The presence of unexpected isotopologues may indicate scrambling.

Comparison of Commercially Available BOC-L-Phenylalanine-¹³C

While a direct, independent comparative study of all commercially available BOC-L-Phenylalanine-¹³C is not publicly available, researchers can compare products based on the specifications provided by the suppliers. Key parameters to consider are chemical purity and isotopic enrichment.

SupplierProduct NameStated Isotopic PurityStated Chemical Purity
Cambridge Isotope Laboratories, Inc.L-Phenylalanine-N-t-Boc (¹³C₉, 97-99%)97-99%98%
MedchemExpressBOC-L-Phenylalanine-¹³CNot specifiedNot specified
Sigma-AldrichL-Phenylalanine-¹³C₉,¹⁵N98 atom % ¹³C95% (CP)

Note: This table is based on publicly available data and may not be exhaustive. Researchers should always refer to the certificate of analysis for specific batch information.

Conclusion

Verifying the absence of isotopic scrambling in BOC-L-Phenylalanine-¹³C is a critical step in ensuring the quality and reliability of experimental data. Both NMR and MS are powerful techniques for this purpose, with NMR providing direct positional information and MS offering high sensitivity. By employing rigorous experimental protocols and carefully analyzing the data, researchers can confidently assess the isotopic integrity of their labeled compounds. When selecting a commercial source, it is imperative to scrutinize the provided certificate of analysis and, if necessary, perform in-house validation using the methods described in this guide.

References

Safety Operating Guide

Navigating the Disposal of BOC-L-Phenylalanine-¹³C: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant operational environment. This guide provides essential, immediate safety and logistical information for the disposal of BOC-L-Phenylalanine-¹³C, a stable isotope-labeled amino acid derivative. While not classified as a hazardous substance, adherence to proper disposal protocols is imperative to minimize environmental impact and uphold regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to employ appropriate personal protective equipment (PPE) and adhere to standard laboratory safety measures.

  • Personal Protective Equipment: Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. In instances where dust generation is possible, a NIOSH-approved respirator is recommended.

  • Engineering Controls: Work in a well-ventilated area, such as a chemical fume hood, particularly when handling the powdered form of the substance.

In the event of a spill, contain the material by sweeping it up and placing it into a suitable, sealed container for disposal. Avoid generating dust. The spill area should then be cleaned with a damp cloth, with all cleaning materials also placed in the waste container.

Quantitative Data Summary

The following table summarizes key information for BOC-L-Phenylalanine, which is chemically analogous to its ¹³C labeled counterpart for disposal purposes.

PropertyValueReference
CAS Number 13734-34-4[1][2]
Molecular Formula C₁₄H₁₉NO₄[2]
Appearance White to off-white powder or solid[1][3]
Hazard Classification Not classified as a hazardous substance[2][4]
Environmental Hazards Not classified as hazardous to the aquatic environment; Not considered a PBT or vPvB substance[2][4]
Disposal Recommendation Consult local regulations and a licensed disposal company[1][2][4]

Step-by-Step Disposal and Decontamination Workflow

The proper disposal of BOC-L-Phenylalanine-¹³C and associated materials requires a systematic approach to waste segregation and documentation.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired BOC-L-Phenylalanine-¹³C powder in a clearly labeled, sealed container. The label should include the full chemical name and any institutional tracking numbers.[3]

  • Contaminated Materials: Any items that have come into contact with the chemical, such as weighing paper, gloves, and wipes, should be collected in a separate, sealed container. This container should be labeled as "Non-hazardous Chemical Waste" and specify the contaminant.[3]

  • Solutions: Aqueous or solvent-based solutions containing BOC-L-Phenylalanine-¹³C should be collected in a sealed, labeled container that is compatible with the solvent used. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[3] Under no circumstances should this chemical be poured down the drain .[1][3][4]

2. Storage of Waste:

  • Store all waste containers in a designated, well-ventilated chemical waste accumulation area. This area should be clearly marked.

3. Final Disposal:

  • The primary and recommended method for the disposal of BOC-L-Phenylalanine-¹³C is through a licensed and reputable chemical waste disposal company.[2][3] These vendors are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.[1][5]

4. Documentation:

  • Maintain meticulous records of the quantity of BOC-L-Phenylalanine-¹³C disposed of and the date of disposal. Retain all documentation, including waste manifests, provided by the disposal vendor.[3]

Disposal Decision Pathway

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of BOC-L-Phenylalanine-¹³C.

DisposalWorkflow cluster_start Start: BOC-L-Phenylalanine-¹³C Waste cluster_waste_type Waste Characterization cluster_collection Collection and Labeling cluster_final_disposal Final Disposal Protocol start Identify Waste Type solid Solid (Unused/Expired) start->solid contaminated Contaminated Materials (Gloves, Wipes) start->contaminated solution Liquid Solution start->solution collect_solid Collect in sealed, labeled container solid->collect_solid collect_contaminated Collect in separate sealed, labeled container contaminated->collect_contaminated collect_solution Collect in compatible, sealed, labeled container solution->collect_solution no_drain Do NOT Pour Down Drain solution->no_drain storage Store in Designated Waste Accumulation Area collect_solid->storage collect_contaminated->storage collect_solution->storage disposal_vendor Arrange Pickup by Licensed Disposal Vendor storage->disposal_vendor documentation Maintain Disposal Records and Manifests disposal_vendor->documentation

Disposal workflow for BOC-L-Phenylalanine-¹³C.

References

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